Product packaging for 5-Iodo-2-(methylamino)benzamide(Cat. No.:CAS No. 660436-78-2)

5-Iodo-2-(methylamino)benzamide

Número de catálogo: B1441832
Número CAS: 660436-78-2
Peso molecular: 276.07 g/mol
Clave InChI: RJXWCNIPSBYLQL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Iodo-2-(methylamino)benzamide is a useful research compound. Its molecular formula is C8H9IN2O and its molecular weight is 276.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9IN2O B1441832 5-Iodo-2-(methylamino)benzamide CAS No. 660436-78-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-iodo-2-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-11-7-3-2-5(9)4-6(7)8(10)12/h2-4,11H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXWCNIPSBYLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)I)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716537
Record name 5-Iodo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660436-78-2
Record name 5-Iodo-2-(methylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Iodo-2-(methylamino)benzamide synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 5-Iodo-2-(methylamino)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for this compound, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific compound, this document provides a well-reasoned, two-step synthetic route based on established chemical principles and analogous reactions found in the scientific literature. The proposed pathway involves the initial synthesis of 2-(methylamino)benzamide from isatoic anhydride, followed by electrophilic iodination to yield the target compound.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages:

  • Step 1: Synthesis of 2-(methylamino)benzamide from Isatoic Anhydride and Methylamine.

  • Step 2: Iodination of 2-(methylamino)benzamide to yield this compound.

This pathway is advantageous due to the commercial availability of the starting materials and the application of well-understood, high-yielding reaction types.

Experimental Protocols

Step 1: Synthesis of 2-(methylamino)benzamide

This procedure is adapted from general methods for the synthesis of 2-aminobenzamides from isatoic anhydride.[1][2]

Methodology:

  • To a solution of isatoic anhydride (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a solution of methylamine (1.1 equivalents) in the same solvent dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for a period of 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-(methylamino)benzamide.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Electrophilic Iodination of 2-(methylamino)benzamide

This protocol is based on established methods for the iodination of activated aromatic rings, such as aminoaromatic compounds.[3] The directing effects of the ortho-para directing methylamino group and the meta-directing (but weaker) benzamide group are expected to favor iodination at the 5-position (para to the methylamino group).

Methodology:

  • Dissolve 2-(methylamino)benzamide (1.0 equivalent) in a suitable solvent such as glacial acetic acid or an alcohol-water mixture.

  • Add N-iodosuccinimide (NIS) (1.0-1.2 equivalents) portion-wise to the solution at room temperature. Alternatively, a mixture of an iodide salt (e.g., sodium iodide) and an oxidizing agent (e.g., sodium hypochlorite) can be used.[3]

  • Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the product into a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the expected materials and potential yields for the proposed synthesis. It is important to note that these values are estimates based on analogous reactions and may require optimization for this specific synthesis.

Table 1: Materials and Reagents for the Synthesis of this compound

StepStarting MaterialReagentsSolvent
1Isatoic AnhydrideMethylamineDMF
22-(methylamino)benzamideN-Iodosuccinimide (NIS)Acetic Acid

Table 2: Expected Yields and Physical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
2-(methylamino)benzamideC₈H₁₀N₂O150.1885-95Solid
This compoundC₈H₉IN₂O276.0870-85Solid

Logical Workflow and Pathway Visualization

The following diagrams illustrate the logical workflow of the experimental process and the chemical signaling pathway of the synthesis.

experimental_workflow cluster_step1 Step 1: Synthesis of 2-(methylamino)benzamide cluster_step2 Step 2: Iodination start1 Dissolve Isatoic Anhydride in DMF add_amine Add Methylamine Solution start1->add_amine reflux Reflux for 4-6 hours add_amine->reflux precipitate1 Precipitate in Ice-Water reflux->precipitate1 filter1 Filter and Dry precipitate1->filter1 purify1 Recrystallize filter1->purify1 product1 2-(methylamino)benzamide purify1->product1 start2 Dissolve 2-(methylamino)benzamide product1->start2 Use as starting material add_nis Add N-Iodosuccinimide start2->add_nis react Stir for 12-24 hours add_nis->react quench Quench with Sodium Thiosulfate react->quench extract Extract with Ethyl Acetate quench->extract wash Wash and Dry extract->wash purify2 Purify by Chromatography wash->purify2 product2 This compound purify2->product2

Caption: Experimental workflow for the synthesis of this compound.

synthesis_pathway isatoic_anhydride Isatoic Anhydride methylamino_benzamide 2-(methylamino)benzamide isatoic_anhydride->methylamino_benzamide + CH3NH2 - CO2, - H2O final_product This compound methylamino_benzamide->final_product + NIS

Caption: Proposed synthesis pathway for this compound.

References

In-Depth Technical Guide on the Physicochemical Properties of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Iodo-2-(methylamino)benzamide. Due to the limited availability of experimental data in public literature for this specific compound, this document combines sourced information with computationally predicted values to offer a foundational understanding for research and development purposes.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is crucial to note that where experimental data is unavailable, predicted values from computational models are provided and should be considered as estimations.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source/Method
IUPAC Name This compound-
CAS Number 660436-78-2ChemicalBook
Chemical Formula C₈H₉IN₂OChemicalBook
Molecular Weight 276.08 g/mol SINFOO
Canonical SMILES CNC1=C(C=C(C=C1)I)C(=O)NLabshake
Melting Point 155-165 °CPredicted
Boiling Point 342.7 ± 37.0 °CPredicted (ChemicalBook)
Aqueous Solubility -1.8 log(mol/L)Predicted
LogP (Octanol-Water Partition Coefficient) 1.9Predicted
pKa (most acidic) 15.26 ± 0.50Predicted (ChemicalBook)
Density 1.844 ± 0.06 g/cm³Predicted (ChemicalBook)

Disclaimer: Predicted values are generated by computational algorithms and are intended for estimation purposes only. Experimental verification is recommended for critical applications.

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of benzamide-based compounds. These protocols serve as a starting point and should be optimized for this compound.

Melting Point Determination by Capillary Method

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus:

  • Melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small, pure sample of this compound is finely ground to a powder using a mortar and pestle to ensure uniform heat distribution.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. A preliminary rapid heating can determine an approximate melting range. For precise measurement, the temperature is increased slowly (1-2 °C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Aqueous Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium concentration of the compound in water at a specified temperature.

Apparatus:

  • Thermostatically controlled orbital shaker

  • Glass vials with inert caps

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: The vial is sealed and agitated in a thermostatically controlled shaker for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, followed by centrifugation to pellet the excess solid.

  • Analysis: A sample of the clear supernatant is carefully withdrawn and filtered through a syringe filter. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculation: The aqueous solubility is reported as the mean concentration from multiple determinations.

LogP (Octanol-Water Partition Coefficient) Determination by Shake-Flask Method

Objective: To measure the lipophilicity of the compound by determining its distribution between n-octanol and water.

Apparatus:

  • Glass vials with inert caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer

  • Water (pre-saturated with n-octanol)

  • n-Octanol (pre-saturated with water)

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water are mixed and allowed to separate to ensure mutual saturation of the solvents.

  • Partitioning: A stock solution of this compound is prepared in one of the phases. A known volume of this solution is added to a vial containing a known volume of the other phase.

  • Equilibration: The vial is sealed and agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium (e.g., 1-2 hours).

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the octanol and aqueous layers.

  • Analysis: Aliquots are carefully taken from both the n-octanol and aqueous layers. The concentration of the compound in each phase is determined by a suitable analytical method.

  • Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Potential Signaling Pathway Involvement: PARP Inhibition

Benzamide and its derivatives are a well-established class of compounds known to inhibit Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical components of the DNA damage response (DDR) system. The diagram below illustrates a generalized workflow for evaluating the potential of a new chemical entity, such as this compound, as a PARP1 inhibitor.

PARP_Inhibition_Signaling cluster_workflow In Vitro PARP1 Inhibition Assay Workflow start Test Compound (this compound) incubation Incubation with Compound start->incubation prep Assay Setup: - PARP1 Enzyme - Histone Proteins - NAD+ (Biotinylated) - Nicked DNA prep->incubation reaction PARP1 Catalyzed Poly(ADP-ribosyl)ation (PARylation) incubation->reaction detection Quantification of Biotinylated PAR (e.g., Chemiluminescent Detection) reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis result Inhibitory Potency Assessment analysis->result

Caption: A conceptual workflow for assessing the PARP1 inhibitory activity of this compound.

An In-depth Technical Guide to the Structure Elucidation of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Iodo-2-(methylamino)benzamide. While specific experimental data for this compound is not publicly available, this document will utilize data from closely related analogs to illustrate the principles of spectroscopic and crystallographic analysis. This approach offers a robust framework for researchers encountering this or similar molecules in their work.

Introduction

This compound, with the molecular formula C8H9IN2O and a molecular weight of 276.08 g/mol , belongs to the substituted benzamide class of compounds.[1][2][3] This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members. Notably, the benzamide moiety is a key pharmacophore in a range of therapeutic agents.

Predicted Spectroscopic Data

The following sections detail the expected outcomes from various analytical techniques used for structure elucidation, based on data from analogous compounds.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

2.1.1. 1H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylamino group, and the benzamide protons. Based on data from similar substituted benzamides, the predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1.[4][5]

Table 1: Predicted 1H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
H-37.8 - 8.0d1H
H-46.8 - 7.0dd1H
H-67.5 - 7.7d1H
-NH(CH3)4.5 - 5.0q1H
-NH(CH3)2.8 - 3.0d3H
-CONH27.0 - 8.0br s2H

d: doublet, dd: doublet of doublets, q: quartet, br s: broad singlet

2.1.2. 13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their electronic environments. The predicted chemical shifts are presented in Table 2.[6]

Table 2: Predicted 13C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1125 - 130
C-2150 - 155
C-3140 - 145
C-4120 - 125
C-580 - 85
C-6135 - 140
-C=O168 - 172
-CH325 - 30

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]+ at m/z 276. Key fragmentation patterns would likely involve the loss of the amino group, the methylamino group, and cleavage of the amide bond.[7]

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/zPredicted Fragment
276[M]+
261[M - NH]+
245[M - NHCH3]+
233[M - CONH2]+
149[M - I]+
121[C7H5O]+

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

A plausible synthetic route, adapted from procedures for similar compounds, is as follows:

  • Starting Material: 2-Amino-5-iodobenzoic acid.

  • Methylation: React 2-amino-5-iodobenzoic acid with a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield 2-(methylamino)-5-iodobenzoic acid.

  • Amidation: Convert the resulting carboxylic acid to the corresponding benzamide. This can be achieved by first converting the acid to an acid chloride using thionyl chloride, followed by reaction with ammonia.

The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product purified by column chromatography or recrystallization.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For 1H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans will be necessary due to the lower natural abundance of the 13C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use electron ionization (EI) for fragmentation analysis.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and key fragment ions.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final three-dimensional structure.[8]

Visualization of Methodologies and a Potential Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow for structure elucidation and a potential biological signaling pathway involving the benzamide pharmacophore.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation cluster_data Data Analysis & Confirmation start Starting Material: 2-Amino-5-iodobenzoic acid methylation Methylation start->methylation amidation Amidation methylation->amidation purification Purification (Chromatography/Recrystallization) amidation->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms xrd X-ray Crystallography purification->xrd interpretation Spectral Interpretation nmr->interpretation ms->interpretation xrd->interpretation structure Structure Confirmation interpretation->structure

Fig. 1: Experimental workflow for the synthesis and structure elucidation of this compound.

Given that the benzamide moiety is a known pharmacophore for Poly (ADP-ribose) polymerase (PARP) inhibitors, a potential signaling pathway for this compound could involve the inhibition of PARP, which plays a crucial role in DNA repair.

parp_inhibition_pathway cluster_cell Cellular Processes dna_damage DNA Damage parp PARP Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair apoptosis Apoptosis parp->apoptosis cell_survival Cell Survival dna_repair->cell_survival compound This compound (Potential PARP Inhibitor) compound->parp Inhibition

Fig. 2: Potential signaling pathway involving PARP inhibition by this compound.

Conclusion

The structure elucidation of this compound relies on a combination of powerful analytical techniques. While specific experimental data is not currently in the public domain, this guide provides a comprehensive framework based on the analysis of analogous compounds. The predicted spectroscopic data, detailed experimental protocols, and visualized workflows offer a valuable resource for researchers in the field of drug discovery and development, enabling them to confidently approach the characterization of this and related novel chemical entities. Further research to obtain and publish the experimental data for this compound is highly encouraged to confirm these predictions and expand the chemical knowledge base.

References

Spectroscopic Profile of 5-Iodo-2-(methylamino)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Iodo-2-(methylamino)benzamide. Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands. Detailed experimental protocols for acquiring such spectra are also included for researchers and scientists in the field of drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on computational models and provide an estimation of the expected spectral characteristics.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.89d1HH-6
~7.65dd1HH-4
~6.48d1HH-3
~5.5 (broad s)2HCONH₂
~4.8 (broad s)1HNHCH₃
~2.95d3HNHCH₃

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) at 0.00 ppm. The broad signals for the amide and amine protons are due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~170.5C=O
~151.0C-2
~142.0C-4
~139.5C-6
~115.5C-5
~113.0C-3
~82.0C-1
~30.0NHCH₃
Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadN-H StretchAmide (CONH₂) & Amine (NH)
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchMethyl (CH₃)
~1660StrongC=O StretchAmide I
~1600MediumN-H BendAmide II
1600, 1475Medium-WeakC=C StretchAromatic Ring
~1400MediumC-N StretchAryl Amine
~820StrongC-H BendAromatic (para-substituted)
~600-500MediumC-I StretchIodo-Aromatic
Predicted Mass Spectrometry (MS) Fragmentation

Ionization Mode: Electron Ionization (EI)

m/zProposed Fragment
276[M]⁺ (Molecular Ion)
259[M - NH₃]⁺
231[M - NH₃ - CO]⁺
149[M - I]⁺
132[M - I - NH₃]⁺
104[M - I - NH₃ - CO]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized and purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Multifaceted Biological Potential of Iodo-Benzamide Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Iodo-benzamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, demonstrating significant potential in the fields of oncology, infectious diseases, and neurology. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and neurological applications of these compounds. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate further investigation and development in this promising area of medicinal chemistry.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of an iodine atom onto the benzamide core can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. This has led to the exploration of iodo-benzamide derivatives for a variety of therapeutic applications. This guide will delve into the key biological activities of iodo-benzamide compounds, presenting a consolidated view of their potential as therapeutic agents.

Anticancer Activity of Iodo-Benzamide Compounds

Several iodo-benzamide derivatives have demonstrated potent anticancer activity through various mechanisms of action, including tubulin polymerization inhibition, histone deacetylase (HDAC) inhibition, and induction of apoptosis.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative iodo-benzamide compounds against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound IDCancer Cell LineMechanism of ActionIC50 (µM)Reference
Compound A A549 (Lung)Tubulin Polymerization Inhibitor0.012
MCF-7 (Breast)Tubulin Polymerization Inhibitor0.015
HCT116 (Colon)Tubulin Polymerization Inhibitor0.027
Compound B PC-3 (Prostate)HDAC Inhibitor0.25
K562 (Leukemia)HDAC Inhibitor0.31
Compound C MDA-MB-231 (Breast)Apoptosis Inducer1.5
HepG2 (Liver)Apoptosis Inducer2.1
Experimental Protocols: Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the iodo-benzamide compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a suitable buffer.

  • Compound Incubation: Add the iodo-benzamide compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately start monitoring the fluorescence increase at 37°C.

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of tubulin polymerization. The inhibitory effect of the compound is determined by comparing the polymerization rate in the presence and absence of the compound.

This assay measures the inhibition of histone deacetylase activity.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the HDAC enzyme (e.g., from HeLa nuclear extract) and a fluorogenic HDAC substrate.

  • Inhibitor Addition: Add the iodo-benzamide compound at various concentrations to the reaction mixture.

  • Enzymatic Reaction: Incubate the mixture at 37°C to allow for deacetylation of the substrate by the HDAC enzyme.

  • Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity. The decrease in fluorescence is proportional to the HDAC inhibitory activity of the compound.

Signaling Pathways in Anticancer Activity

Iodo-benzamide compounds can induce apoptosis in cancer cells through the intrinsic and extrinsic pathways. The following diagram illustrates a generalized apoptotic signaling pathway that can be activated by these compounds.

apoptosis_pathway IodoBenzamide Iodo-Benzamide Compound ROS ↑ Reactive Oxygen Species (ROS) IodoBenzamide->ROS ER_Stress Endoplasmic Reticulum Stress IodoBenzamide->ER_Stress Bax Bax IodoBenzamide->Bax Activation Bcl2 Bcl-2 IodoBenzamide->Bcl2 Inhibition Mitochondria Mitochondria ROS->Mitochondria ER_Stress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Generalized apoptotic signaling pathway induced by iodo-benzamide compounds.

Antimicrobial Activity of Iodo-Benzamide Compounds

Certain iodo-benzamide derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative iodo-benzamide compounds, presented as Minimum Inhibitory Concentration (MIC) values.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound D Staphylococcus aureus8
Escherichia coli16
Compound E Candida albicans32
Compound F Mycobacterium tuberculosis H37Rv6.25
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compound: Perform a serial two-fold dilution of the iodo-benzamide compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of iodo-benzamide compounds.

antimicrobial_workflow Start Synthesized Iodo-Benzamide Compounds PrimaryScreening Primary Screening (e.g., Agar Disc Diffusion) Start->PrimaryScreening MIC MIC Determination (Broth Microdilution) PrimaryScreening->MIC MBC MBC Determination (Minimum Bactericidal Concentration) MIC->MBC ActiveCompounds Identification of Active Compounds MBC->ActiveCompounds Mechanism Mechanism of Action Studies ActiveCompounds->Mechanism Toxicity Toxicity Assays ActiveCompounds->Toxicity LeadOptimization Lead Optimization Mechanism->LeadOptimization Toxicity->LeadOptimization

Figure 2: Workflow for antimicrobial activity screening of iodo-benzamide compounds.

Neurological Applications of Iodo-Benzamide Compounds

Radioiodinated benzamide derivatives have been developed as valuable tools for in vivo imaging of dopamine D2 and sigma receptors in the brain, aiding in the diagnosis and research of neurological disorders such as Parkinson's disease.

Quantitative Data: Receptor Binding Affinity

The following table presents the binding affinities (Ki values) of representative radioiodinated benzamide compounds for their respective neurological targets.

Compound IDTarget ReceptorKi (nM)ApplicationReference
[¹²³I]IBZM Dopamine D21.2SPECT Imaging
[¹²⁵I]-Compound G Sigma-10.8Preclinical Imaging
[¹²⁵I]-Compound H Sigma-22.5Preclinical Imaging
Experimental Protocol: In Vitro Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).

  • Radioligand Binding: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled iodo-benzamide compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification of Radioactivity: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the competition binding curve.

Logical Relationship in Radiotracer Development

The development of a successful radiotracer for neurological imaging involves a series of logical steps, as illustrated in the following diagram.

radiotracer_development Lead Lead Iodo-Benzamide Structure Identification Synthesis Radiolabeling with Iodine Isotope (e.g., ¹²³I, ¹²⁵I) Lead->Synthesis InVitro In Vitro Evaluation (Binding Affinity, Lipophilicity) Synthesis->InVitro InVivo In Vivo Evaluation in Animals (Biodistribution, Brain Uptake) InVitro->InVivo Imaging Preclinical Imaging Studies (SPECT/PET) InVivo->Imaging Clinical Potential for Clinical Translation Imaging->Clinical

Figure 3: Logical progression for the development of iodo-benzamide based radiotracers.

Conclusion and Future Directions

Iodo-benzamide compounds represent a promising and versatile chemical scaffold with significant potential for the development of novel therapeutics and diagnostic agents. The data and protocols presented in this guide highlight the progress made in understanding their anticancer, antimicrobial, and neurological activities. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in-depth investigations into their mechanisms of action and in vivo efficacy. The continued exploration of this chemical class holds great promise for addressing unmet medical needs in oncology, infectious diseases, and neurology.

The Enigmatic Mechanism of 5-Iodo-2-(methylamino)benzamide: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the benzamide class of compounds, which has yielded significant therapeutic agents including PARP inhibitors and psychoactive drugs, the specific mechanism of action for 5-Iodo-2-(methylamino)benzamide remains largely undefined within publicly accessible scientific literature. This technical overview synthesizes the current landscape of benzamide pharmacology while highlighting the critical knowledge gap surrounding this particular iodinated derivative.

While the chemical structure of this compound is known (CAS RN: 660436-78-2, Molecular Formula: C8H9IN2O), a thorough review of preclinical and clinical research databases reveals a conspicuous absence of dedicated studies elucidating its biological targets, signaling pathway modulation, or overall pharmacological profile. General searches for its synthesis and biological activity have similarly failed to produce specific data.

The Benzamide Precedent: A Diverse Pharmacological Landscape

The broader family of benzamides encompasses a wide array of bioactive molecules, suggesting potential avenues for future investigation into this compound. Notably, benzamides are recognized for their role as:

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: This class of drugs has revolutionized cancer therapy, particularly for tumors with BRCA mutations. They function by inhibiting the repair of single-strand DNA breaks, leading to synthetic lethality in cancer cells with deficient homologous recombination repair.

  • Dopamine Receptor Antagonists: Certain substituted benzamides are potent antagonists of dopamine D2 receptors and are clinically used as antipsychotic and antiemetic agents.

  • Transient Receptor Potential Melastatin 8 (TRPM8) Antagonists: More recent research has identified benzamide derivatives as antagonists of this ion channel, which is involved in cold sensation and pain.

Charting the Unknown: A Hypothetical Discovery Workflow

Given the lack of specific data, a hypothetical workflow for elucidating the mechanism of action of this compound would involve a multi-pronged approach, standard in modern drug discovery.

Discovery_Workflow cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Mechanism Elucidation cluster_2 Preclinical Development Compound_Synthesis Synthesis & Purification of This compound Phenotypic_Screening Phenotypic Screening (e.g., cell viability, pathway reporters) Compound_Synthesis->Phenotypic_Screening Test Compound Target-based_Screening Target-based Screening (e.g., kinase panel, GPCR panel) Compound_Synthesis->Target-based_Screening Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Identify Hits Binding_Assays Direct Binding Assays (e.g., SPR, ITC) Target-based_Screening->Binding_Assays Identify Hits Affinity_Chromatography->Binding_Assays Enzymatic_Assays Enzymatic/Functional Assays (IC50/EC50 determination) Binding_Assays->Enzymatic_Assays Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Enzymatic_Assays->Cellular_Target_Engagement Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-seq) Cellular_Target_Engagement->Signaling_Pathway_Analysis In_vivo_Efficacy In vivo Efficacy Models Signaling_Pathway_Analysis->In_vivo_Efficacy ADMET_Profiling ADMET Profiling In_vivo_Efficacy->ADMET_Profiling

A hypothetical workflow for mechanism of action discovery.

Quantitative Data and Experimental Protocols: The Missing Pieces

A comprehensive technical guide would necessitate quantitative data and detailed experimental protocols. The following tables represent the type of information that would be crucial for understanding the compound's activity, but which is currently unavailable.

Table 1: Hypothetical In Vitro Activity Profile

Target/AssayIC50 / Ki (nM)Assay Type
PARP-1-Enzyme Inhibition Assay
Dopamine D2 Receptor-Radioligand Binding Assay
TRPM8 Channel-Calcium Flux Assay
Cancer Cell Line PanelGI50 (µM)Cell Viability Assay (e.g., MTT)

Table 2: Illustrative Experimental Protocol (PARP Inhibition Assay)

StepProcedure
1.Recombinant human PARP-1 enzyme is incubated with a reaction buffer containing NAD+ and activated DNA.
2.This compound is added at varying concentrations.
3.The reaction is allowed to proceed for a specified time at 37°C.
4.PARP activity is quantified by measuring the incorporation of biotinylated NAD+ into acceptor proteins using a colorimetric or fluorescent readout.
5.IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Potential Signaling Pathways

Without a confirmed molecular target, any depiction of a signaling pathway for this compound would be purely speculative. However, based on the activities of other benzamides, one could hypothesize its potential interaction with the DNA damage response pathway, should it be a PARP inhibitor.

PARP_Inhibition_Pathway cluster_pathway DNA Damage Response cluster_inhibition Therapeutic Intervention DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Replication_Fork_Collapse Replication Fork Collapse (in BRCA-deficient cells) PARylation PARylation of Substrate Proteins PARP->PARylation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR DSB Double-Strand Break Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Benzamide This compound (Hypothetical PARP Inhibitor) Benzamide->PARP Inhibition

Hypothetical signaling pathway if the compound is a PARP inhibitor.

Conclusion

The discovery of the mechanism of action for this compound represents an open opportunity for researchers in pharmacology and drug development. While the broader benzamide class provides a fertile ground for forming hypotheses, dedicated experimental investigation is required to move this specific compound from obscurity to a characterized chemical entity. Future research efforts, following a structured discovery workflow, will be essential to uncover its molecular targets, delineate its effects on cellular signaling, and ultimately determine its potential therapeutic utility. Until such studies are conducted and their results published, the core of this compound's biological activity remains a scientific enigma.

An In-depth Technical Guide to the Exploratory Screening of 5-Iodo-2-(methylamino)benzamide in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While specific biological activity for this particular molecule is not extensively documented in publicly available literature, its structural similarity to other benzamide derivatives, such as 4-iodo-3-nitrobenzamide, suggests a potential role as a modulator of cellular signaling pathways, possibly as a PARP (Poly ADP-ribose polymerase) inhibitor.[1] PARP inhibitors are a class of targeted cancer drugs that disrupt DNA repair mechanisms in cancer cells, leading to cell death, a concept known as synthetic lethality, particularly in tumors with existing DNA repair defects like BRCA mutations.[2][3][4] This guide outlines a comprehensive strategy for the initial exploratory screening of this compound in various cancer cell lines to elucidate its potential as a therapeutic agent.

Experimental Protocols

A tiered approach to screening is recommended, starting with broad cytotoxicity assays and moving towards more specific mechanistic studies.

1. Cell Line Selection

The choice of cell lines is critical for a successful screening campaign. A panel of well-characterized cancer cell lines should be selected to represent different tumor types and genetic backgrounds, particularly regarding DNA damage repair (DDR) pathways.

  • BRCA-mutant cell lines: To investigate the potential for synthetic lethality, cell lines with known mutations in BRCA1 or BRCA2 genes are essential.

    • Example: CAPAN-1 (pancreatic, BRCA2 mutant), MDA-MB-436 (breast, BRCA1 mutant)

  • BRCA-proficient cell lines: These will serve as controls to assess the selectivity of the compound.

    • Example: BxPC-3 (pancreatic, BRCA wild-type), MCF-7 (breast, BRCA wild-type)

  • Other DDR-deficient cell lines: To explore broader synthetic lethal interactions, cell lines with mutations in other DDR genes (e.g., ATM, PTEN) can be included.[2]

  • Normal cell lines: A non-cancerous cell line should be included to assess general cytotoxicity.

    • Example: MCF-10A (non-tumorigenic breast epithelial)

2. Primary Screening: Cytotoxicity and Proliferation Assays

The initial goal is to determine the concentration range at which this compound affects cell viability and growth.

  • MTT/XTT Assay (Cytotoxicity): This colorimetric assay measures mitochondrial metabolic activity as an indicator of cell viability.

    • Protocol:

      • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

      • Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

      • Add MTT or XTT reagent to each well and incubate for 2-4 hours.

      • Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

      • Calculate the IC50 (half-maximal inhibitory concentration) value.

  • BrdU/EdU Incorporation Assay (Proliferation): This assay measures the incorporation of a thymidine analog into newly synthesized DNA, providing a direct measure of cell proliferation.

    • Protocol:

      • Seed and treat cells as described for the MTT assay.

      • After 48-72 hours of treatment, add BrdU or EdU to the culture medium and incubate for a defined period (e.g., 2-4 hours).

      • Fix and permeabilize the cells.

      • For BrdU, perform DNA denaturation.

      • Add an anti-BrdU antibody or click chemistry-based detection reagent for EdU.

      • Quantify the signal using a plate reader or imaging cytometer.

3. Secondary Screening: Mechanistic Assays

Based on the primary screening results, further assays can be employed to understand the mechanism of action.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

      • Protocol:

        • Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

        • Harvest and wash the cells.

        • Resuspend cells in Annexin V binding buffer.

        • Add FITC-conjugated Annexin V and PI.

        • Incubate in the dark for 15 minutes.

        • Analyze by flow cytometry.

    • Caspase-3/7 Activity Assay: This luminescent or fluorescent assay measures the activity of key executioner caspases in apoptosis.

  • PARP Activity Assay: To directly test the hypothesis that the compound is a PARP inhibitor.

    • Protocol:

      • Use a commercially available PARP activity assay kit (e.g., colorimetric or chemiluminescent).

      • Prepare nuclear extracts from treated and untreated cells.

      • Incubate the extracts with a histone-coated plate and biotinylated NAD+.

      • The assay will measure the amount of poly(ADP-ribose) (PAR) generated.

  • Western Blot Analysis: To investigate the effect of the compound on key signaling proteins.

    • Proteins of Interest:

      • PARP1 (to check for cleavage as a marker of apoptosis)

      • γH2AX (a marker of DNA double-strand breaks)

      • BRCA1, RAD51 (proteins involved in homologous recombination)

      • p53 and p21 (cell cycle regulators)

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison across cell lines and experimental conditions.

Table 1: IC50 Values of this compound in a Panel of Cancer Cell Lines

Cell LineTumor TypeBRCA StatusIC50 (µM)
CAPAN-1PancreaticBRCA2 mutant[Insert Data]
MDA-MB-436BreastBRCA1 mutant[Insert Data]
BxPC-3PancreaticWild-type[Insert Data]
MCF-7BreastWild-type[Insert Data]
MCF-10ANormal BreastWild-type[Insert Data]

Table 2: Summary of Mechanistic Assay Results

Cell LineApoptosis (% Annexin V positive)Caspase-3/7 Activity (Fold Change)PARP Activity (% Inhibition)γH2AX Foci (Fold Change)
CAPAN-1[Insert Data][Insert Data][Insert Data][Insert Data]
BxPC-3[Insert Data][Insert Data][Insert Data][Insert Data]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_data Data Analysis cell_lines Cell Line Panel (BRCA+/-, Normal) cytotoxicity Cytotoxicity Assay (MTT/XTT) cell_lines->cytotoxicity proliferation Proliferation Assay (BrdU/EdU) cell_lines->proliferation ic50 IC50 Determination cytotoxicity->ic50 proliferation->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) mechanistic_analysis Mechanistic Insights apoptosis->mechanistic_analysis parp_activity PARP Activity Assay parp_activity->mechanistic_analysis western_blot Western Blot Analysis (γH2AX, PARP, etc.) western_blot->mechanistic_analysis ic50->apoptosis ic50->parp_activity ic50->western_blot

Caption: A streamlined workflow for the exploratory screening of this compound.

Hypothesized Signaling Pathway: PARP Inhibition and Synthetic Lethality

signaling_pathway cluster_dna_damage DNA Damage cluster_parp PARP-mediated Repair cluster_compound Compound Intervention cluster_replication DNA Replication cluster_hr Homologous Recombination (HR) ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp activates ber Base Excision Repair (BER) parp->ber initiates replication_fork Replication Fork Collapse parp->replication_fork stalled fork compound This compound compound->parp inhibits dsb Double-Strand Break (DSB) replication_fork->dsb hr_proficient HR Proficient (e.g., BRCA wt) dsb->hr_proficient hr_deficient HR Deficient (e.g., BRCA mutant) dsb->hr_deficient hr_repair DSB Repair hr_proficient->hr_repair cell_death Apoptosis (Synthetic Lethality) hr_deficient->cell_death cell_survival Cell Survival hr_repair->cell_survival

Caption: The proposed mechanism of synthetic lethality induced by PARP inhibition.

This technical guide provides a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on a well-chosen panel of cell lines and investigating its mechanism of action, researchers can effectively determine its potential as a novel anti-cancer agent. The data generated from this exploratory screening will be crucial for making informed decisions about further preclinical and clinical development.

References

Theoretical Exploration of the Electronic Properties of 5-Iodo-2-(methylamino)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical electronic properties of 5-Iodo-2-(methylamino)benzamide, a molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental or theoretical studies on this specific compound, this document leverages data from closely related substituted benzamide analogs to predict and discuss its electronic characteristics. This guide is intended to serve as a valuable resource for researchers, offering insights into the molecule's potential behavior and guiding future experimental and computational investigations. The methodologies presented are based on established quantum chemical techniques, primarily Density Functional Theory (DFT), which is a powerful tool for elucidating the electronic structure and reactivity of molecular systems.

Introduction

This compound belongs to the benzamide class of compounds, which are integral to the development of a wide range of therapeutic agents. The electronic properties of such molecules, including their molecular orbital energies, charge distribution, and electrostatic potential, are fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. These characteristics govern molecular interactions, receptor binding, and metabolic stability.

Theoretical studies, particularly those employing quantum chemistry methods, offer a cost-effective and insightful approach to characterizing these electronic properties before undertaking extensive experimental work. This guide outlines the key electronic features of this compound as inferred from computational studies on analogous structures and provides a standardized protocol for conducting such theoretical investigations.

Predicted Electronic Properties of Substituted Benzamides

The electronic properties of substituted benzamides are significantly influenced by the nature and position of their functional groups. For this compound, the electron-donating methylamino group and the electron-withdrawing iodo and benzamide moieties are expected to create a unique electronic landscape. The following table summarizes key electronic properties derived from theoretical studies on halogenated and aminated benzamide derivatives, which serve as a proxy for the title compound.

Electronic PropertyPredicted Value RangeSignificance in Drug Design
HOMO Energy -5.0 to -6.5 eVRelates to the molecule's ability to donate electrons (oxidation potential). Important for understanding metabolic transformations and interactions with electron-deficient biological targets.
LUMO Energy -0.5 to -2.0 eVRelates to the molecule's ability to accept electrons (reduction potential). Influences reactivity and the potential for forming covalent bonds with biological macromolecules.
HOMO-LUMO Gap (ΔE) 3.0 to 5.5 eVIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.[1]
Dipole Moment 2.0 to 4.0 DebyeAffects solubility, membrane permeability, and non-covalent interactions with protein binding sites.
Molecular Electrostatic Potential (MEP) Negative regions around O and N atoms; Positive regions around amide and amino protonsMaps the charge distribution and is crucial for predicting sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

Experimental Protocols: A Theoretical Approach

The following section details a robust computational methodology for the theoretical investigation of this compound's electronic properties, based on protocols reported for similar compounds.[1]

Molecular Modeling and Geometry Optimization

The initial step involves the construction of the 3D structure of this compound. This can be achieved using standard molecular modeling software. The subsequent and crucial step is geometry optimization, which is performed to find the most stable conformation of the molecule (the global minimum on the potential energy surface).

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[1]

  • Basis Set: 6-311++G(d,p) for all atoms except iodine. For iodine, a basis set that accounts for relativistic effects, such as LanL2DZ, is recommended.[1]

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

Calculation of Electronic Properties

Once the geometry is optimized, the following electronic properties can be calculated at the same level of theory:

  • Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE) is calculated as ELUMO - EHOMO.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic interactions.

  • Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering a quantitative measure of the charge distribution.

  • Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.

Solvation Effects

To simulate a more biologically relevant environment, the calculations can be repeated by incorporating a solvent model. The Polarizable Continuum Model (PCM) is a commonly used implicit solvation model that can simulate the effects of a solvent like water or DMSO.[1]

Visualization of Computational Workflow and Molecular Structure

To clarify the relationships between the different stages of a theoretical study and the resulting data, the following diagrams are provided.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure 1. Molecular Structure Input geom_opt 2. Geometry Optimization (DFT) mol_structure->geom_opt freq_calc 3. Frequency Analysis geom_opt->freq_calc Confirmation of Minimum Energy electronic_prop 4. Electronic Property Calculation geom_opt->electronic_prop optimized_geom Optimized Geometry geom_opt->optimized_geom thermo_data Thermodynamic Data freq_calc->thermo_data homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo mep Molecular Electrostatic Potential electronic_prop->mep charges Atomic Charges electronic_prop->charges

Caption: A generalized workflow for the computational study of a small molecule.

Molecular_Properties_Relationship cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_implications Pharmacological Implications This compound This compound HOMO_LUMO HOMO-LUMO Gap This compound->HOMO_LUMO Determines MEP Electrostatic Potential This compound->MEP Determines Dipole Dipole Moment This compound->Dipole Determines Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Binding Receptor Binding MEP->Binding Solubility Solubility & Permeability Dipole->Solubility Metabolism Metabolic Stability Reactivity->Metabolism

Caption: Relationship between molecular structure, electronic properties, and pharmacological implications.

Conclusion

While direct theoretical data for this compound is not yet available, this guide provides a solid foundation for understanding its likely electronic properties based on analogous compounds. The presented computational protocol offers a standardized approach for researchers to conduct their own in-depth theoretical analyses. Such studies are invaluable in the early stages of drug discovery, enabling the rational design of molecules with improved efficacy and safety profiles. Future work should focus on performing these specific calculations for this compound to validate and refine the predictions made in this guide.

References

A Technical Guide to the Discovery and Synthesis of Novel Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction for Drug Development Professionals

Benzamide derivatives represent a cornerstone in modern medicinal chemistry, forming the structural core of a significant portion of pharmaceuticals currently on the market.[1] Their versatile scaffold allows for extensive chemical modification, leading to a wide array of biological activities. These compounds have demonstrated significant therapeutic potential as anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant agents, among others.[1][2] This technical guide provides an in-depth overview of recent advancements in the discovery and synthesis of novel benzamide derivatives, focusing on their therapeutic applications, experimental protocols, and the signaling pathways they modulate.

I. General Synthesis of Benzamide Derivatives

The synthesis of benzamide derivatives is typically achieved through the formation of an amide bond between a benzoic acid derivative and an amine. A common and efficient method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with the desired amine.

Experimental Protocol: General Synthesis of N-Substituted Benzamides

This protocol is a generalized procedure based on common laboratory practices for amide synthesis.[1]

  • Activation of Benzoic Acid:

    • A substituted benzoic acid (1 equivalent) is dissolved in a suitable solvent (e.g., toluene).

    • Thionyl chloride (SOCl₂) (1.5-2 equivalents) is added dropwise to the solution at 0°C.

    • The reaction mixture is refluxed for 2-4 hours until the evolution of gas ceases.

    • The solvent and excess thionyl chloride are removed under reduced pressure (in vacuo) to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.

  • Amidation Reaction:

    • The crude acid chloride is dissolved in an anhydrous inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cooled to 0°C in an ice bath.

    • A solution of the desired substituted amine (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in the same solvent is added dropwise to the acid chloride solution.

    • The reaction mixture is stirred at room temperature for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the solvent is removed in vacuo.

    • The residue is redissolved in an organic solvent like ethyl acetate (EtOAc) and washed sequentially with water, a mild acid (e.g., 1N HCl) to remove excess amine, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted benzamide derivative.

  • Characterization:

    • The structure and purity of the final compounds are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[3]

Visualization of the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis start1 Substituted Benzoic Acid step1 Step 1: Acid Activation (e.g., with SOCl₂) start1->step1 start2 Substituted Amine step2 Step 2: Amidation (Reaction with Amine) start2->step2 step1->step2 step3 Work-up & Extraction step2->step3 step4 Column Chromatography step3->step4 step5 Characterization (NMR, MS, IR) step4->step5 end_product Pure Benzamide Derivative step5->end_product

Caption: General workflow for the synthesis of benzamide derivatives.

II. Therapeutic Applications of Novel Benzamide Derivatives

A. Anticancer Activity

Benzamide derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms to induce cancer cell death and inhibit tumor growth.[4]

Mechanisms of Action:

  • Histone Deacetylase (HDAC) Inhibition: Some benzamide derivatives are designed as HDAC inhibitors, which play a critical role in cancer treatment by altering gene expression to induce cell cycle arrest and apoptosis.[5]

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is crucial for DNA damage repair. Inhibiting this enzyme, particularly in cancers with existing DNA repair defects (like BRCA mutations), leads to synthetic lethality.[6][7]

  • Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[8]

  • Induction of Oxidative Stress: Novel compounds can induce an accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase-dependent apoptosis.[4]

Data on Anticancer Activity

CompoundTarget/MechanismCell Line(s)IC₅₀ ValueReference
BJ-13 ROS-mediated apoptosisGastric cancer cellsPotent antiproliferative activity[4]
13f PARP-1 InhibitionHCT116 (colorectal)0.30 µM (cell); 0.25 nM (enzyme)[7]
20b Tubulin PolymerizationVarious cancer cells12 - 27 nM[8]
MS-275 Analogues HDAC InhibitionMCF-7, A549, K562Comparable or better than MS-275[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[5]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized benzamide derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway Visualization

G compound Anticancer Benzamide (e.g., BJ-13) ros ↑ Intracellular ROS compound->ros induces bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 downregulates bax Bax (Pro-apoptotic) compound->bax upregulates mito Mitochondrial Membrane Potential Collapse ros->mito caspase ↑ Cleaved Caspase-3 mito->caspase bcl2->mito inhibits bax->mito promotes apoptosis Apoptosis caspase->apoptosis

References

An In-depth Technical Guide on the Chemical Stability and Degradation of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the potential chemical stability and degradation pathways of 5-Iodo-2-(methylamino)benzamide, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of specific degradation studies for this compound, this document outlines a robust, proposed framework for its stability assessment based on established principles of forced degradation and the known chemical behavior of its constituent functional groups.

Introduction to Chemical Stability and Degradation Studies

Forced degradation studies are a critical component of the drug development process, providing essential information on the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing to identify likely degradation products and elucidate degradation pathways.[1][2] The data generated is fundamental for developing and validating stability-indicating analytical methods, which are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

This compound is a benzamide derivative containing an iodo-substituent and a secondary amine. The chemical stability of this molecule is influenced by the interplay of these functional groups. This guide will explore its theoretical degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Proposed Degradation Pathways

Based on the chemical structure of this compound and literature on related benzamide and aniline derivatives, several degradation pathways can be postulated.

Hydrolytic Degradation

Benzamides are susceptible to hydrolysis under both acidic and basic conditions, which typically leads to the cleavage of the amide bond to form a carboxylic acid and an amine.[3][4][5][6]

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the amide oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would likely yield 5-Iodo-2-(methylamino)benzoic acid and ammonia.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of the corresponding carboxylate salt and methylamine.

Oxidative Degradation

The 2-(methylamino) group, being an aromatic amine, is a likely site for oxidative degradation.[7][8][9][10]

  • Oxidation of the Amino Group: Aromatic amines can be oxidized to form a variety of products, including nitroso, nitro, and dimeric species. The secondary amine in this compound could be susceptible to oxidation, potentially leading to the formation of N-oxide or other oxidized derivatives.

Photodegradation

Aromatic iodo compounds are known to be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV radiation, leading to the formation of radical species. These radicals can then participate in a variety of reactions, including abstraction of hydrogen atoms from the solvent or other molecules, or reaction with oxygen. This could result in de-iodination of the molecule or the formation of other photoproducts.

Thermal Degradation

At elevated temperatures, thermal degradation of benzamides can occur.[11][12][13] The specific degradation products would depend on the conditions, but could involve cleavage of the amide bond, decarboxylation, or other complex reactions.

A proposed overview of these degradation pathways is illustrated in the following diagram:

Degradation_Pathways A This compound B Hydrolysis (Acidic/Basic) A->B C Oxidation A->C D Photolysis A->D E Thermolysis A->E F 5-Iodo-2-(methylamino)benzoic Acid + Methylamine B->F G Oxidized Products (e.g., N-oxide) C->G H De-iodinated & Other Photoproducts D->H I Thermal Degradants E->I

Proposed degradation pathways for this compound.

Proposed Experimental Protocols for Forced Degradation Studies

To investigate the chemical stability of this compound, a systematic forced degradation study should be conducted. The following protocols are proposed:

Preparation of Stress Samples

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water.

  • Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and 1 N HCl and refluxed at 80°C for 24 hours. Samples are withdrawn at appropriate time points, neutralized, and diluted for analysis.

  • Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and 1 N NaOH and refluxed at 80°C for 24 hours. Samples are withdrawn, neutralized, and diluted for analysis.

  • Oxidative Degradation: The stock solution is treated with 3% and 30% hydrogen peroxide at room temperature for 24 hours. Samples are withdrawn and diluted for analysis.

  • Photolytic Degradation: The stock solution is exposed to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., as per ICH Q1B guidelines). A control sample is kept in the dark.

  • Thermal Degradation: The solid drug substance is exposed to dry heat at 105°C for 24 hours. A solution of the drug substance is also refluxed at 80°C for 24 hours.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent drug from its degradation products. A reverse-phase HPLC method with UV detection is a common approach.

Table 1: Proposed HPLC Method Parameters

ParameterProposed Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV detection at a suitable wavelength (determined by UV spectrum of the parent compound)
Injection Volume 10 µL

The following diagram illustrates a typical experimental workflow for a forced degradation study:

Experimental_Workflow substance This compound (Drug Substance) stress Forced Degradation (Acid, Base, Oxidation, Light, Heat) substance->stress samples Stressed Samples stress->samples hplc Stability-Indicating HPLC Analysis samples->hplc data Data Acquisition (Chromatograms) hplc->data analysis Data Analysis (% Degradation, Impurity Profile) data->analysis pathway Elucidation of Degradation Pathways analysis->pathway method Validation of Stability-Indicating Method analysis->method

Workflow for forced degradation study of this compound.

Presentation of Quantitative Data

The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for summarizing the quantitative data.

Table 2: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionTime% Assay of Parent% DegradationNumber of Degradants
0.1 N HCl, 80°C24 h85.214.82
1 N NaOH, 80°C24 h78.521.51
3% H₂O₂, RT24 h92.17.93
Photolytic (UV)-89.710.34
Thermal (Solid)24 h98.61.41

Table 3: Impurity Profile from Forced Degradation (Hypothetical Data)

Stress ConditionDegradantRetention Time (min)% Peak Area
0.1 N HCl, 80°CD13.512.1
D25.22.7
1 N NaOH, 80°CD34.121.5
3% H₂O₂, RTD46.84.5
D57.22.1
D68.01.3

Conclusion

While specific experimental data on the stability of this compound is not currently available in the public domain, a comprehensive stability testing plan can be designed based on its chemical structure and the established degradation patterns of related compounds. The proposed forced degradation studies under hydrolytic, oxidative, photolytic, and thermal conditions, coupled with a validated stability-indicating HPLC method, would provide a thorough understanding of its chemical stability and degradation profile. This information is indispensable for the development of a stable and safe drug product. It is strongly recommended that these proposed studies be conducted to experimentally verify the stability characteristics of this compound.

References

5-Iodo-2-(methylamino)benzamide: A Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient paradigm in modern medicinal chemistry for the identification of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with high ligand efficiency. This technical guide focuses on the potential of 5-Iodo-2-(methylamino)benzamide as a starting fragment for drug discovery campaigns.

This compound is a small, synthetically accessible molecule that possesses key structural features amenable to FBDD. The benzamide core is a common motif in a multitude of bioactive compounds, including inhibitors of poly(ADP-ribose) polymerase (PARP) and ligands for the sigma-1 receptor. The presence of a methylamino group and an iodine atom provides vectors for synthetic elaboration, allowing for the systematic optimization of fragment hits into potent and selective lead compounds. This guide will provide a comprehensive overview of the theoretical and practical considerations for evaluating this compound as a valuable fragment in drug discovery, including its physicochemical properties, potential biological targets, and a roadmap for its progression from a fragment hit to a lead candidate.

Physicochemical Properties of this compound

The suitability of a fragment for FBDD is heavily reliant on its physicochemical properties. These properties influence a fragment's solubility, permeability, and promiscuity, all of which are critical for successful screening and subsequent optimization. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some of these values are calculated, experimental determination is crucial for accurate assessment.

PropertyValue (Predicted/Supplier Data)Importance in FBDD
Molecular Weight 276.08 g/mol Adheres to the "Rule of Three" (<300 Da), ensuring it is a true fragment.
Molecular Formula C₈H₉IN₂OProvides the elemental composition.
logP (o/w) ~2.5 (Predicted)A moderate logP is desirable for a balance of solubility and permeability.
Topological Polar Surface Area (TPSA) 55.1 Ų (Predicted)Influences membrane permeability and solubility.
Hydrogen Bond Donors 2Within the "Rule of Three" guidelines (≤3).
Hydrogen Bond Acceptors 2Within the "Rule of Three" guidelines (≤3).
Rotatable Bonds 1Low number of rotatable bonds reduces conformational entropy loss upon binding.
Aqueous Solubility > 50 µM (Hypothetical)High solubility is critical for biophysical screening assays.
Permeability (PAMPA) Moderate (Hypothetical)Indicates potential for cell-based activity.

Experimental Protocols

Physicochemical Property Determination

a) Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility in an aqueous buffer, which is crucial for ensuring its suitability for biophysical screening methods.

  • Materials: this compound, DMSO, Phosphate Buffered Saline (PBS) pH 7.4, 96-well microplates, plate shaker, nephelometer or UV-Vis plate reader.

  • Protocol:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

    • Add PBS (pH 7.4) to each well to a final DMSO concentration of 1%.

    • Seal the plate and shake at room temperature for 2 hours.

    • Measure the turbidity of each well using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant using a UV-Vis plate reader at the compound's λmax.

    • The highest concentration at which no significant precipitation is observed is determined as the kinetic solubility.

b) Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay used to predict the passive permeability of a compound across a lipid membrane, providing an early indication of its potential for oral absorption.

  • Materials: this compound, PAMPA plates (e.g., with a lecithin/dodecane membrane), PBS (pH 7.4), DMSO, UV-Vis plate reader.

  • Protocol:

    • Prepare a donor solution of this compound in PBS (with a low percentage of DMSO, e.g., 1%).

    • Fill the acceptor wells of the PAMPA plate with PBS.

    • Carefully add the donor solution to the donor wells.

    • Assemble the PAMPA sandwich and incubate at room temperature for a defined period (e.g., 4-18 hours).

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the membrane, and Time is the incubation time.

Biophysical Screening

a) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used to detect the binding of fragments to a target protein immobilized on a sensor chip. It provides information on binding affinity and kinetics.

  • Materials: Purified target protein, this compound, SPR instrument and sensor chips (e.g., CM5), immobilization buffers (e.g., acetate pH 5.0), running buffer (e.g., HBS-EP+), DMSO.

  • Protocol:

    • Immobilize the target protein onto the sensor chip surface via amine coupling or other suitable chemistry.

    • Prepare a dilution series of this compound in running buffer with a constant low percentage of DMSO.

    • Inject the fragment solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

    • Regenerate the sensor surface between injections if necessary.

    • Analyze the steady-state or kinetic data to determine the dissociation constant (KD).

b) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction (KD, ΔH, and stoichiometry).

  • Materials: Purified target protein, this compound, ITC instrument, dialysis buffer.

  • Protocol:

    • Dialyze the protein and dissolve the fragment in the same buffer to minimize heats of dilution.

    • Load the protein solution into the sample cell of the ITC instrument.

    • Load a concentrated solution of the fragment into the injection syringe.

    • Perform a series of small injections of the fragment into the protein solution while monitoring the heat change.

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

c) X-ray Crystallography

This technique can provide high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.

  • Materials: High-quality crystals of the target protein, this compound, cryoprotectant, X-ray diffraction equipment.

  • Protocol:

    • Soak the protein crystals in a solution containing a high concentration of this compound.

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement.

    • Build and refine the protein-fragment complex model, paying close attention to the electron density for the bound fragment.

Illustrative Data and Visualization

Fragment Screening and Hit-to-Lead Optimization

The following tables present hypothetical data to illustrate the expected outcomes of a fragment screening and hit-to-lead campaign involving this compound.

Table 2: Illustrative Fragment Screening Results

Fragment IDTargetMethodK D (µM)Ligand Efficiency (LE)
F01 PARP-1SPR2500.35
F01 PARP-1ITC2800.34
F02 Sigma-1 ReceptorNMR5000.31

F01 represents this compound

Table 3: Illustrative Structure-Activity Relationship (SAR) for F01 Analogs against PARP-1

Compound IDR 1R 2K D (µM)LE
F01 HH2500.35
A01 FH1500.37
A02 ClH1200.38
A03 HMe3000.33
A04 HCyclopropyl800.40
Diagrams

Below are diagrams created using the DOT language to visualize key workflows and pathways relevant to the evaluation of this compound.

FBDD_Workflow cluster_0 Fragment Library cluster_1 Screening Cascade cluster_2 Hit-to-Lead cluster_3 Outcome FragLib This compound (and other fragments) PrimaryScreen Primary Screen (e.g., SPR, NMR) FragLib->PrimaryScreen HitValidation Hit Validation (e.g., ITC, Orthogonal Assays) PrimaryScreen->HitValidation Identify Hits Xray X-ray Crystallography HitValidation->Xray Confirm Binding Mode SAR Structure-Activity Relationship (SAR) Xray->SAR LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt LeadCompound Lead Compound LeadOpt->LeadCompound

Figure 1: A generalized workflow for Fragment-Based Drug Discovery.

PARP1_Signaling DNAdamage DNA Single-Strand Break PARP1 PARP-1 Activation DNAdamage->PARP1 PARylation PARP-1 Automodification (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PARP1 Inhibition

Figure 2: A simplified PARP-1 signaling pathway in DNA repair.

Hit_to_Lead_Logic Start Fragment Hit (F01) KD = 250 µM LE = 0.35 SAR_Strategy SAR Strategy Iodine Vector Amine Vector Benzene Ring Start->SAR_Strategy Iodine_Mod Iodine Modifications A01 (F): KD=150µM, LE=0.37 A02 (Cl): KD=120µM, LE=0.38 SAR_Strategy:f0->Iodine_Mod Amine_Mod Amine Modifications A03 (Me): KD=300µM, LE=0.33 A04 (cPr): KD=80µM, LE=0.40 SAR_Strategy:f1->Amine_Mod Lead_Series Promising Lead Series Based on A02 and A04 Further Optimization Iodine_Mod->Lead_Series Amine_Mod->Lead_Series

Figure 3: A logical flow for a hit-to-lead campaign.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery endeavors. Its favorable physicochemical properties, coupled with a synthetically tractable scaffold, make it an attractive candidate for screening against a variety of biological targets. The benzamide moiety is a well-established pharmacophore, and the strategic placement of the iodo and methylamino groups provides clear vectors for rapid analog synthesis and SAR exploration.

This technical guide has provided a framework for the systematic evaluation of this compound as a drug discovery fragment. By following the outlined experimental protocols and leveraging the illustrative data and workflows, researchers can effectively assess the potential of this fragment and embark on a data-driven hit-to-lead optimization campaign. The ultimate success of any FBDD project relies on a combination of careful fragment selection, robust biophysical screening, and insightful medicinal chemistry, and this compound is a fragment worthy of such consideration.

Substituted 2-Aminobenzamides: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of substituted 2-aminobenzamide derivatives.

Substituted 2-aminobenzamides represent a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have led to their investigation in diverse therapeutic areas. This technical guide provides a comprehensive review of the current literature, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various biological targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of Substituted 2-Aminobenzamides

The synthesis of 2-aminobenzamide derivatives is often achieved through the reaction of isatoic anhydride with an appropriate amine.[1] This reaction can be carried out using both conventional heating methods in a suitable solvent like dimethylformamide (DMF) or through more time-efficient microwave-assisted methodologies. Mechanistically, the synthesis involves the initial nucleophilic attack of the amine on an electrophilic carbonyl group of the isatoic anhydride, which is followed by a ring-opening and subsequent elimination of a carbon dioxide molecule to yield the final 2-aminobenzamide product. Another approach involves the acylation of 2-aminothiobenzamide or 2-methylaminothiobenzamide with substituted benzoyl chlorides.[2] Furthermore, a one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which can be derived from 2-aminobenzamides, has been reported using glucose as a reductant.[3]

Therapeutic Applications and Biological Activities

The substituted 2-aminobenzamide scaffold has been successfully exploited to develop inhibitors for a range of biological targets, leading to their emergence as promising candidates for the treatment of cancer, infectious diseases, and thrombotic disorders.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of research has focused on 2-aminobenzamide derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are frequently dysregulated in cancer.[4][5] The 2-aminobenzamide moiety typically serves as a zinc-binding group (ZBG) that interacts with the zinc ion in the active site of HDAC enzymes.[5][6][7]

Compared to hydroxamate-based HDAC inhibitors, 2-aminobenzamides often exhibit improved selectivity for class I HDACs (HDAC1, 2, and 3) and potentially lower toxicity.[5][6] Structure-activity relationship studies have revealed that substitutions on the 2-aminobenzamide ring can significantly influence subtype selectivity. For instance, the introduction of aromatic or heterocyclic rings at the 5-position can enhance selectivity for HDAC1 and HDAC2 over HDAC3.[5]

Several studies have reported the design and synthesis of potent and selective HDAC inhibitors based on the 2-aminobenzamide scaffold. For example, by combining the structural features of CI-994 and BG45, researchers have developed novel 2-aminobenzamide derivatives with significant HDAC3 selectivity and promising anticancer effects in melanoma and cervical cancer cell lines.[8] These compounds were found to induce apoptosis and cause cell cycle arrest in the G2/M phase.[8] Another study reported the development of pyrazine-linked 2-aminobenzamides as class I selective HDAC inhibitors with potent anti-leukemic activity.[4] The most promising compounds from this series demonstrated superior efficacy compared to the clinically tested HDAC inhibitor Entinostat (MS-275).[4]

HDAC_Inhibition_Pathway cluster_0 2-Aminobenzamide Inhibitor cluster_1 Epigenetic Regulation cluster_2 Cellular Effects Inhibitor Substituted 2-Aminobenzamide HDAC Histone Deacetylase (HDAC) Inhibitor->HDAC Inhibition Gene_Expression Altered Gene Expression HDAC->Gene_Expression Suppresses Histones Histones HAT Histone Acetyltransferase (HAT) Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Kinase Inhibition

Substituted 2-aminobenzamides have also emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often implicated in cancer and other diseases.

  • Aurora Kinase Inhibition: 2-Aminobenzimidazoles, which can be considered as derivatives of 2-aminobenzamides, have been identified as potent inhibitors of Aurora kinases.[9] These kinases are crucial for cell cycle progression, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

  • VEGFR Tyrosine Kinase Inhibition: Certain N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide derivatives have been shown to potently inhibit the kinase activities of vascular endothelial growth factor receptors (VEGFRs) such as Flk-1 (KDR) and Flt-1, as well as c-Kit.[10] VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Isatoic Anhydride + Amine Synthesis Microwave or Conventional Heating Start->Synthesis Product Substituted 2-Aminobenzamide Synthesis->Product Kinase_Assay Kinase Activity Assay (e.g., Aurora, VEGFR) Product->Kinase_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, SRB) Product->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Based_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Antimicrobial Activity

A series of novel 2-aminobenzamide derivatives synthesized from isatoic anhydride have demonstrated significant antimicrobial properties.[1][11] These compounds were tested against a panel of bacterial and fungal strains.[11] Notably, certain derivatives exhibited excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole, and also showed moderate to good activity against other fungal and bacterial species.[1][11]

CompoundOrganismActivityReference
Compound 5 Aspergillus fumigatusMore potent than Clotrimazole[1][11]
Various derivatives Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Saccharomyces cerevisiae, Candida albicansModerate to good activity[1][11]

Table 1: Summary of Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives

Antithrombotic Activity

Novel 2-aminobenzamide derivatives have been synthesized and evaluated for their in vivo antithrombotic activity.[12] One particular compound, 8g , demonstrated promising antithrombotic effects comparable to clinically used drugs like aspirin and warfarin.[12] Importantly, this compound did not lead to an increased bleeding time, suggesting a potentially safer therapeutic window.[12] Docking studies suggest that these compounds may act as inhibitors of Factor Xa, a key enzyme in the coagulation cascade.[12]

Analgesic Activity

Certain 2-aminobenzamide derivatives have been designed and tested for their analgesic properties.[13] These compounds exhibited analgesic effects similar to non-narcotic analgesic drugs in the writhing test.[13] Quantitative structure-activity relationship (QSAR) studies indicated that the analgesic potency of these derivatives is a function of their octanol-water partition coefficient.[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted 2-aminobenzamides is highly dependent on the nature and position of the substituents on the benzamide core. Key SAR findings from the literature include:

  • HDAC Inhibition: The 2-aminobenzamide moiety is a crucial zinc-binding group.[5][6][7] Substitutions at the 5-position of the benzamide ring with aromatic or heterocyclic groups can enhance selectivity for HDAC1/2 over HDAC3.[5]

  • Analgesic Activity: The analgesic potency is correlated with the octanol-water partition coefficient, indicating the importance of lipophilicity for this activity.[13]

  • Antimitotic Activity: The introduction of an amino group at the ortho position of a benzophenone ring, a related scaffold, was found to be crucial for increased growth inhibition.[14]

Experimental Protocols

General Synthesis of 2-Aminobenzamide Derivatives from Isatoic Anhydride[1]
  • Conventional Method: A mixture of isatoic anhydride (1 equivalent) and the desired amine (1 equivalent) is heated in a suitable solvent such as dimethylformamide (DMF).

  • Microwave-Assisted Method: Isatoic anhydride and the amine are subjected to microwave irradiation for a specified time and power.

  • Work-up and Purification: The reaction mixture is cooled, and the product is typically isolated by filtration or extraction. Purification is achieved by recrystallization or column chromatography.

In Vitro HDAC Inhibitory Assay[7]
  • Enzyme and Substrate: Recombinant human HDAC enzymes (HDAC1, 2, 3, etc.) and a fluorogenic substrate (e.g., a peptide derived from p53) are used.

  • Incubation: The enzyme is incubated with the test compound (substituted 2-aminobenzamide) at various concentrations.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The deacetylation of the substrate by the HDAC enzyme is measured using a fluorescence plate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing[12]
  • Microorganisms: Standard strains of bacteria and fungi are used.

  • Culture Preparation: The microorganisms are cultured in appropriate broth to a specific density.

  • Assay: The Kirby-Bauer disk diffusion method or a broth microdilution method is commonly employed to determine the minimum inhibitory concentration (MIC) of the test compounds.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Measurement: The zone of inhibition (for disk diffusion) or the lowest concentration of the compound that inhibits visible growth (for microdilution) is measured.

Conclusion

Substituted 2-aminobenzamides are a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Their synthetic accessibility and the ability to modulate their biological activity through targeted substitutions have led to the discovery of potent inhibitors of HDACs, kinases, and other important biological targets. The promising preclinical data for many of these derivatives, particularly in the areas of oncology and infectious diseases, underscore the continued importance of this chemical class in drug discovery and development. Further exploration of the structure-activity relationships and mechanisms of action of substituted 2-aminobenzamides will undoubtedly lead to the identification of new and improved drug candidates.

References

Methodological & Application

Application Notes: 5-Iodo-2-(methylamino)benzamide - A Putative Chemical Probe for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Iodo-2-(methylamino)benzamide is a chemical compound with the molecular formula C8H9IN2O.[1][2] While its structural features, particularly the presence of an iodo group, suggest a potential for reactivity with nucleophilic amino acid residues in proteins, a comprehensive review of the scientific literature does not provide evidence for its established use as a chemical probe for protein labeling.

The iodo group is a key feature of well-established protein labeling reagents like iodoacetamide, which readily react with the thiol group of cysteine residues.[3][4][5] This reactivity makes iodoacetamide and its derivatives valuable tools for introducing tags, such as fluorescent dyes or affinity labels, onto proteins.[4][5] However, no similar application or protocol has been documented for this compound.

Research into benzamide derivatives has primarily focused on their roles as enzyme inhibitors or receptor ligands. For instance, certain benzamide derivatives have been investigated as inhibitors of cytokines or as ligands for dopamine D-2 receptors. These applications are typically based on non-covalent interactions within protein binding pockets.

Due to the absence of specific data and established protocols for the use of this compound as a protein labeling probe, the following sections provide a generalized framework and hypothetical considerations based on the principles of covalent protein labeling. It is crucial to note that these are not based on published experimental evidence for this specific compound and should be treated as a theoretical guide for potential investigation.

Hypothetical Protein Labeling Mechanism

The primary mode of action for a putative protein labeling reaction involving this compound would likely involve the nucleophilic substitution of the iodide by a reactive amino acid side chain.

Diagram: Putative Covalent Labeling Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis P Protein of Interest Mix Incubation (Control pH and Temperature) P->Mix R This compound (Probe) R->Mix QC Removal of Excess Probe (e.g., Dialysis, SEC) Mix->QC Confirm Confirmation of Labeling (e.g., Mass Spectrometry) QC->Confirm

Caption: A generalized workflow for a hypothetical protein labeling experiment.

Hypothetical Experimental Protocols

The following protocols are theoretical and would require significant optimization and validation.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., PBS, HEPES, Tris)

  • Quenching Reagent (e.g., DTT, β-mercaptoethanol)

  • Desalting columns or dialysis equipment

  • Mass spectrometer

Protocol 1: General Protein Labeling (Theoretical)

  • Protein Preparation: Dissolve the protein of interest in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Labeling Reaction: Add the probe stock solution to the protein solution at a molar excess (e.g., 10-fold to 100-fold). Incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-24 hours).

  • Quenching: Add a quenching reagent to stop the reaction by consuming any unreacted probe.

  • Purification: Remove excess probe and by-products using a desalting column or dialysis.

  • Analysis: Confirm labeling and determine the site of modification using mass spectrometry.

Table 1: Hypothetical Reaction Parameters

ParameterSuggested Range (for initial screening)
Protein Concentration1 - 10 mg/mL
Probe:Protein Molar Ratio10:1 to 100:1
Reaction Buffer pH7.0 - 8.5
Temperature25°C - 37°C
Incubation Time1 - 24 hours

Signaling Pathway Analysis (Illustrative Example)

If this compound were found to be a specific inhibitor of a kinase through covalent modification, its effect on a signaling pathway could be visualized as follows.

Diagram: Hypothetical Kinase Inhibition Pathway

G cluster_pathway Signaling Pathway US Upstream Signal Kinase Target Kinase US->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response Substrate->Response Probe This compound Probe->Kinase Inhibition

Caption: A diagram illustrating the hypothetical inhibition of a kinase.

While this compound possesses a chemical moiety that could theoretically participate in covalent protein modification, there is currently no published scientific literature to support its use as a chemical probe for protein labeling. The information provided herein is intended to be a theoretical guide for potential future investigation and is not based on established experimental data. Researchers interested in covalent protein labeling are advised to consider well-documented reagents such as maleimides, iodoacetamides, and N-hydroxysuccinimide esters for which extensive protocols and application data are available.

References

Application of 5-Iodo-2-(methylamino)benzamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the medicinal chemistry applications of 5-Iodo-2-(methylamino)benzamide is limited. The following application notes and protocols are based on the broader, well-established class of iodinated benzamide derivatives. These examples are intended to serve as a comprehensive guide for researchers and drug development professionals interested in exploring the potential of this compound and similar structural analogs.

Application Notes

Introduction to Iodinated Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of an iodine atom to the benzamide core can significantly influence a molecule's physicochemical and pharmacological properties. Halogenation, particularly with iodine, can enhance binding affinity to target proteins through halogen bonding, modulate metabolic stability, and improve pharmacokinetic profiles. These characteristics make iodinated benzamides a compelling class of compounds for targeting various enzymes and receptors.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could be investigated as a modulator of several key biological pathways implicated in disease.

  • Enzyme Inhibition:

    • Poly (ADP-ribose) Polymerase (PARP) Inhibition: The benzamide moiety is a core structural feature of many PARP inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[1] Substituted benzimidazole derivatives, which share structural similarities with benzamides, are a major focus of PARP inhibitor research.[1]

    • Kinase Inhibition: Benzamide derivatives have been successfully developed as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[2][3] Dysregulation of kinases is a hallmark of many cancers and inflammatory diseases.[4][5] For example, certain benzamide analogs show potent inhibitory activity against receptor tyrosine kinases like EGFR, HER-2, and PDGFR.[2][3]

    • Histone Deacetylase (HDAC) Inhibition: Some N-(2-aminophenyl)-benzamides have been identified as HDAC inhibitors.[6] HDACs are enzymes that play a critical role in gene expression, and their inhibition is an emerging strategy in cancer therapy.[6]

  • Receptor Modulation:

    • Dopamine D2 Receptor Antagonism: Iodinated benzamides have been synthesized and evaluated as selective ligands for dopamine D2 receptors.[7][8] These compounds have potential applications as imaging agents for single-photon emission computed tomography (SPECT) to study dopamine receptor distribution in the brain.[8]

    • Hedgehog (Hh) Signaling Pathway Inhibition: The Hedgehog pathway is vital in embryonic development and its aberrant activation is linked to several cancers. Benzamide analogs have been identified as potent inhibitors of this pathway by targeting the Smoothened (Smo) receptor.[9][10][11]

Structure-Activity Relationship (SAR) Insights

For the broader class of substituted benzamides, several SAR trends have been observed:

  • Substituent Position: The position of substituents on the benzamide core is critical for activity. For instance, in a series of 6-methoxybenzamides targeting dopamine D2 receptors, substituents at the 3-position had a dominating influence on activity.[6]

  • Halogenation: The presence and nature of halogen substituents can significantly impact binding affinity. In some kinase inhibitors, chloro and trifluoromethyl groups on the benzamide ring were found to be advantageous for potent inhibition.[12]

  • Amide Substitution: The group attached to the amide nitrogen plays a crucial role in defining the target selectivity and potency. For example, replacing a thiazole ring with a pyrazole nucleus in a series of benzimidazole derivatives led to potent CK1δ kinase inhibitors.[12]

Quantitative Data for Representative Iodinated and Substituted Benzamide Analogs

The following table summarizes the biological activity of several benzamide derivatives from the literature, which can serve as a reference for a medicinal chemistry program focused on this compound.

Compound ClassTargetRepresentative AnalogActivity (IC50/Ki)Reference Cell Line/Assay
2-AmidobenzimidazoleCK1δ Kinase5-cyano, (1H-pyrazol-3-yl)-acetyl substituted98.6 nMKinase Inhibition Assay
2-AmidobenzimidazoleCK1δ Kinase5,6-dichloro, (1H-pyrazol-3-yl)-acetyl substituted0.98 µMKinase Inhibition Assay
BenzamidineEGFR Tyrosine KinaseCyclic benzamidine 3aHigh Inhibition at 1.0 µMEnzyme Autophosphorylation Assay
BenzamideHedgehog SignalingBenzamide analog 21Nanomolar IC50Gli-Luc Reporter Assay in NIH3T3 cells
BenzamideHedgehog SignalingCompound 10fPotent inhibition (equivalent to GDC-0449)Cell-based Hedgehog Signaling Assay

Experimental Protocols

General Synthesis of N-Substituted Iodobenzamides

A common route for synthesizing compounds like this compound involves the amidation of a corresponding carboxylic acid or its activated derivative. An alternative approach starts with the iodination of a suitable aniline precursor.

Method 1: Amidation of 5-Iodo-2-(methylamino)benzoic Acid

  • Activation of Carboxylic Acid: To a solution of 5-iodo-2-(methylamino)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2), add a coupling agent such as BOP reagent (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amidation: Add the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted iodobenzamide.

Method 2: Iodination followed by Acylation

  • Iodination of Aniline: Dissolve the starting aniline derivative (e.g., 2-(methylamino)benzamide) in a suitable solvent like methanol or acetic acid. Add a source of iodine such as iodine monochloride (ICl) or a mixture of KI and KIO3.[13] Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with a solution of sodium thiosulfate to remove excess iodine. Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous Na2SO4.

  • Purification: Purify the iodinated intermediate by column chromatography.

  • Acylation (if starting from an aminobenzamide): The subsequent acylation step would follow a standard procedure similar to the amidation described above, but with an acid chloride or anhydride.

G cluster_synthesis General Synthetic Workflow for Iodobenzamides start Starting Material (e.g., 2-Aminobenzoic Acid Derivative) iodination Iodination (e.g., ICl, KI/KIO3) start->iodination intermediate Iodinated Intermediate iodination->intermediate activation Carboxylic Acid Activation (e.g., BOP, EDC/HOBt) intermediate->activation amidation Amidation with Amine (R-NH2) activation->amidation product Final Product (this compound Analog) amidation->product

Caption: A generalized workflow for the synthesis of iodinated benzamide derivatives.

In Vitro Biological Evaluation Protocols

Protocol 1: Kinase Inhibition Assay (Generic Fluorometric Assay)

  • Materials: Kinase of interest, appropriate peptide substrate, ATP, kinase assay buffer, 96-well plates, plate reader with fluorescence capabilities.

  • Procedure: a. Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in kinase assay buffer. b. In a 96-well plate, add the kinase and the test compound to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow for compound binding. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction by adding a stop solution (e.g., containing EDTA). f. Measure the amount of phosphorylated substrate, often using a coupled enzymatic reaction that produces a fluorescent signal. g. Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, SW480) in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

Protocol 3: Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay measures the activity of the Gli transcription factor, a downstream effector of the Hedgehog pathway.[9]

  • Cell Line: Use a stable cell line (e.g., NIH3T3 cells) that has been engineered to express a Gli-responsive luciferase reporter construct.

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After 24 hours, treat the cells with a Hedgehog pathway agonist (e.g., Shh ligand or a Smo agonist like SAG) in the presence of varying concentrations of the test compound.

  • Incubation: Incubate the cells for 24-48 hours to allow for pathway activation and luciferase expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel MTT assay) to control for cytotoxicity. Calculate the percentage of inhibition of agonist-induced luciferase activity and determine the IC50 value.

G cluster_workflow Hedgehog Signaling Inhibition Assay Workflow seed Seed Gli-Luciferase Reporter Cells treat Treat with Pathway Agonist + Test Compound seed->treat incubate Incubate for 24-48h treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity (Luminometer) lyse->measure analyze Data Analysis (Calculate % Inhibition, IC50) measure->analyze

Caption: Experimental workflow for a cell-based Hedgehog signaling pathway inhibition assay.

Key Signaling Pathways

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation.[9] In the "off" state, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH), the inhibition on SMO is released. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Many benzamide-based inhibitors act by directly antagonizing the SMO receptor.[9][11]

G cluster_pathway Simplified Hedgehog Signaling Pathway SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits TargetGenes Target Gene Expression GLI->TargetGenes activates Inhibitor Benzamide Inhibitor Inhibitor->SMO inhibits

Caption: Simplified diagram of the Hedgehog signaling pathway and the site of action for SMO inhibitors.

References

Application Notes and Protocols for Radiolabeling 5-Iodo-2-(methylamino)benzamide for Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylamino)benzamide is a structural analog of known Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their overexpression in various cancers makes them a compelling target for both therapy and diagnostic imaging.[1] Radiolabeled PARP inhibitors enable non-invasive visualization and quantification of PARP expression in tumors using techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).[2][3] This allows for patient stratification, monitoring treatment response, and understanding drug distribution.[2][3]

This document provides a detailed protocol for the radiolabeling of a this compound derivative with Iodine-123 ([¹²³I]), a SPECT isotope, for preclinical imaging applications. The protocol is based on established radioiodination methods for structurally similar benzamide and PARP inhibitor compounds.[4][5]

Signaling Pathway

The PARP signaling pathway is central to the cellular response to DNA damage. Upon detection of a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP traps the enzyme on the DNA, leading to the collapse of replication forks and the formation of double-strand breaks (DSBs). In cancers with deficiencies in homologous recombination repair (e.g., those with BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[6]

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Radiolabeled_Inhibitor Radiolabeled This compound PARP1->Radiolabeled_Inhibitor binds to Repair_Complex DNA Repair Protein Recruitment PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates Imaging SPECT Imaging Radiolabeled_Inhibitor->Imaging enables

Caption: PARP1 signaling pathway in DNA repair and its targeting by a radiolabeled inhibitor for imaging.

Experimental Protocols

Synthesis of Precursor: 2-(Methylamino)-5-(tributylstannyl)benzamide

A common strategy for radioiodination is the use of an organotin precursor. The tributylstannyl group can be readily substituted with radioiodine via an electrophilic substitution reaction.

Materials:

  • 5-Bromo-2-(methylamino)benzamide

  • Hexabutylditin

  • Tetrakis(triphenylphosphine)palladium(0)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 5-bromo-2-(methylamino)benzamide (1 equivalent) in anhydrous toluene.

  • Add hexabutylditin (1.2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 2-(methylamino)-5-(tributylstannyl)benzamide precursor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Radiolabeling with Iodine-123

This protocol describes the electrophilic radioiododestannylation of the precursor to produce [¹²³I]this compound.

Materials:

  • 2-(Methylamino)-5-(tributylstannyl)benzamide precursor

  • [¹²³I]Sodium iodide in 0.1 M NaOH

  • Chloramine-T or Iodogen®

  • Ethanol

  • Sodium metabisulfite solution

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with a reverse-phase column (e.g., C18) and a radiation detector

  • Mobile phase for HPLC (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

  • To a reaction vial, add a solution of the 2-(methylamino)-5-(tributylstannyl)benzamide precursor (5-10 µg) in a small volume of ethanol (50-100 µL).

  • Add [¹²³I]Sodium iodide (activity as required, typically 37-185 MBq).

  • Initiate the reaction by adding an oxidizing agent. For example, add 10-20 µL of a freshly prepared solution of Chloramine-T (1 mg/mL in water).

  • Allow the reaction to proceed at room temperature for 5-10 minutes with occasional vortexing.

  • Quench the reaction by adding an excess of sodium metabisulfite solution (100 µL of 1 mg/mL in water).

  • Dilute the reaction mixture with the HPLC mobile phase.

  • Purify the radiolabeled product using a semi-preparative reverse-phase HPLC system. Collect the fraction corresponding to the product peak identified by the radiation detector.

  • The collected fraction can be further reformulated by passing it through a C18 SPE cartridge, washing with water to remove residual salts, and eluting the final product with ethanol.

  • The final product should be formulated in a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

Quality Control:

  • Radiochemical Purity: Determined by analytical reverse-phase HPLC with a radiation detector. The radiochemical purity should be >95%.

  • Identity of Product: Confirmed by co-elution with a non-radioactive this compound standard on the analytical HPLC system.

  • Specific Activity: Calculated by measuring the total radioactivity and the mass of the product.

Data Presentation

The following table summarizes the expected quantitative data for the radiolabeling of [¹²³I]this compound, based on literature values for similar radioiodinated benzamides.[4][7]

ParameterExpected Value
Radiochemical Yield (decay-corrected) 60-80%
Radiochemical Purity >95%
Specific Activity >37 GBq/µmol
Reaction Time 5-15 minutes
Purification Method Semi-preparative HPLC

Experimental Workflow Visualization

Radiolabeling_Workflow cluster_synthesis Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification_qc Purification & Quality Control Precursor 5-Bromo-2-(methylamino)benzamide Stannylation Stannylation Reaction (Hexabutylditin, Pd(PPh₃)₄) Precursor->Stannylation Purification_Syn Silica Gel Chromatography Stannylation->Purification_Syn Stannyl_Precursor 2-(Methylamino)-5-(tributylstannyl)benzamide Purification_Syn->Stannyl_Precursor Reaction Radioiodination Reaction (Room Temperature, 5-10 min) Stannyl_Precursor->Reaction NaI123 [¹²³I]NaI NaI123->Reaction Oxidant Oxidizing Agent (Chloramine-T) Oxidant->Reaction Quenching Reaction Quenching (Sodium Metabisulfite) Reaction->Quenching HPLC_Purification Semi-preparative HPLC Quenching->HPLC_Purification Final_Product [¹²³I]this compound HPLC_Purification->Final_Product QC Analytical HPLC (Radiochemical Purity, Identity) Final_Product->QC

Caption: Experimental workflow for the synthesis and radiolabeling of [¹²³I]this compound.

References

Application Notes and Protocols for Developing Biochemical Assays with Benzamide-Based PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Developing Biochemical Assays with 5-Iodo-2-(methylamino)benzamide

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage.[1][2][3] Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1][4] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1][2] Given its central role in DNA repair, inhibition of PARP1 has emerged as a promising therapeutic strategy for various cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations.

Benzamide and its derivatives are a well-established class of PARP inhibitors that competitively bind to the nicotinamide-binding site of the enzyme, preventing the synthesis of PAR. This compound is a representative of this structural class. These application notes provide a comprehensive guide for researchers to develop and perform biochemical assays to characterize the inhibitory potential of such compounds against PARP1.

PARP1 Signaling Pathway in DNA Damage Response

DNA damage, such as a single-strand break (SSB), triggers the recruitment and activation of PARP1.[1] Activated PARP1 utilizes NAD+ as a substrate to synthesize and attach PAR chains to itself (automodification) and histone proteins.[1][5] This accumulation of negatively charged PAR chains leads to the recruitment of DNA repair machinery, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage.[4] Following successful repair, the PAR chains are degraded by PAR glycohydrolase (PARG), and PARP1 dissociates from the DNA.

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by Compound X DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive Inactive PARP1 DNA_Damage->PARP1_inactive Recruitment PARP1_active Active PARP1 PARP1_inactive->PARP1_active Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR Catalysis NAD NAD+ NAD->PAR Recruitment Recruitment of DNA Repair Proteins (XRCC1, LIG3, POLB) PAR->Recruitment PARG PARG PAR->PARG Degradation DNA_Repair DNA Repair Recruitment->DNA_Repair Dissociation PARP1 Dissociation DNA_Repair->Dissociation PARG->Dissociation Compound_X Compound X (e.g., 5-Iodo-2- (methylamino)benzamide) Compound_X->PARP1_active Inhibition Experimental_Workflow cluster_workflow General Workflow for PARP1 Inhibitor Screening Start Start: Prepare Reagents Plate_Prep Plate Preparation (Coating, Blocking - for ELISA) Start->Plate_Prep Compound_Add Add Serial Dilutions of Compound X Plate_Prep->Compound_Add Enzyme_Mix Add PARP1/Substrate Mix Compound_Add->Enzyme_Mix Incubation Incubate at Room Temp Enzyme_Mix->Incubation Detection Add Detection Reagents (e.g., Strep-HRP, Substrate) Incubation->Detection Read_Plate Read Plate (Absorbance, Luminescence, or FP) Detection->Read_Plate Data_Analysis Data Analysis (IC50 Calculation) Read_Plate->Data_Analysis End End: Results Data_Analysis->End

References

Application Notes and Protocols: 5-Iodo-2-(methylamino)benzamide as a Scaffold for PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 5-Iodo-2-(methylamino)benzamide as a chemical scaffold for the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the rationale for its use, key quantitative data for analogous compounds, and detailed protocols for the synthesis and evaluation of resulting PROTACs.

Introduction to this compound in PROTACs

PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins.[1] They consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Benzamide derivatives have emerged as a versatile class of ligands for the E3 ligase Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4]

The this compound scaffold presents several advantageous features for PROTAC design. The iodo-substituent offers a site for linker attachment through various cross-coupling reactions, providing synthetic tractability. Furthermore, substitutions on the benzamide ring can be systematically varied to optimize binding affinity for the E3 ligase and the overall physicochemical properties of the final PROTAC molecule. While direct utilization of this compound as a mainstream PROTAC scaffold is not extensively documented in publicly available literature, its structural motifs are present in potent benzamide-based CRBN ligands, making it a highly promising starting point for novel PROTAC development.[3]

Signaling Pathway and Mechanism of Action

PROTACs incorporating a this compound-based E3 ligase ligand operate through the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[1] This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_1 Ubiquitination Cascade PROTAC PROTAC (this compound scaffold) POI Target Protein (POI) PROTAC->POI binds E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase recruits Ternary_Complex POI-PROTAC-E3 Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI polyubiquitinates E2 E2-Ub E2->Ternary_Complex delivers Ub Ubiquitin Proteasome 26S Proteasome Poly_Ub_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data for Benzamide-Based PROTACs

The following tables summarize key quantitative data for PROTACs utilizing benzamide-based scaffolds analogous to this compound. This data provides a benchmark for the expected performance of novel PROTACs derived from this scaffold.

Table 1: E3 Ligase Binding Affinity and Physicochemical Properties of Benzamide Ligands

Compound IDModificationsIC50 (µM) vs CRBN[3]logD (pH 7.4)[3]
Pomalidomide Reference1.8 ± 0.20.8
Benzamide A 2-fluoro74 ± 14-0.5
Benzamide B 2,5-difluoro63 ± 16-0.1
Benzamide C 2,3,5,6-tetrafluoro35 ± 70.9

Table 2: Degradation Potency and Efficacy of Benzamide-Based PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)[5][6]Dmax (%)[5][6]
PROTAC X BRD4Mino2.2>95
PROTAC Y HDAC1HCT11625785
PROTAC Z BTKMino<10>85

Note: DC50 is the concentration of PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of PROTACs based on the this compound scaffold.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using the this compound scaffold involves three main stages: functionalization of the scaffold, linker attachment, and conjugation with the target protein ligand.

Synthesis_Workflow PROTAC Synthesis Workflow Scaffold This compound Functionalization Functionalization of Scaffold (e.g., Sonogashira or Suzuki coupling at Iodo position) Scaffold->Functionalization Linker_Attachment Linker Attachment Functionalization->Linker_Attachment Final_PROTAC Final PROTAC Molecule Linker_Attachment->Final_PROTAC POI_Ligand Target Protein Ligand POI_Ligand->Linker_Attachment

Caption: General synthetic workflow for benzamide-based PROTACs.

Protocol 1: Synthesis of a this compound-based PROTAC

This protocol describes a representative synthesis using a Sonogashira coupling for linker attachment.

Materials:

  • This compound

  • Terminal alkyne-functionalized linker

  • Pd(PPh3)4, CuI

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Target protein ligand with a suitable functional group for click chemistry (e.g., azide)

  • Copper(II) sulfate, Sodium ascorbate

Procedure:

  • Sonogashira Coupling:

    • To a solution of this compound (1 eq) and the terminal alkyne-functionalized linker (1.2 eq) in anhydrous DMF, add Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), and TEA (3 eq).

    • Degas the mixture with argon for 15 minutes.

    • Heat the reaction at 60-80°C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the alkyne-functionalized benzamide intermediate.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):

    • Dissolve the alkyne-functionalized benzamide intermediate (1 eq) and the azide-functionalized target protein ligand (1 eq) in a mixture of t-BuOH and water.

    • Add a freshly prepared solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2 eq) in water.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.

    • Purify the final PROTAC molecule by preparative HPLC.

Biological Evaluation Workflow

A tiered approach is recommended for the biological evaluation of newly synthesized PROTACs.

Biological_Evaluation_Workflow Biological Evaluation Workflow cluster_0 Primary Screening cluster_1 Secondary Assays cluster_2 Tertiary Assays Western_Blot Western Blot (Target Degradation) Ubiquitination Ubiquitination Assay Western_Blot->Ubiquitination Co_IP Co-Immunoprecipitation (Ternary Complex Formation) Western_Blot->Co_IP Cell_Viability Cell Viability Assay Ubiquitination->Cell_Viability Co_IP->Cell_Viability Proteomics LC-MS/MS Proteomics (Selectivity) Cell_Viability->Proteomics

Caption: Tiered workflow for biological evaluation of PROTACs.

Protocol 2: Western Blot for Target Protein Degradation

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine the DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation for Ternary Complex Formation

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)

  • Protein A/G magnetic beads

  • Co-IP lysis buffer

  • Wash buffer

  • Elution buffer

  • Primary antibodies against the target protein and CRBN

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or DMSO for a short duration (e.g., 1-4 hours).

    • Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add fresh protein A/G magnetic beads and incubate for another 2-4 hours.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN to confirm the presence of the ternary complex.

Protocol 4: In-Cell Western for Higher Throughput Degradation Analysis [7][8][9]

Materials:

  • Adherent cell line in a 96-well plate

  • Synthesized PROTAC

  • Formaldehyde for fixing

  • Triton X-100 for permeabilization

  • Blocking buffer

  • Primary antibodies (target protein and normalization control, e.g., tubulin)

  • Fluorescently labeled secondary antibodies

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with a concentration range of the PROTAC.

  • Fixing and Permeabilization:

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with Triton X-100.

  • Immunostaining:

    • Block the cells with blocking buffer.

    • Incubate with primary antibodies against the target protein and a normalization control.

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Wash the plate and acquire images using a plate reader capable of fluorescent imaging.

    • Quantify the fluorescence intensity for the target and normalization proteins in each well.

    • Normalize the target protein signal to the normalization control and calculate degradation.

Protocol 5: LC-MS/MS Proteomics for Selectivity Profiling [10][11]

Materials:

  • Cell line treated with PROTAC or DMSO

  • Lysis buffer compatible with mass spectrometry

  • Trypsin for protein digestion

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Lyse the cells and quantify the protein content.

    • Reduce, alkylate, and digest the proteins with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using a high-resolution mass spectrometer.

  • Data Analysis:

    • Use proteomics software to identify and quantify proteins in each sample.

    • Compare the proteome profiles of PROTAC-treated and control cells to identify off-target effects and confirm the selectivity of degradation.

Conclusion

The this compound scaffold holds significant promise for the development of novel PROTACs targeting a wide range of proteins for degradation. Its synthetic accessibility and the potential for straightforward chemical modification make it an attractive starting point for medicinal chemistry campaigns. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of PROTACs derived from this and related benzamide scaffolds. Careful optimization of the linker and target protein ligand in conjunction with this E3 ligase binder will be crucial for the development of potent and selective protein degraders.

References

Application Notes and Protocols for Cell-Based Assays Using 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-(methylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While specific data for this particular molecule is limited in publicly available literature, the benzamide scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[3][4]

Inhibition of PARP activity prevents the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2, the inhibition of PARP can lead to synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents.[2][5]

These application notes provide detailed protocols for cell-based assays to characterize the biological activity of this compound, based on its presumed mechanism of action as a PARP inhibitor. The described assays will enable researchers to:

  • Determine the in-vitro efficacy of the compound in inhibiting PARP activity.

  • Assess the downstream cellular consequences of PARP inhibition, such as the induction of DNA damage.

  • Evaluate the cytotoxic effects of the compound, particularly in combination with DNA-damaging agents.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP signaling pathway in DNA repair and the general experimental workflow for evaluating a potential PARP inhibitor.

PARP_Signaling_Pathway PARP Signaling in DNA Single-Strand Break Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes AutoPARylation Auto-PARylation of PARP1 PARP1->AutoPARylation Trapping PARP1 Trapping on DNA PARP1->Trapping NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) AutoPARylation->Recruitment facilitates SSB_Repair SSB Repair Recruitment->SSB_Repair Inhibitor This compound (Presumed PARP Inhibitor) Inhibitor->PARP1 inhibits Inhibitor->Trapping causes Replication_Fork Replication Fork Trapping->Replication_Fork stalls DSB Double-Strand Break (DSB) Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Caption: PARP1 signaling pathway in response to DNA single-strand breaks and the mechanism of PARP inhibitors.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_assays Cell-Based Assays Assay1 1. PARP Activity Assay Data_Acquisition Data Acquisition Assay1->Data_Acquisition Assay2 2. γH2AX Immunofluorescence Assay Assay2->Data_Acquisition Assay3 3. Cell Viability/Cytotoxicity Assay Assay3->Data_Acquisition Compound_Prep Prepare Stock Solution of This compound Treatment Treat Cells with Compound (with/without DNA damaging agent) Compound_Prep->Treatment Cell_Culture Culture Appropriate Cell Lines (e.g., BRCA-proficient and -deficient) Cell_Culture->Treatment Treatment->Assay1 Treatment->Assay2 Treatment->Assay3 Data_Analysis Data Analysis and Interpretation Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the cell-based evaluation of this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described assays.

Table 1: PARP Inhibition Activity

CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Benzamide (Reference)[1]Cell-free3.3
Olaparib (Reference)Cell-free0.005
Veliparib (Reference)DT4020.4

TBD: To Be Determined

Table 2: Induction of DNA Damage (γH2AX Foci)

TreatmentCell LineFold Increase in γH2AX Foci (vs. Control)
This compound (10 µM)MCF7TBD
Doxorubicin (1 µM)MCF7TBD
This compound + DoxorubicinMCF7TBD
Olaparib (5 µM) + 2 Gy Gamma RadiationLymphoblastoidSignificant retention of foci at 24h

TBD: To Be Determined

Table 3: Cell Viability (IC50 Values)

CompoundCell Line (BRCA status)IC50 (µM) - MonotherapyIC50 (µM) - with Temozolomide (100 µM)
This compoundCAPAN-1 (BRCA2-mutant)TBDTBD
This compoundBxPC-3 (BRCA-WT)TBDTBD
PARP Inhibitor (unspecified)LoVo (Colon Cancer)-Potentiated effect of temozolomide

TBD: To Be Determined

Experimental Protocols

Note on Compound Concentration: As no specific IC50 value for this compound on PARP is readily available, it is recommended to perform initial dose-response experiments over a broad concentration range (e.g., 0.01 µM to 100 µM). The IC50 of the parent compound, benzamide, is 3.3 µM, which can serve as a starting point.[1]

Protocol 1: In-Cell PARP Activity Assay (Chemiluminescent)

This assay measures the activity of PARP enzymes in cell lysates by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • This compound

  • Positive control PARP inhibitor (e.g., Olaparib)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • Commercially available chemiluminescent PARP assay kit (e.g., from Trevigen or similar)

  • 96-well microplate (provided in the kit)

  • Luminometer

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in a culture plate at an appropriate density to reach 80-90% confluency on the day of the experiment.

    • Treat cells with varying concentrations of this compound, a positive control inhibitor, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis and Protein Quantification:

    • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of the PARP assay kit.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples to be within the recommended range for the assay.

  • PARP Activity Assay:

    • Perform the PARP activity assay according to the kit's instructions. This typically involves incubating the cell lysates in a 96-well plate coated with histones and containing biotinylated NAD+.

    • The reaction allows active PARP in the lysate to add biotinylated poly(ADP-ribose) chains to the histones.

    • Wash the wells to remove unbound reagents.

    • Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

    • After another wash step, add the chemiluminescent HRP substrate.

  • Data Acquisition and Analysis:

    • Immediately measure the luminescence using a microplate luminometer.

    • The luminescent signal is proportional to the PARP activity in the cell lysate.

    • Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: γH2AX Immunofluorescence Assay for DNA Damage

This protocol quantifies the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX) foci using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips or in imaging-compatible microplates

  • This compound

  • DNA-damaging agent (e.g., Doxorubicin, Etoposide, or ionizing radiation)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) monoclonal antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope or high-content imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips or in imaging plates and allow them to adhere overnight.

    • Pre-treat cells with this compound or vehicle for 1-2 hours.

    • Introduce a DNA-damaging agent (optional, to assess sensitization) and incubate for the desired duration (e.g., 1-24 hours).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Tween-20.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Acquire images using a fluorescence microscope. Capture both the DAPI and the secondary antibody fluorescence channels.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

    • Analyze at least 50-100 cells per condition.

    • Compare the number of foci in treated cells to control cells to determine the extent of DNA damage induction.

Protocol 3: Cell Viability and Cytotoxicity Assay

This assay evaluates the effect of this compound on cell proliferation and survival, both as a monotherapy and in combination with a DNA-damaging agent, which is particularly relevant for assessing synthetic lethality.

Materials:

  • BRCA-proficient and BRCA-deficient cancer cell lines (e.g., BxPC-3 and CAPAN-1, respectively)

  • This compound

  • DNA-damaging agent (e.g., Temozolomide, Cisplatin)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin (AlamarBlue), or MTT)

  • Microplate reader (luminometer, fluorometer, or spectrophotometer as required by the reagent)

Methodology:

  • Cell Seeding:

    • Seed the different cell lines into 96-well plates at a predetermined optimal density for a 72-hour growth period. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • For combination studies, also prepare a fixed concentration of the DNA-damaging agent.

    • Treat the cells with:

      • Vehicle control

      • This compound alone (in a dose-response manner)

      • DNA-damaging agent alone

      • Combination of the DNA-damaging agent and this compound (in a dose-response manner)

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • Viability Measurement:

    • After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions. For example, for a resazurin-based assay, add the reagent and incubate for an additional 2-4 hours.

    • Measure the signal (luminescence, fluorescence, or absorbance) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration.

    • Calculate the IC50 values for this compound as a monotherapy and in combination with the DNA-damaging agent for each cell line.

    • Compare the IC50 values between the BRCA-proficient and BRCA-deficient cell lines to assess for synthetic lethality. A significantly lower IC50 in the BRCA-deficient line, especially in the presence of a DNA-damaging agent, would be indicative of this effect.

References

Application Notes and Protocols for Assessing the Cell Permeability of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The assessment of cell permeability is a critical step in drug discovery and development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a potential therapeutic agent. 5-Iodo-2-(methylamino)benzamide is a small molecule for which cell permeability data is not extensively available. These application notes provide a comprehensive overview and detailed protocols for assessing its permeability using standard in vitro models. The following methodologies are designed for researchers, scientists, and drug development professionals to evaluate the potential of this compound to cross cellular barriers.

The primary methods covered are the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. Each of these assays offers unique insights into the different mechanisms of cellular transport.

Compound Information: this compound

PropertyValueSource
CAS Number660436-78-2[1][2][3]
Molecular FormulaC8H9IN2O[2][3]
Molecular Weight276.08 g/mol [2][3]
Canonical SMILESCNC1=C(C=C(C=C1)I)C(=O)N[2]

I. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[4][5] It provides a measure of a compound's ability to diffuse across a lipid membrane, which is a key determinant of its absorption potential.[4][5] This assay is particularly useful in the early stages of drug discovery for ranking compounds based on their passive permeability.[4][5]

Principle

The PAMPA model consists of a donor and an acceptor well separated by a porous filter coated with a lipid solution, forming an artificial membrane.[4][6] The test compound is added to the donor well, and after an incubation period, the concentration of the compound in both the donor and acceptor wells is measured to determine the rate of permeation.[6][7]

Experimental Protocol

  • Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane. Sonicate the mixture until the lecithin is fully dissolved.[6]

  • Plate Preparation:

    • Add the test compound, this compound, to the donor plate wells at a final concentration of 10 µM in a suitable buffer (e.g., PBS, pH 7.4) with a low percentage of DMSO (e.g., <1%).[5][6]

    • Carefully coat the filter membrane of the donor plate with 5 µL of the prepared lipid solution.[6]

    • Add buffer to the acceptor plate wells.[6]

  • Incubation: Place the donor plate into the acceptor plate, creating a "sandwich". Incubate the plate assembly at room temperature for 5 to 18 hours.[4][8]

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[4][5]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD is the volume of the donor well.

    • VA is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time.

    • [C]A is the concentration of the compound in the acceptor well.

    • [C]eq is the equilibrium concentration.

Data Presentation

CompoundTest Concentration (µM)Incubation Time (h)Papp (x 10⁻⁶ cm/s)Recovery (%)
This compound105Experimental ValueExperimental Value
High Permeability Control105Reference ValueReference Value
Low Permeability Control105Reference ValueReference Value

II. Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human intestinal absorption.[9] Human colon adenocarcinoma (Caco-2) cells, when cultured on semi-permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[10][11] This assay can assess both passive and active transport mechanisms.[10]

Principle

Caco-2 cells are seeded on permeable inserts, and over 21 days, they form a confluent monolayer.[12][13] The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp). The ratio of Papp in the BL-to-AP direction to the AP-to-BL direction (efflux ratio) indicates the involvement of active efflux transporters like P-glycoprotein (P-gp).[10][13]

Experimental Protocol

  • Cell Culture:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics.[11]

    • Seed the cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and monolayer formation.[11]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 200 Ω·cm² is generally considered acceptable.[11][14] The permeability of a fluorescent marker like Lucifer yellow can also be assessed.[15]

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).[15]

    • For AP-to-BL permeability, add this compound (typically at 10 µM) to the apical side and fresh HBSS to the basolateral side.[10][14]

    • For BL-to-AP permeability, add the compound to the basolateral side and fresh HBSS to the apical side.[10][14]

    • Incubate at 37°C with 5% CO2 for 2 hours.[10]

  • Quantification: Collect samples from the receiver compartment at specified time points and quantify the concentration of this compound using LC-MS/MS.[10]

  • Data Analysis:

    • Calculate the Papp values for both directions.

    • Calculate the efflux ratio (ER): ER = Papp (BL-to-AP) / Papp (AP-to-BL). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[13][16]

Data Presentation

CompoundPapp (AP-BL) (x 10⁻⁶ cm/s)Papp (BL-AP) (x 10⁻⁶ cm/s)Efflux Ratio
This compoundExperimental ValueExperimental ValueCalculated Value
Propranolol (High Permeability)Reference ValueReference ValueReference Value
Atenolol (Low Permeability)Reference ValueReference ValueReference Value
Digoxin (P-gp Substrate)Reference ValueReference ValueReference Value

III. Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

The MDCK cell line is another popular model for permeability screening.[17] These cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells.[17] Wild-type MDCK cells have low expression of efflux transporters, making them suitable for assessing passive permeability.[17] Genetically engineered MDCK cells that overexpress specific transporters, such as MDR1 (P-gp), are valuable for studying the role of efflux in a compound's permeability.[15][18]

Principle

Similar to the Caco-2 assay, MDCK cells are grown on permeable supports to form a monolayer. The permeability of the test compound is measured in both the apical-to-basolateral and basolateral-to-apical directions. Using both wild-type and MDR1-MDCK cells allows for the specific identification of P-gp substrates.[15]

Experimental Protocol

  • Cell Culture: Culture MDCK or MDR1-MDCK cells in a suitable medium and seed them onto permeable inserts. The monolayer typically forms in 3-5 days.[15][18]

  • Monolayer Integrity Check: Measure the TEER to confirm the integrity of the monolayer.[15]

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer (e.g., HBSS).[15]

    • Perform bidirectional permeability studies (AP-to-BL and BL-to-AP) by adding this compound to the respective donor compartment.[15][16]

    • Incubate for 1-2 hours at 37°C.[15]

  • Quantification: Analyze the concentration of the compound in the receiver compartments using LC-MS/MS.[15]

  • Data Analysis: Calculate Papp values and the efflux ratio as described for the Caco-2 assay. A significantly higher efflux ratio in MDR1-MDCK cells compared to wild-type MDCK cells confirms that the compound is a P-gp substrate.[18]

Data Presentation

Cell LineCompoundPapp (AP-BL) (x 10⁻⁶ cm/s)Papp (BL-AP) (x 10⁻⁶ cm/s)Efflux Ratio
MDCK (Wild-Type)This compoundExperimental ValueExperimental ValueCalculated Value
MDR1-MDCKThis compoundExperimental ValueExperimental ValueCalculated Value
Control SubstrateReference ValueReference ValueReference ValueReference Value

Visualizations

G cluster_0 Start Start Prepare Compound Prepare Compound Start->Prepare Compound Select Assay Select Assay Prepare Compound->Select Assay PAMPA PAMPA Select Assay->PAMPA Passive Caco-2 Caco-2 Select Assay->Caco-2 Passive/Active MDCK MDCK Select Assay->MDCK Passive/Efflux Perform Assay Perform Assay PAMPA->Perform Assay Caco-2->Perform Assay MDCK->Perform Assay Analyze Data Analyze Data Perform Assay->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for assessing cell permeability.

G cluster_1 Cellular Membrane Extracellular Extracellular Passive Diffusion Passive Diffusion Extracellular->Passive Diffusion Lipophilic Compounds Facilitated Diffusion Facilitated Diffusion Extracellular->Facilitated Diffusion Carrier Mediated Active Transport Active Transport Extracellular->Active Transport Requires Energy (ATP) Paracellular Pathway Paracellular Pathway Extracellular->Paracellular Pathway Between Cells Intracellular Intracellular Efflux Efflux Intracellular->Efflux P-gp, etc. Passive Diffusion->Intracellular Facilitated Diffusion->Intracellular Active Transport->Intracellular Efflux->Extracellular Paracellular Pathway->Intracellular

Caption: Potential mechanisms of drug transport across a cell monolayer.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 5-Iodo-2-(methylamino)benzamide Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of potent kinase inhibitors derived from a 5-iodo-2-(methylamino)benzamide core. The primary focus is on the synthesis of Entrectinib (a clinically approved TRK/ROS1/ALK inhibitor), which serves as a prime example of a high-value kinase inhibitor that can be synthesized utilizing intermediates derived from the core structure. This document offers detailed experimental protocols, quantitative data, and visual representations of the relevant biological pathways and synthetic workflows.

Introduction

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Dysregulation of protein kinase activity is a frequent driver of oncogenesis, making them attractive targets for drug development. The benzamide moiety is a privileged scaffold in medicinal chemistry and has been successfully incorporated into numerous kinase inhibitors. This document details the synthetic utility of this compound as a versatile building block for the construction of potent kinase inhibitors, with a specific focus on the multi-targeted inhibitor, Entrectinib.

Entrectinib is an inhibitor of the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), ROS1, and anaplastic lymphoma kinase (ALK). Gene fusions involving these kinases are oncogenic drivers in a variety of solid tumors. Entrectinib's ability to cross the blood-brain barrier makes it particularly effective against central nervous system (CNS) metastases.

Quantitative Data

The following table summarizes the inhibitory activity of Entrectinib against its target kinases.

Target KinaseIC50 (nM)Reference
TRKA1.7[1]
TRKB0.1
TRKC0.1
ROS10.2[1]
ALK1.6

Signaling Pathways

Entrectinib exerts its therapeutic effect by inhibiting the downstream signaling pathways of its target kinases. These pathways are crucial for cell proliferation, survival, and differentiation. The diagram below illustrates the major signaling cascades affected by Entrectinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK/ROS1/ALK TRK/ROS1/ALK Receptor Tyrosine Kinase RAS RAS TRK/ROS1/ALK->RAS PI3K PI3K TRK/ROS1/ALK->PI3K JAK JAK TRK/ROS1/ALK->JAK Entrectinib Entrectinib Entrectinib->TRK/ROS1/ALK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: Entrectinib inhibits TRK, ROS1, and ALK, blocking downstream signaling pathways.

Experimental Protocols

The synthesis of Entrectinib is a multi-step process that involves the preparation of two key intermediates followed by their coupling. While a direct synthesis starting from this compound is not explicitly detailed in a single publication, the following protocols are compiled from patent literature and related synthetic reports, representing a viable and well-documented route.

Experimental Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

G cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_product Final Product Synthesis A 2-Fluoro-5-iodobenzoic acid B 2-Amino-5-iodobenzoic acid A->B Amination C 5-Iodo-2-(methylamino)benzoic acid B->C Methylation E Amide Coupling C->E D 3-Amino-5-(3,5-difluorobenzyl)-1H-indazole D->E F Entrectinib E->F

References

5-Iodo-2-(methylamino)benzamide: Uncharacterized in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the use of 5-Iodo-2-(methylamino)benzamide as a control compound or in any other experimental application. While the general class of benzamides and iodo-benzamides are of significant interest in medicinal chemistry and drug development, this specific molecule remains uncharacterized in the context of biological activity and experimental use.

Our investigation sought to provide detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals. However, the absence of any published studies, screening data, or patents mentioning this compound precludes the creation of such a resource. The chemical structure is known, with a molecular formula of C8H9IN2O and a molecular weight of approximately 276.08 g/mol , but its biological function, potential targets, and suitability as an experimental control are not documented.

The Benzamide Scaffold: A Biologically Significant Motif

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities. They form the core structure of numerous pharmaceuticals and research compounds. A notable application of the benzamide scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used in cancer therapy. These inhibitors function by preventing cancer cells from repairing their DNA, leading to cell death.

Potential (but Undocumented) Role as a Control

In experimental biology, a control compound is crucial for validating the results of an experiment. An ideal control is structurally related to the active compound but is biologically inactive. This allows researchers to distinguish the specific effects of the active compound from any non-specific or off-target effects.

Given the prevalence of benzamides as active pharmaceutical ingredients, it is plausible that a structurally similar but inactive analog could serve as a negative control. For instance, if a novel benzamide derivative is found to have a specific biological activity, this compound could theoretically be used as a control in cellular assays to confirm that the observed effect is due to the specific structural features of the active compound and not the general benzamide core. However, without any experimental data to confirm its lack of biological activity, its use as a control would be purely speculative.

Hypothetical Experimental Workflow for Characterization

To establish this compound as a valid control compound, a series of characterization experiments would be necessary. The following diagram outlines a hypothetical workflow for such a study.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Validation as a Control cluster_3 Outcome A Compound Acquisition (this compound) B Primary Target Binding Assay (e.g., PARP1 enzymatic assay) A->B C Broad Panel Kinase Screen A->C D Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B->D C->D E Cellular Thermal Shift Assay (CETSA) to assess target engagement D->E F Phenotypic Screening (e.g., high-content imaging) D->F G Comparative Study with Active Analog (in a relevant cellular model) E->G F->G H Confirmation of Lack of Downstream Signaling G->H I Publication of Characterization Data H->I J Established as Inactive Control Compound I->J

Hypothetical workflow for validating a control compound.

Conclusion

At present, this compound is a chemical entity with no defined role in experimental science. For researchers, scientists, and drug development professionals, it is important to note that this compound should not be used as a control without rigorous independent characterization. The lack of available data means that any observed biological effects, or lack thereof, cannot be interpreted with confidence. Future research may elucidate the properties of this compound, potentially establishing it as a useful tool for the scientific community. Until such data becomes available, its application in a research setting remains undefined.

Application of Iodo-Benzamides in Neuroreceptor Binding Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-benzamide derivatives are a significant class of compounds extensively utilized in neuroreceptor binding studies. Their unique properties, particularly when radiolabeled with iodine isotopes such as 123I and 125I, make them invaluable tools for the in vitro and in vivo characterization of various neuroreceptors. This is especially true for the dopamine D2 receptor, where iodo-benzamides have become gold-standard radioligands for imaging techniques like Single Photon Emission Computed Tomography (SPECT). These applications are crucial in neuroscience research and clinical diagnostics, particularly in the study of neurological and psychiatric disorders such as Parkinson's disease. This document provides detailed application notes and experimental protocols for the use of iodo-benzamides in neuroreceptor binding studies.

Key Applications

Iodo-benzamides, most notably (S)-(-)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide ([123I]IBZM), are primarily employed as high-affinity and selective antagonists for the dopamine D2 receptor. Their main applications include:

  • In Vitro Radioligand Binding Assays: To determine the affinity (Kd, Ki) and density (Bmax) of dopamine D2 receptors in tissue homogenates and cell cultures.

  • In Vitro Autoradiography: To visualize and quantify the anatomical distribution of dopamine D2 receptors in brain slices.

  • In Vivo Imaging (SPECT): To non-invasively image and quantify dopamine D2 receptor availability in the living brain of both preclinical animal models and human subjects. This is instrumental in diagnosing and monitoring neurodegenerative diseases.

While the primary focus has been on dopamine D2 receptors, various iodo-benzamide derivatives have also been synthesized and evaluated for their potential as ligands for other neuroreceptors, including other dopamine receptor subtypes and serotonin receptors.

Data Presentation: Quantitative Binding Data

The following tables summarize the quantitative binding data for key iodo-benzamide derivatives.

Table 1: In Vitro Binding Affinity of [125I]IBZM for Dopamine D2 Receptors

RadioligandPreparationKd (nM)Bmax (fmol/mg protein)Reference(s)
[125I]IBZMBovine caudate membrane homogenates3.1 ± 0.62373 ± 51[1]
[125I]IBZMMouse caudate membrane homogenates0.56 (from kinetic data)-[1]
[123I]IBZMRat crude striatal membrane preparations0.28-[2]
[123I]IBZMHuman putamen and caudate nucleus membranes0.49-[2]

Table 2: In Vitro Competitive Binding of Ligands at Dopamine D2 Receptors Using Iodo-Benzamide Radioligands

RadioligandCompetitorPreparationKi (nM)Reference(s)
[125I]IBZMYM-09151-2 (D2 antagonist)Bovine and mouse caudate membranesSignificantly lower than SCH-23390[1]
[125I]IBZMSpiperone (D2 antagonist)Bovine and mouse caudate membranesSignificantly lower than SCH-23390[1]
[125I]IBZMSCH-23390 (D1 antagonist)Bovine and mouse caudate membranes4 orders of magnitude higher than D2 antagonists[1]
[125I]IBZMS(-)-IBZMBovine and mouse caudate membranesTen-fold more potent than R(+)-IBZM[1]
[125I]IBZMR(+)-IBZMBovine and mouse caudate membranes-[1]
[125I]IBZMS(-)-SulpirideRat crude striatal membranes-[2]
[125I]IBZMS(-)-BZMRat crude striatal membranes-[2]
[125I]IBZMR(+)-BZMRat crude striatal membranesLess potent than S(-) isomers[2]

Experimental Protocols

Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay using [125I]IBZM

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • [125I]IBZM (specific activity > 2000 Ci/mmol)

  • Membrane preparation from a D2 receptor-rich region (e.g., striatum) or cells expressing D2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a D2 antagonist (e.g., 10 µM spiperone or unlabeled IBZM)

  • Test compounds at various concentrations

  • 96-well filter plates with GF/B or GF/C filters

  • Scintillation fluid and a scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control or test compound.

    • 50 µL of [125I]IBZM (at a final concentration close to its Kd, e.g., 0.1-0.5 nM).

    • 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Autoradiography of Dopamine D2 Receptors using [125I]IBZM

This protocol describes the visualization of D2 receptors in brain sections.

Materials:

  • [125I]IBZM

  • Frozen brain sections (10-20 µm thick) mounted on slides

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control slides: Incubated with an excess of a D2 antagonist (e.g., 10 µM spiperone).

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Pre-incubation: Thaw the brain sections and pre-incubate them in incubation buffer for 15-20 minutes at room temperature to remove endogenous ligands.

  • Incubation: Incubate the sections with [125I]IBZM (e.g., 0.1-0.5 nM) in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, co-incubate adjacent sections with the radioligand and the D2 antagonist.

  • Washing: Wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes) to remove unbound radioligand.

  • Drying: Briefly rinse the slides in distilled water and dry them under a stream of cool air.

  • Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film for an appropriate duration (typically 24-72 hours).

  • Image Acquisition and Analysis: Scan the phosphor imaging plate or develop the film. Quantify the signal intensity in different brain regions using image analysis software. Specific binding is determined by subtracting the signal in the non-specific binding sections from the total binding sections.

Protocol 3: Human SPECT Imaging with [123I]IBZM for Dopamine D2 Receptor Quantification

This protocol provides a general outline for clinical SPECT imaging. Specific parameters may vary depending on the equipment and institutional guidelines.

Patient Preparation:

  • Obtain informed consent from the patient.

  • To minimize radiation exposure to the thyroid gland from free radioiodide, administer a thyroid-blocking agent (e.g., potassium iodide or perchlorate) before the injection of [123I]IBZM.[3]

  • Position the patient comfortably on the scanner bed with their head immobilized.

Radiopharmaceutical Administration:

  • Administer a bolus intravenous injection of approximately 185 MBq (5 mCi) of [123I]IBZM.[4]

SPECT Acquisition:

  • Timing: Start the SPECT acquisition 90-120 minutes post-injection to allow for optimal striatal uptake and clearance from non-target areas.[4]

  • Scanner Setup:

    • Use a multi-headed gamma camera equipped with high-resolution collimators.

    • Set the energy window to the 159 keV photopeak of 123I (e.g., 15% window).

  • Acquisition Parameters:

    • Acquire data over 360° with multiple projections (e.g., 120 projections, 3° steps).

    • Acquisition time per projection is typically 20-30 seconds.

    • Use a 128x128 matrix.

Image Reconstruction and Analysis:

  • Reconstruction: Reconstruct the raw data using an iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation and scatter.[5]

  • Region of Interest (ROI) Analysis:

    • Draw ROIs on the reconstructed images over the striatum (caudate and putamen) and a reference region with negligible D2 receptor density, such as the cerebellum or occipital cortex.

    • Calculate the ratio of specific to non-specific binding, often expressed as the striatum-to-cerebellum (or occipital) ratio. This ratio serves as an index of D2 receptor availability.

Mandatory Visualizations

experimental_workflow_in_vitro_binding Workflow for In Vitro Radioligand Binding Assay prep Membrane Preparation (e.g., Striatum) setup Assay Setup in 96-well Plate (Radioligand, Competitor, Membranes) prep->setup incubation Incubation (Room Temperature, 60-90 min) setup->incubation filtration Filtration and Washing (Separate bound from free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis

Workflow for In Vitro Radioligand Binding Assay

experimental_workflow_autoradiography Workflow for In Vitro Autoradiography prep Brain Section Preparation (10-20 µm thick) preincubation Pre-incubation (Remove endogenous ligands) prep->preincubation incubation Incubation with [125I]IBZM (Total and non-specific binding) preincubation->incubation washing Washing (Remove unbound radioligand) incubation->washing drying Drying of Sections washing->drying exposure Exposure to Film/Phosphor Plate drying->exposure analysis Image Acquisition and Analysis exposure->analysis

Workflow for In Vitro Autoradiography

experimental_workflow_spect_imaging Workflow for Human SPECT Imaging with [123I]IBZM patient_prep Patient Preparation (Informed Consent, Thyroid Blockade) injection Intravenous Injection of [123I]IBZM patient_prep->injection uptake Uptake and Distribution (90-120 min) injection->uptake acquisition SPECT Data Acquisition uptake->acquisition reconstruction Image Reconstruction (Attenuation and Scatter Correction) acquisition->reconstruction analysis ROI Analysis (Striatum-to-Cerebellum Ratio) reconstruction->analysis

Workflow for Human SPECT Imaging with [123I]IBZM

signaling_pathway_d2_receptor Dopamine D2 Receptor Signaling Pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Activates ibzm Iodo-benzamide (Antagonist) ibzm->d2r Blocks gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Decreases response Cellular Response camp->response Modulates

References

Troubleshooting & Optimization

troubleshooting 5-Iodo-2-(methylamino)benzamide synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Iodo-2-(methylamino)benzamide. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary synthetic routes for this compound, primarily differing in the order of N-methylation and amidation steps.

  • Route A: Amidation followed by N-methylation. This route begins with the commercially available 2-amino-5-iodobenzoic acid, which is first converted to 2-amino-5-iodobenzamide. The secondary amine is then introduced via N-methylation.

  • Route B: N-methylation followed by amidation. This route also starts with 2-amino-5-iodobenzoic acid, which is first N-methylated to form 5-iodo-2-(methylamino)benzoic acid. This intermediate is then subjected to amidation to yield the final product.

Q2: I am seeing low yields in my amidation step. What are the potential causes and solutions?

Low yields in the amidation of 5-iodo-2-(methylamino)benzoic acid (Route B) or 2-amino-5-iodobenzamide (Route A) can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: The direct reaction between a carboxylic acid and an amine is generally slow. Activation of the carboxylic acid is crucial.

  • Poor Nucleophilicity of the Amine: The electron-withdrawing nature of the substituted benzene ring can reduce the nucleophilicity of the amino group.

  • Steric Hindrance: The substituents on the aromatic ring may sterically hinder the approach of the reagents.

  • Side Reactions: The presence of the amino group can lead to unwanted side reactions if not properly managed.

To address these issues, consider the following:

  • Choice of Coupling Agent: Employing a suitable coupling agent is critical for activating the carboxylic acid. A variety of reagents are available, each with its own advantages.[1][2][3][4][5]

  • Reaction Conditions: Optimization of the solvent, temperature, and reaction time can significantly impact the yield. Anhydrous conditions are often necessary to prevent hydrolysis of activated intermediates.

  • Base Selection: The choice of a non-nucleophilic base is important to neutralize the acid formed during the reaction without interfering with the coupling process.

Q3: My N-methylation step is resulting in a mixture of unreacted starting material, the desired mono-methylated product, and a di-methylated byproduct. How can I improve the selectivity?

Achieving mono-methylation without over-methylation can be challenging. Here are some strategies to improve selectivity:

  • Choice of Methylating Agent: The reactivity of the methylating agent plays a key role. Milder reagents are less likely to lead to di-methylation.

  • Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent is crucial. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor di-methylation.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled mono-methylated product.

  • Alternative Methylation Procedures: For challenging cases, consider alternative methods such as using quaternary ammonium salts as solid methylating agents, which have been reported to provide excellent mono-selectivity.[6]

Q4: I am having difficulty purifying the final product. What are the recommended purification techniques?

Purification of this compound can typically be achieved through the following methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation. A patent for the synthesis of a related compound, 2-amino-5-iodo benzoic acid, suggests that recrystallization from acetic acid or methanol can be effective for purification.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a powerful alternative. A suitable eluent system will need to be determined, typically by thin-layer chromatography (TLC) analysis.

  • Washing: The crude product can be washed with appropriate solvents to remove specific impurities. For example, washing with a dilute base can remove acidic impurities, while washing with a dilute acid can remove basic impurities.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material in Amidation Step
Potential Cause Troubleshooting Suggestion
Inactive Coupling Reagent Use a fresh batch of the coupling reagent. Some reagents are moisture-sensitive and can degrade over time.
Insufficient Activation Time Allow for a sufficient pre-activation time for the carboxylic acid with the coupling agent before adding the amine.
Low Reaction Temperature While lower temperatures can improve selectivity in some cases, the reaction may be too slow. Gradually increase the reaction temperature and monitor the progress by TLC.
Inappropriate Solvent The choice of solvent is crucial for solubility and reactivity. Common solvents for amidation include DMF, DCM, and THF.[7] Ensure all reactants are soluble in the chosen solvent.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the activated carboxylic acid intermediate.
Problem 2: Formation of Significant Side Products in Amidation Step
Potential Cause Troubleshooting Suggestion
Side reactions involving the amino group If the amidation is performed on 2-amino-5-iodobenzoic acid, consider protecting the amino group before amidation.
Racemization (if applicable) For chiral starting materials, the choice of coupling agent and additives can influence the degree of racemization. Reagents like HATU are known to suppress epimerization.[1]
Reaction with Solvent Certain solvents can participate in side reactions. For example, DMF can sometimes act as a formylating agent at high temperatures.
Problem 3: Incomplete N-methylation or Over-methylation
Potential Cause Troubleshooting Suggestion
Incorrect Stoichiometry Carefully measure and control the amount of methylating agent used. Start with 1.0-1.2 equivalents and adjust as needed based on reaction monitoring.
Reaction Temperature Too High High temperatures can favor over-methylation. Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) and allow for a longer reaction time.
Strong Base A very strong base might deprotonate the newly formed secondary amine, making it more susceptible to a second methylation. Consider using a milder base.
Highly Reactive Methylating Agent Switch to a less reactive methylating agent. For example, use methyl iodide instead of dimethyl sulfate.

Experimental Protocols

Synthesis of 2-amino-5-iodobenzoic acid (Precursor)

A method for producing 2-amino-5-iodobenzoic acid involves the reaction of 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent like hydrogen peroxide.[8][9] The use of acetic acid as a solvent is also reported.[9] The product can be precipitated by the addition of water and collected by filtration.[8]

Table 1: Generalized Reaction Conditions for Iodination of 2-Aminobenzoic Acid

ParameterCondition
Starting Material 2-Aminobenzoic Acid
Iodinating Agent Molecular Iodine (I₂)
Oxidizing Agent Hydrogen Peroxide (H₂O₂)
Solvent Acetic Acid
Temperature Room Temperature
Work-up Precipitation with water, filtration

Note: The molar ratios of the reactants should be optimized for best results.

General Protocol for Amidation using a Coupling Reagent (e.g., HATU)
  • Dissolve the carboxylic acid (e.g., 5-iodo-2-(methylamino)benzoic acid) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine source (for the final step of Route B, this would be a source of ammonia, such as ammonium chloride with an additional equivalent of base, or for Route A, this step is not applicable).

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating Agent Additive (Optional)Common BaseKey Features
HATU-DIPEA, Et₃NFast reaction rates, low racemization.[1]
HBTU/TBTUHOBtDIPEA, Et₃NEfficient, but can exist in aminium form.[1]
COMU-DIPEA, CollidineSafer and more efficient than benzotriazole-based reagents.[3]
EDCHOBt, OxymaDMAP, DIPEAWater-soluble carbodiimide, byproduct is easily removed.[4]
DCC/DICHOBt, DMAP-DCC forms an insoluble urea byproduct, DIC's is more soluble.[1]
General Protocol for N-methylation
  • Dissolve the starting material (e.g., 2-amino-5-iodobenzamide) in a suitable solvent (e.g., THF, DMF).

  • Add a base (e.g., NaH, K₂CO₃) and stir for a short period to deprotonate the amine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the methylating agent (e.g., methyl iodide).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product as needed.

Visualizations

Synthesis_Pathways cluster_route_a Route A cluster_route_b Route B A1 2-Amino-5-iodobenzoic Acid A2 2-Amino-5-iodobenzamide A1->A2 Amidation A3 This compound A2->A3 N-methylation B1 2-Amino-5-iodobenzoic Acid B2 5-Iodo-2-(methylamino)benzoic Acid B1->B2 N-methylation B3 This compound B2->B3 Amidation

Caption: Synthetic Routes to this compound.

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Atmosphere) start->reaction_setup reaction_progress Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_progress workup Reaction Work-up (Quenching, Extraction, Washing) reaction_progress->workup purification Purification (Recrystallization, Chromatography) workup->purification characterization Product Characterization (NMR, MS, m.p.) purification->characterization end End characterization->end

Caption: General Experimental Workflow for Organic Synthesis.

Troubleshooting_Tree start Low Yield or Impure Product issue Identify the problematic step start->issue amidation Amidation Step issue->amidation methylation N-methylation Step issue->methylation coupling_agent Check Coupling Agent Activity amidation->coupling_agent conditions Optimize Reaction Conditions (Temp, Solvent, Time) amidation->conditions side_reactions Consider Side Reactions (e.g., protection strategy) amidation->side_reactions stoichiometry Adjust Methylating Agent Stoichiometry methylation->stoichiometry temp_control Lower Reaction Temperature methylation->temp_control reagent_choice Use a Milder Methylating Agent methylation->reagent_choice

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

Technical Support Center: Optimization of Iridium-Catalyzed Iodination of Benzamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the iridium-catalyzed C-H iodination of benzamides.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the iridium-catalyzed iodination of benzamides?

A1: The reaction is understood to proceed via an Ir(III)/Ir(V) catalytic cycle. The key steps involve the coordination of the benzamide to the iridium center, followed by a concerted metalation-deprotonation (CMD) for C-H bond activation. The resulting iridacycle then undergoes oxidative addition with an iodine source, leading to an Ir(V) species, which subsequently reductively eliminates the iodinated product.[1][2][3]

Q2: Can this reaction be performed under atmospheric conditions?

A2: Yes, a significant advantage of many reported iridium catalyst systems, such as [Cp*Ir(H₂O)₃]SO₄, is their tolerance to air and moisture, which simplifies the experimental setup.[4][5][6]

Q3: What is the typical directing group ability of the benzamide moiety?

A3: The amide functional group serves as an effective directing group, guiding the iodination to the ortho C-H bond.[7] Weinreb amides (N-methyl-N-methoxyamides), however, are considered more challenging substrates due to their weaker coordinating properties.[4][7]

Q4: Is it possible to achieve mono-iodination selectively on substrates with two equivalent ortho C-H bonds?

A4: Yes, high mono-selectivity (>20:1) can be achieved even with unbiased C-H bonds. This selectivity is often controlled by using milder reaction conditions and carefully controlling the stoichiometry of the reagents.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of iridium-catalyzed iodination of benzamides.

Issue 1: Low or No Product Yield

If you are observing poor conversion to the desired iodinated benzamide, consider the following troubleshooting steps in a logical sequence.

G start Low / No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst Reagents OK optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst OK acid_additive Incorporate Acid Additive optimize_conditions->acid_additive temp_time Adjust Temperature & Time optimize_conditions->temp_time solvent Screen Solvents optimize_conditions->solvent mechanochem Consider Mechanochemistry optimize_conditions->mechanochem sub_acid Add 1-5 equiv. PivOH or AcOH. This aids catalyst turnover by protonating the Ir-product complex. acid_additive->sub_acid sub_temp Try 40-60 °C for 1-16 hours. Longer times or higher temperatures may be needed for less reactive substrates. temp_time->sub_temp sub_solvent HFIP and DCE are commonly effective. HFIP can play a key role in enabling the catalytic cycle. solvent->sub_solvent sub_mechano Liquid-assisted grinding (LAG) can reduce reaction times and solvent use, sometimes improving yield. mechanochem->sub_mechano

Caption: Troubleshooting workflow for low reaction yield.

  • Verify Reagent Purity: Ensure the benzamide substrate, N-Iodosuccinimide (NIS), and solvent are pure and dry, as impurities can inhibit the catalyst.

  • Catalyst Integrity: Use a fresh or properly stored iridium catalyst. The precursor [CpIrCl₂]₂ or [CpIr(H₂O)₃]SO₄ are common choices.

  • Incorporate an Acid Additive: The addition of a carboxylic acid, such as pivalic acid (PivOH) or acetic acid (AcOH), can be crucial. It is hypothesized that the acid facilitates the protonation of the Ir(III)-product complex, which can be a resting state, thereby promoting catalyst turnover.[4] For some systems, adding 1 equivalent of acetic acid led to quantitative conversion.[4]

  • Solvent Choice: 1,2-dichloroethane (DCE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are highly effective solvents.[1][4] HFIP, in particular, has been shown to play a pivotal role in enabling C-H activation with weakly coordinating groups like carboxylic acids and amides.

  • Consider Mechanochemistry: For stubborn reactions, liquid-assisted grinding (LAG) can be a powerful alternative. This technique often requires shorter reaction times (e.g., 4 hours vs. 16 hours in solution), uses minimal solvent, and can lead to similar or even improved yields.[4][7]

Issue 2: Catalyst Deactivation

If the reaction starts but stalls before reaching completion, catalyst deactivation may be the cause.

  • Potential Cause: For certain substrates, hydrolysis or aminolysis of intermediate imine species can liberate ammonia or primary amines, which bind tightly to the iridium center and inhibit turnover.[9][10]

  • Solution:

    • Strict Anhydrous Conditions: While the catalyst is water-tolerant, minimizing water can suppress hydrolysis-related deactivation pathways.[9]

    • Reactivation: In some specific cases, partial reactivation of spent iodo-iridium catalysts has been achieved using hydroiodic acid.[9]

Issue 3: Poor Selectivity (Ortho- vs. Meta-, Mono- vs. Di-iodination)
  • Ortho- vs. Meta-Iodination: The iridium-catalyzed reaction is highly selective for the ortho position due to the directing effect of the amide group. If significant meta-iodination is observed, it may indicate a competing, uncatalyzed background reaction.[8] Ensure the catalyst is active and reaction conditions (especially temperature) are not promoting electrophilic aromatic substitution.

  • Mono- vs. Di-iodination: To favor mono-iodination, especially with meta-substituted benzamides that have two ortho positions:

    • Use the minimum effective amount of NIS (e.g., 1.5 equivalents).

    • Keep reaction times to the minimum required for full conversion of the starting material.

    • Milder reaction conditions (e.g., lower temperature) can enhance selectivity for the mono-iodinated product.[8]

Data & Protocols

Table 1: Optimized Reaction Conditions (Solution Phase)
ParameterCondition ACondition B
Catalyst [CpIrCl₂]₂[CpIr(H₂O)₃]SO₄
Catalyst Loading 0.5 mol%3.0 mol%
Iodine Source N-Iodosuccinimide (NIS)N-Iodosuccinimide (NIS)
NIS Equivalents 1.51.5
Additive Acetic Acid (2 equiv.)Pivalic Acid (PivOH) (5 equiv.)
Solvent 1,2-Dichloroethane (DCE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Temperature 60 °C40 °C
Time 1 hour16 hours
Typical Yield HighQuantitative
Reference [1][2][4][7]
Table 2: Optimized Reaction Conditions (Mechanochemistry)
ParameterCondition
Catalyst [Cp*Ir(H₂O)₃]SO₄
Catalyst Loading 5.0 mol%
Iodine Source N-Iodosuccinimide (NIS)
NIS Equivalents 1.5
Additive Pivalic Acid (PivOH) (5 equiv.)
Solvent (LAG) HFIP (200 µL for 0.25 mmol scale)
Frequency 20 Hz
Time 4 hours
Typical Yield Good to Excellent (e.g., 79%)
Reference [4][7]

Experimental Protocols

Protocol 1: General Procedure for Iodination in Solution

This protocol is adapted from the method described for N,N-diisopropylbenzamides.[2]

  • To a foil-covered screw-cap test tube equipped with a magnetic stirrer, add the benzamide substrate (1.0 mmol, 1.0 equiv.), N-Iodosuccinimide (1.5 mmol, 1.5 equiv.), [Cp*IrCl₂]₂ (0.005 mmol, 0.5 mol%), silver triflate (0.02 mmol, 2 mol%), and acetic acid (2.0 mmol, 2.0 equiv.).

  • Add 1,2-dichloroethane (1.0 mL).

  • Seal the tube and place it in a pre-heated oil bath at 60 °C.

  • Stir the reaction mixture for 1 hour.

  • Upon completion (monitored by TLC or LC-MS), cool the solution to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of celite to remove insoluble materials.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Iodination via Mechanochemistry (LAG)

This protocol is based on the optimization for N-isopropylbenzamide.[4][7]

  • To a 5 mL stainless steel grinding jar, add the benzamide substrate (0.25 mmol, 1.0 equiv.), N-Iodosuccinimide (0.375 mmol, 1.5 equiv.), [Cp*Ir(H₂O)₃]SO₄ (0.0125 mmol, 5.0 mol%), and Pivalic Acid (1.25 mmol, 5.0 equiv.).

  • Add two stainless steel grinding balls (5 mm diameter).

  • Add HFIP (200 µL).

  • Seal the jar and place it in a mixer mill.

  • Grind the mixture at a frequency of 20 Hz for 4 hours.

  • After grinding, open the jar and dissolve the contents in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Determine yield by ¹H NMR spectroscopy using an internal standard or work up and purify by column chromatography.

Visualized Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the iridium-catalyzed ortho-iodination of benzamides, highlighting the key Ir(III) and Ir(V) intermediates.

G Ir_precatalyst [CpIr(III)] Precatalyst Ir_amide CpIr(III)-Benzamide Complex Ir_precatalyst->Ir_amide + Benzamide - Ligand Iridacycle Iridacycle(III) Ir_amide->Iridacycle C-H Activation (CMD) Ir_V Iridacycle(V)-Iodo Iridacycle->Ir_V + NIS (Oxidative Addition) Product_complex Cp*Ir(III)-Product Complex Ir_V->Product_complex Reductive Elimination product_out Iodobenzamide Ir_V->product_out Product_complex->Ir_amide + Benzamide - Iodobenzamide (+ Acid helps here) reagents_in Benzamide, NIS reagents_in->Ir_amide

Caption: Proposed Ir(III)/Ir(V) catalytic cycle.

References

Technical Support Center: Synthesis of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor yield during the synthesis of 5-Iodo-2-(methylamino)benzamide.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of this compound.

Q1: My initial iodination of 2-aminobenzoic acid resulted in a low yield of 2-amino-5-iodobenzoic acid. What are the possible causes and solutions?

Possible Causes:

  • Inadequate Oxidation: The conversion of molecular iodine (I₂) to a more electrophilic iodine species is crucial for the reaction to proceed efficiently.

  • Improper Reaction Conditions: Temperature and reaction time can significantly impact the yield and purity of the product.

  • Suboptimal Stoichiometry: The molar ratio of the reactants, particularly the oxidizing agent to iodine, is a critical parameter.[1]

  • Difficult Product Isolation: The product may not fully precipitate from the reaction mixture, leading to losses during workup.

Solutions:

  • Choice of Oxidizing Agent: Hydrogen peroxide is a commonly used and effective oxidizing agent for this reaction.[1][2] Ensure it is of good quality and appropriate concentration (e.g., 30%).

  • Reaction Condition Optimization: Maintain the reaction temperature at room temperature or slightly elevated (e.g., 50°C) to ensure a reasonable reaction rate without promoting side reactions.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Stoichiometric Adjustments: A molar ratio of hydrogen peroxide to molecular iodine of approximately 2-3 is often optimal.[1] An excess of the oxidizing agent can sometimes lead to undesired side products.

  • Improving Product Precipitation: After the reaction is complete, adding water to the reaction mixture can help to precipitate the 2-amino-5-iodobenzoic acid product.[3] Cooling the mixture in an ice bath can further enhance precipitation.

Q2: I am observing the formation of multiple products during the N-methylation of 2-amino-5-iodobenzoic acid. How can I improve the selectivity for the desired mono-methylated product?

Possible Causes:

  • Over-methylation: The use of a strong methylating agent or harsh reaction conditions can lead to the formation of a quaternary ammonium salt.

  • O-methylation: The carboxylate group can also be methylated, leading to the formation of the methyl ester as a byproduct.

  • Inappropriate Base: The choice of base can influence the nucleophilicity of the amine and carboxylate groups.

Solutions:

  • Choice of Methylating Agent: Use a milder methylating agent such as dimethyl sulfate or methyl iodide. Use it in a stoichiometric amount (1.0 to 1.2 equivalents).

  • Protecting Group Strategy: Consider protecting the carboxylic acid group as an ester before performing the N-methylation. The ester can then be hydrolyzed in a subsequent step.

  • Careful Selection of Base: A mild base like potassium carbonate or sodium bicarbonate is recommended. Stronger bases like sodium hydride may increase the likelihood of O-methylation.

  • Reaction Condition Control: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to minimize side reactions.

Q3: The final amidation step to form this compound is giving a poor yield. What are the common pitfalls in this conversion?

Possible Causes:

  • Inefficient Carboxylic Acid Activation: The direct reaction of a carboxylic acid with ammonia is generally not feasible and requires activation.

  • Hydrolysis of the Activated Intermediate: If the activated intermediate (e.g., acid chloride) is exposed to water, it will hydrolyze back to the carboxylic acid.

  • Poor Nucleophilicity of Ammonia: The reaction with ammonia may be slow or incomplete.

  • Difficult Purification: The product may be difficult to separate from starting materials or byproducts.

Solutions:

  • Effective Activation Method:

    • Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This is a highly reactive intermediate.

    • Coupling Agents: Use peptide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) to facilitate the amide bond formation.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the activated species.

  • Ammonia Source: Use a concentrated solution of ammonia in an organic solvent (e.g., ammonia in methanol or dioxane) or bubble ammonia gas through the reaction mixture.

  • Purification Strategy: Recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be effective for purification.

Frequently Asked Questions (FAQs)

Q: What is a typical overall yield for the synthesis of this compound? A: While a specific yield for this multi-step synthesis is not widely reported, yields for analogous individual steps can provide an estimate. The iodination of 2-aminobenzoic acid can proceed with yields ranging from 76-84% under optimized conditions.[2] The subsequent N-methylation and amidation steps would likely have yields in the range of 60-80% each, depending on the specific conditions and purification methods used. Therefore, a reasonable overall yield to target would be in the range of 35-55%.

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Q: Are there any specific safety precautions I should take during this synthesis? A: Yes, standard laboratory safety practices should be followed.

  • Iodine: Iodine is corrosive and can cause stains. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • Thionyl Chloride/Oxalyl Chloride: These reagents are highly corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood.

  • Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and potential carcinogens. Handle them with appropriate engineering controls and PPE.

Quantitative Data Summary

Table 1: Reported Yields for the Iodination of 2-Aminobenzoic Acid

Oxidizing AgentSolventReaction TimeYield (%)Reference
Hydrogen PeroxideAcetic Acid5 hours76-84[1][2]
Potassium HydroxideWater1 hour~72[2]

Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-iodobenzoic acid [1]

  • To a mixture of 5.00 g (36.4 mmol) of 2-aminobenzoic acid in 100 ml of acetic acid, add 4.63 g (18.2 mmol) of molecular iodine.

  • Stir the mixture at room temperature until the iodine is dissolved.

  • Slowly add 8.24 ml (72.8 mmol) of a 30% by weight aqueous solution of hydrogen peroxide dropwise.

  • After the addition is complete, warm the reaction mixture to 50°C and stir for 1 hour.

  • Pour the reaction mixture into 400 ml of water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-iodobenzoic acid.

Protocol 2: General Procedure for N-methylation of 2-amino-5-iodobenzoic acid (Hypothetical)

  • Suspend 2-amino-5-iodobenzoic acid (1 eq) and potassium carbonate (2.5 eq) in anhydrous DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add dimethyl sulfate (1.1 eq) dropwise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and acidify with 1M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Protocol 3: General Procedure for Amidation of 2-(methylamino)-5-iodobenzoic acid (Hypothetical)

  • Suspend 2-(methylamino)-5-iodobenzoic acid (1 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM and cool to 0°C.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol (excess) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Amidation A 2-Aminobenzoic Acid B 2-Amino-5-iodobenzoic Acid A->B I₂, H₂O₂ C 2-(Methylamino)-5-iodobenzoic Acid B->C (CH₃)₂SO₄, K₂CO₃ D This compound C->D 1. (COCl)₂ 2. NH₃ TroubleshootingIodination Start Low Yield in Iodination? Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Poor Precipitation Start->Cause3 Solution1a Increase Reaction Time/Temp Cause1->Solution1a Solution1b Check Oxidizer Quality Cause1->Solution1b Solution2a Optimize Stoichiometry Cause2->Solution2a Solution3a Add More Water/Cool Cause3->Solution3a

References

stability issues of 5-Iodo-2-(methylamino)benzamide in DMSO solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Iodo-2-(methylamino)benzamide. This resource is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in DMSO solutions.

Troubleshooting Guide

Users may encounter variability in experimental results due to the degradation of this compound in DMSO stock solutions. The following guide outlines potential issues, their causes, and corrective actions.

Issue Observed Potential Cause Recommended Solution
Decreased compound activity or concentration over time. Hydrolysis: The benzamide functional group may be susceptible to hydrolysis, especially in the presence of water contamination in DMSO.1. Use anhydrous, high-purity DMSO.2. Store DMSO under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption.3. Prepare fresh stock solutions for critical experiments.
Appearance of unknown peaks in analytical runs (e.g., LC-MS, HPLC). Oxidative Degradation: The methylamino group and the aromatic ring can be sites for oxidation. This may be accelerated by exposure to air and light.1. Store stock solutions protected from light using amber vials.2. Minimize headspace in storage vials to reduce air exposure.3. Consider storing solutions under an inert atmosphere.
Inconsistent results between different batches of stock solution. Solvent-Mediated Degradation: DMSO is known to be reactive with certain functional groups, although typically at elevated temperatures. The iodo- group could potentially be a site for nucleophilic substitution.1. Store stock solutions at low temperatures (-20°C or -80°C) to slow down potential reactions.2. Avoid repeated freeze-thaw cycles which can introduce moisture.
Precipitation of the compound from the solution. Poor Solubility / Supersaturation: The compound may have limited long-term solubility at the prepared concentration, leading to precipitation over time, especially after temperature changes.1. Confirm the solubility limit of the compound in DMSO at the storage temperature.2. Before use, visually inspect the solution for any precipitate.3. If precipitate is observed, gently warm and vortex the solution to redissolve. Ensure it is fully dissolved before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a 10 mM stock solution of this compound in DMSO?

A1: For long-term storage, it is recommended to store the solution at -20°C or -80°C in tightly sealed, amber vials to protect from light. To minimize degradation from moisture, use anhydrous DMSO and consider aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q2: My compound's activity seems to decrease after multiple uses of the same stock solution. Why is this happening?

A2: This is likely due to compound degradation. Repeated freeze-thaw cycles can introduce atmospheric moisture into the DMSO stock, which can lead to hydrolysis of the benzamide group. Each time the vial is opened, it is also exposed to oxygen, which could contribute to oxidative degradation. Preparing single-use aliquots is the best practice to ensure consistency.

Q3: I see an unexpected mass peak in my LC-MS analysis. What could it be?

A3: An unexpected peak could be a degradant. Based on the structure of this compound, potential degradation products could arise from:

  • Hydrolysis: Cleavage of the amide bond to form 5-iodo-2-(methylamino)benzoic acid.

  • De-iodination: Replacement of the iodine atom, possibly with a hydroxyl group if water is present.

  • Oxidation: Modification of the methylamino group or the aromatic ring.

It is advisable to use a stability-indicating analytical method to track the purity of your compound over time.

Q4: How can I check the stability of my compound in my specific experimental conditions?

A4: You can perform a simple stability study. Prepare a stock solution and analyze its purity and concentration at an initial time point (T=0). Then, store the solution under your typical experimental conditions (e.g., room temperature, 4°C, -20°C) and re-analyze it at several subsequent time points (e.g., 24 hours, 48 hours, 1 week). A decrease in the peak area of the parent compound and the appearance of new peaks will indicate instability.

Q5: Is it better to use glass or polypropylene vials for storing my DMSO stock solution?

A5: Studies have shown no significant difference in compound recovery between glass and polypropylene containers for many compounds stored in DMSO at room temperature. The choice of container is less critical than ensuring it is tightly sealed and protected from light.

Experimental Protocols

Protocol: Assessment of Compound Stability in DMSO by LC-MS

This protocol outlines a method to determine the stability of this compound in a DMSO solution over time.

1. Materials and Reagents:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA)

  • Deionized Water

  • HPLC or UPLC system coupled with a Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18)

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO to achieve a final concentration of 10 mM.

  • Working Solution (e.g., 10 µM): Prepare a working solution by diluting the stock solution in an appropriate solvent mixture (e.g., 50:50 ACN:Water with 0.1% FA). This will be your T=0 sample.

3. Stability Study Procedure:

  • Immediately after preparing the working solution, inject it into the LC-MS system to obtain the initial (T=0) purity profile and peak area of the parent compound.

  • Aliquot the remaining 10 mM stock solution into several amber vials.

  • Store these aliquots under different conditions to be tested (e.g., Room Temperature, 4°C, -20°C).

  • At each designated time point (e.g., 6h, 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.

  • Allow the aliquot to thaw completely and reach room temperature.

  • Prepare a working solution from the thawed stock in the same manner as the T=0 sample.

  • Analyze the sample by LC-MS using the same method as the T=0 sample.

4. Data Analysis:

  • For each time point, determine the peak area of the parent compound.

  • Calculate the percentage of the compound remaining relative to the T=0 sample:

    • % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100

  • Monitor the appearance and increase in the peak areas of any new, unknown peaks, which are potential degradants.

5. Example Data Presentation:

Table 1: Stability of this compound (10 mM in DMSO)

Storage Temp.T=0T=24hT=1 weekT=1 month
Room Temp. 100%95.2%85.1%60.5%
4°C 100%99.1%97.3%92.4%
-20°C 100%99.8%99.5%98.9%

Visual Guides

Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting a stability study of a compound in a DMSO solution.

G cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions A Prepare 10 mM Stock in Anhydrous DMSO B Create T=0 Sample (Working Solution) A->B C Aliquot Stock Solution for Storage A->C D Inject T=0 Sample into LC-MS B->D S1 Room Temp C->S1 S2 4°C C->S2 S3 -20°C C->S3 E Analyze Samples at Each Time Point D->E F Process Data: Calculate % Remaining E->F G Final Stability Report F->G Report Results S1->E S2->E S3->E G cluster_degradation Potential Degradation Products Parent This compound Hydrolysis Hydrolysis Product (5-Iodo-2-(methylamino)benzoic acid) Parent->Hydrolysis H₂O Oxidation Oxidation Product (e.g., N-oxide) Parent->Oxidation [O] / Air Substitution Substitution Product (e.g., 5-Hydroxy derivative) Parent->Substitution H₂O/OH⁻

Technical Support Center: Purification of Halogenated Benzamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of halogenated benzamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude halogenated benzamide products?

A1: Common impurities include unreacted starting materials (e.g., the corresponding benzoic acid or amine), dehalogenated benzamide, and positional isomers formed during the halogenation step. The presence and proportion of these impurities depend on the specific synthetic route and reaction conditions.

Q2: How do I choose an appropriate solvent for the recrystallization of my halogenated benzamide?

A2: An ideal recrystallization solvent should dissolve the benzamide compound sparingly at room temperature but have high solubility at elevated temperatures.[1] It is recommended to perform small-scale solubility tests with a range of solvents of varying polarities, such as ethanol, methanol, acetone, ethyl acetate, and toluene, or solvent mixtures like ethanol/water.[2][3]

Q3: My halogenated benzamide is not crystallizing from the solution. What should I do?

A3: If crystals do not form upon cooling, you can try several techniques to induce crystallization. These include scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the pure compound, or reducing the volume of the solvent by evaporation. If these methods fail, the solvent may be too nonpolar, and a more polar solvent or a mixed solvent system might be necessary.

Q4: Can I use normal-phase chromatography to purify my halogenated benzamide?

A4: Yes, normal-phase chromatography using silica gel is a common method for purifying halogenated benzamides. A typical mobile phase would be a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate. The optimal solvent system will depend on the polarity of your specific compound and its impurities.

Q5: Are there any stability concerns I should be aware of during the purification of halogenated benzamides?

A5: Some halogenated benzamides, particularly iodo- and bromo-substituted compounds, can be susceptible to degradation under certain conditions. For instance, prolonged exposure to high temperatures or certain nucleophiles can lead to dehalogenation. It is advisable to use the mildest effective purification conditions.

Troubleshooting Guides

Recrystallization Issues

Q: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?

A: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound or when there is a high concentration of impurities.

  • Solution 1: Add more solvent. The concentration of the solute may be too high, causing it to precipitate out too quickly. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

  • Solution 2: Change the solvent system. Use a solvent with a lower boiling point. Alternatively, if you are using a mixed solvent system, you may need to adjust the ratio of the solvents.

  • Solution 3: Lower the crystallization temperature. Dissolve your compound at a lower temperature (if possible) to avoid melting it.

  • Solution 4: Purify by another method first. If the issue is due to a high impurity load, consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.

Chromatography Issues

Q: I am having trouble separating my halogenated benzamide from a dehalogenated impurity using reverse-phase HPLC. What can I do?

A: Dehalogenated impurities are often very close in polarity to the desired product, making separation challenging.

  • Solution 1: Optimize the mobile phase. Try a shallower gradient or isocratic elution with a fine-tuned mobile phase composition. Small changes in the percentage of the organic modifier (e.g., acetonitrile or methanol) can significantly impact resolution.

  • Solution 2: Change the stationary phase. A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may provide better separation of halogenated aromatic compounds.

  • Solution 3: Adjust the mobile phase pH. If your molecule has ionizable groups, adjusting the pH of the aqueous component of your mobile phase can alter the retention times and potentially improve separation.

  • Solution 4: Lower the temperature. Running the chromatography at a lower temperature can sometimes enhance the separation of closely eluting peaks.

Q: My halogenated benzamide isomers are co-eluting during column chromatography. How can I separate them?

A: Positional isomers of halogenated benzamides can be particularly difficult to separate due to their similar physical properties.

  • Solution 1: Use a high-performance stationary phase. Employing a high-resolution silica gel or using HPLC with a suitable column is often necessary.

  • Solution 2: Explore different solvent systems. The selectivity of the separation can be altered by changing the solvents used in the mobile phase. For normal-phase chromatography, trying solvents from different selectivity groups (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can be effective.

  • Solution 3: Consider specialized chromatography techniques. Techniques like supercritical fluid chromatography (SFC) can sometimes provide better resolution for isomeric compounds than standard HPLC.

Data Presentation

Table 1: Solubility of Selected Halogenated Benzamides in Common Solvents
CompoundSolventSolubility at 25°C ( g/100 mL)Solubility at 78°C (Ethanol b.p.) ( g/100 mL)
2-ChlorobenzamideWater~0.2 (Limited)[4]> 1
EthanolSoluble[4]Very Soluble
AcetoneSoluble[4]Very Soluble
4-BromobenzamideMethanolModerately SolubleHighly Soluble
EthanolSparingly SolubleSoluble
Ethyl AcetateSparingly SolubleModerately Soluble
3-IodobenzamideEthanolSparingly SolubleSoluble
ChloroformSolubleHighly Soluble

Note: Some solubility data are qualitative or estimated based on general principles and available literature.

Table 2: Common Impurities in Crude Halogenated Benzamides and Their Removal
Impurity TypeTypical Amount in Crude Product (%)Recommended Purification Method
Unreacted Benzoic Acid1 - 10Aqueous basic wash, Recrystallization, Column Chromatography
Unreacted Amine1 - 5Aqueous acidic wash, Recrystallization, Column Chromatography
Dehalogenated Benzamide0.5 - 5Recrystallization (can be difficult), HPLC, SFC
Positional Isomers1 - 15HPLC, SFC, Careful Recrystallization

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude halogenated benzamide. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[3]

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This is done by quickly filtering the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them on a watch glass.

Protocol 2: General HPLC Purification Method (Reverse-Phase)
  • Sample Preparation: Dissolve the crude halogenated benzamide in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Column: A C18 column is a good starting point. For difficult separations involving isomers or dehalogenated impurities, consider a phenyl-hexyl or PFP column.

  • Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile or methanol (B), often with 0.1% formic acid or trifluoroacetic acid added to both solvents to improve peak shape.

  • Gradient: A typical starting gradient might be from 10% B to 90% B over 20-30 minutes. This can be optimized to a shallower gradient around the elution time of the target compound to improve resolution.

  • Detection: Use a UV detector set to a wavelength where the benzamide has strong absorbance (e.g., 254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired compound.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Halogenated Benzamide recrystallization Recrystallization crude_product->recrystallization Initial Cleanup column_chromatography Column Chromatography (Silica Gel) crude_product->column_chromatography Complex Mixture purity_check Purity Check (e.g., LC-MS, NMR) recrystallization->purity_check column_chromatography->purity_check hplc Preparative HPLC pure_product Pure Halogenated Benzamide hplc->pure_product purity_check->hplc <95% Purity (Difficult Impurities) purity_check->pure_product >95% Purity

Caption: General purification workflow for halogenated benzamides.

troubleshooting_oiling_out cluster_solutions Troubleshooting Steps decision decision outcome outcome problem problem start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Compound Oils Out? cool->oiling_out crystals_form Crystals Form oiling_out->crystals_form No add_solvent Add More Hot Solvent and Re-cool Slowly oiling_out->add_solvent Yes add_solvent->cool change_solvent Choose Solvent with Lower Boiling Point add_solvent->change_solvent pre_purify Pre-purify by Column Chromatography add_solvent->pre_purify

Caption: Troubleshooting guide for "oiling out" during recrystallization.

References

minimizing off-target effects of 5-Iodo-2-(methylamino)benzamide in cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Iodo-2-(methylamino)benzamide (CAS 660436-78-2) is a defined chemical entity with limited publicly available biological data.[1][2] This guide uses this compound as a hypothetical case study to provide a general framework for researchers on how to approach the characterization and minimization of off-target effects for novel small molecule inhibitors. For the purpose of this guide, we will assume this compound is an inhibitor of the Wnt/β-catenin signaling pathway via inhibition of Tankyrase (TNKS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a significant cellular phenotype (e.g., apoptosis, cell cycle arrest) at a concentration that is much higher than the biochemical IC50 of my compound. How can I determine if this is an off-target effect?

A1: This is a common challenge when translating biochemical potency to cellular activity. A large discrepancy between biochemical and cellular potency can suggest poor cell permeability, rapid metabolism, or off-target effects.[3]

Troubleshooting Steps:

  • Confirm On-Target Potency in Cells: The biochemical IC50 may not reflect the concentration needed for target inhibition in a cellular context. It's crucial to determine the cellular EC50 for on-target pathway modulation. For our hypothetical Tankyrase inhibitor, this could be done by measuring the stabilization of Axin2 or the reduction of β-catenin levels via Western Blot.

  • Dose-Response Curve: Perform a wide dose-response experiment (e.g., from 10 nM to 100 µM) and correlate the concentration required for the on-target effect with the concentration that produces the phenotype .[4] If the phenotype only manifests at concentrations well above those needed to inhibit the target, it is likely an off-target effect.

  • Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of the same target with a different chemical scaffold. If this second inhibitor reproduces the on-target effects but not the questionable phenotype at equivalent on-target inhibitory concentrations, this points towards your compound's phenotype being off-target.

  • Rescue Experiment: If possible, perform a rescue experiment. For example, if your compound's on-target effect is the degradation of a specific protein, re-expressing a drug-resistant mutant of that protein should rescue the on-target phenotype but not the off-target one.

Q2: My experimental results are inconsistent. What are the critical controls I should be using when working with a novel inhibitor?

A2: Robust and consistent data relies on a comprehensive set of controls.

Essential Controls:

  • Vehicle Control (e.g., DMSO): This is the most critical control. It should be used at the same final concentration as the solvent for your compound.[4]

  • Inactive Structural Analog: If available, an analog of your compound that is structurally similar but inactive against the primary target is an excellent negative control. This helps to rule out effects caused by the chemical scaffold itself.

  • Positive Control: Use a well-characterized inhibitor of the same target or pathway to ensure your assay is working as expected.

  • Time-Course Experiment: The effects of a compound, both on- and off-target, can be time-dependent. Perform a time-course experiment to identify the optimal endpoint.

Q3: How can I confirm that this compound is directly binding to its intended target inside the cell?

A3: Direct target engagement assays are crucial to confirm that the compound physically interacts with its target in a cellular environment.

Recommended Assays:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. A positive result shows a shift in the melting curve of the target protein in the presence of your compound.

  • Pulldown Assays: A biotinylated or otherwise tagged version of your compound can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry or Western Blot.

Q4: I suspect my compound has off-targets. What are the first steps to identify them?

A4: Identifying unknown off-targets is a key step in characterizing a new inhibitor.

Initial Strategies:

  • Computational Prediction: In silico methods can predict potential off-targets based on the structure of your compound and its similarity to ligands of known proteins.[5]

  • Broad-Spectrum Screening: Screen your compound against a large panel of targets, such as a kinase panel (e.g., KinomeScan) or a safety panel that includes common off-targets like GPCRs and ion channels.[5] This provides an unbiased view of your compound's selectivity.

  • Phenotypic Screening: High-content imaging or other phenotypic screening approaches can reveal unexpected cellular effects that may hint at off-target activities.[5]

Quantitative Data Summary

The following table presents hypothetical potency and selectivity data for this compound. This illustrates the kind of data researchers should generate to understand a compound's profile.

TargetAssay TypeIC50 (nM)Notes
TNKS1 (On-Target) Biochemical (ELISA)50Primary intended target.
TNKS2 (On-Target) Biochemical (ELISA)75High affinity for the secondary isoform of the target.
PARP1Biochemical (ELISA)1,500Lower affinity for a related PARP family member, indicating selectivity.
PARP2Biochemical (ELISA)2,500Good selectivity over PARP2.
GSK3βKinase Assay>10,000A key kinase in the Wnt pathway; no significant inhibition.
SRC KinaseKinase Assay8,000Example of a common off-target kinase; low affinity.
hERGIon Channel Assay>20,000Important for cardiac safety assessment.

Experimental Protocols

Protocol 1: Western Blot for β-catenin Downregulation

This protocol is to confirm on-target pathway modulation by measuring the levels of β-catenin, which is destabilized upon Tankyrase inhibition.

  • Cell Seeding: Plate a Wnt-addicted cancer cell line (e.g., SW480) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known TNKS inhibitor).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against β-catenin overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine the change in β-catenin levels relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is to confirm direct target engagement of this compound with Tankyrase in intact cells.

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1 hour at 37°C.

  • Harvesting: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Analysis: Collect the supernatants and analyze them by Western Blot for the target protein (Tankyrase). A ligand-bound protein will be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control. This shift in the melting curve confirms target engagement.

Visualizations

Signaling Pathway

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->DestructionComplex inhibits LRP56 LRP5/6 BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome degraded by TCFLEF TCF/LEF BetaCatenin->TCFLEF translocates and binds TNKS Tankyrase (TNKS) TNKS->DestructionComplex destabilizes Axin (PARsylation) Inhibitor This compound Inhibitor->TNKS inhibits TargetGenes Target Gene Expression TCFLEF->TargetGenes activates

Caption: Hypothetical mechanism of this compound in the Wnt/β-catenin pathway.

Experimental Workflow

Off_Target_Workflow Start Start: Phenotype Observed ConfirmTarget Confirm On-Target Engagement in Cells (e.g., CETSA) Start->ConfirmTarget DoseResponse Perform Cellular Dose-Response (On-Target vs. Phenotype) ConfirmTarget->DoseResponse Correlated Potencies Correlate? DoseResponse->Correlated LikelyOnTarget Phenotype is Likely On-Target Correlated->LikelyOnTarget Yes LikelyOffTarget Phenotype is Likely Off-Target Correlated->LikelyOffTarget No Optimize Optimize Experiment: - Lower Concentration - Use Controls LikelyOnTarget->Optimize IdentifyOffTargets Identify Off-Targets (Profiling, Proteomics) LikelyOffTarget->IdentifyOffTargets

Caption: Workflow for troubleshooting and distinguishing on-target vs. off-target effects.

Logic Diagram for Controls

Control_Decision_Tree Q1 Is the goal to assess the effect of the compound? A1_Yes Use Vehicle Control (e.g., DMSO) Q1->A1_Yes Yes Q2 Is the goal to confirm the pathway is being modulated? Q1->Q2 No A2_Yes Use Positive Control (Known Pathway Inhibitor) Q2->A2_Yes Yes Q3 Is the goal to rule out effects of the chemical scaffold? Q2->Q3 No A3_Yes Use Inactive Structural Analog (if available) Q3->A3_Yes Yes Q4 Is the goal to prove the phenotype is due to the target? Q3->Q4 No A4_Yes Use Orthogonal Approaches: 1. Structurally different inhibitor 2. Genetic knockout/rescue Q4->A4_Yes Yes

Caption: Decision tree for selecting appropriate experimental controls.

References

Technical Support Center: Crystallization of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization of 5-Iodo-2-(methylamino)benzamide. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline material.

Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound "Oils Out" (Forms a liquid instead of solid) - Solution is supersaturated at a temperature above the compound's melting point in that solvent. - High concentration of impurities depressing the melting point.- Re-heat the solution and add more of the primary solvent to decrease saturation.[1] - If using a mixed solvent system, add more of the "good" solvent (in which the compound is more soluble).[1] - Consider a pre-purification step like charcoal treatment to remove impurities.[1]
Crystallization is Too Rapid - The solution is too supersaturated. - The cooling process is too fast.- Re-heat the solution and add a small amount of additional solvent (1-2 mL per 100 mg of solid) to slightly reduce saturation.[1] - Insulate the flask to slow down the cooling rate. An inverted beaker placed over the flask can create an insulating atmosphere.[1]
No Crystals Form - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration of the compound. - If using a mixed solvent system, add more of the "poor" solvent (in which the compound is less soluble) until turbidity is observed, then re-heat to dissolve and cool slowly.[2] - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Introduce a seed crystal of the pure compound.
Low Yield of Crystals - Too much solvent was used, leading to significant loss of the compound in the mother liquor.[1] - Premature crystallization during a hot filtration step.- Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form. - Concentrate the mother liquor by evaporation and cool again to recover more material. - To prevent premature crystallization during filtration, use a heated funnel and filter the solution as quickly as possible.[2]
Crystals are Colored or Impure - Impurities are co-crystallizing with the product. - The solvent is reacting with the compound.- Perform a charcoal treatment on the hot solution before cooling to adsorb colored impurities. - Re-crystallize the obtained solid a second time. - Ensure the chosen solvent is inert and does not react with the amide, amine, or iodo groups.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

Q2: How can I improve the crystal quality for X-ray diffraction?

A2: For growing high-quality single crystals, slow cooling is crucial.[4] After dissolving the compound in a minimal amount of hot solvent, allow it to cool to room temperature slowly over several hours, followed by further cooling in a refrigerator. Vapor diffusion is another excellent technique for growing single crystals, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[4]

Q3: Is an acid-base purification strategy applicable?

A3: Yes, given the presence of the methylamino group, an acid-base crystallization approach could be effective for purification. A similar strategy is used for related compounds like 5-iodo-2-methylbenzimidazole.[5] The crude this compound can be dissolved in an acidic aqueous solution (e.g., dilute acetic acid), treated with charcoal, and then filtered. Slowly adding a base (e.g., aqueous sodium hydroxide) to the filtrate will precipitate the purified product, which can then be collected by filtration.[5]

Q4: My compound seems to be insoluble in most common organic solvents. What should I do?

A4: Amides can sometimes be challenging to dissolve.[3] If solubility is an issue, try solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, due to their high boiling points, removing them can be difficult. A mixed solvent system where the compound is dissolved in a small amount of a "good" high-boiling solvent, followed by the addition of a "poor" solvent to induce crystallization, might be a viable strategy.

Experimental Protocols

Protocol 1: Standard Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of crude this compound. Add a few drops of the chosen solvent. If the compound dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A suitable solvent will dissolve the compound at its boiling point but not at room temperature.[2]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Protocol 2: Acid-Base Purification and Crystallization
  • Dissolution in Acid: Dissolve the crude this compound in a suitable volume of aqueous acetic acid with gentle heating.

  • Charcoal Treatment (Optional): If necessary, add activated charcoal to the acidic solution, heat, and filter while hot.[5]

  • Precipitation: Cool the filtrate and slowly add a 30% aqueous sodium hydroxide solution with stirring until the pH is greater than 11.[5] A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with deionized water until the washings are neutral. Dry the purified product.

  • Recrystallization (Optional): For even higher purity, the solid obtained from this method can be further recrystallized using the standard protocol described above.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve Dissolve Crude Compound in Minimum Hot Solvent charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: General workflow for the recrystallization of this compound.

troubleshooting_logic action_node action_node start_node start_node start Crystallization Issue? oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals no oiling_out->no_crystals no reheat_add_solvent Re-heat & Add More Solvent oiling_out->reheat_add_solvent yes low_yield Low Yield? no_crystals->low_yield no concentrate Evaporate Solvent or Add Anti-solvent no_crystals->concentrate yes cool_mother_liquor Cool Mother Liquor Further low_yield->cool_mother_liquor yes

Caption: Troubleshooting decision tree for common crystallization problems.

References

addressing regioselectivity problems in benzamide halogenation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benzamide halogenation. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to regioselectivity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve your desired halogenation outcomes.

Troubleshooting Guide: Addressing Regioselectivity Problems

This guide provides solutions to common issues encountered during the halogenation of benzamides.

Problem Potential Cause(s) Suggested Solution(s)
Low Regioselectivity (Mixture of ortho, meta, and para isomers) 1. Reaction Conditions Favoring Electrophilic Aromatic Substitution (EAS): Traditional halogenation methods often lead to a mixture of isomers.[1] 2. Ineffective Directing Group: The amide group may not be effectively directing the halogenation to a specific position.[2][3]1. Employ a Directing Group Strategy: Utilize a directing group on the amide nitrogen to favor ortho-halogenation. Secondary and tertiary amides are often effective.[2][3] 2. Catalyst Selection: Use a transition metal catalyst (e.g., Palladium, Nickel, Iridium) that can coordinate with the amide's directing group to facilitate site-selective C-H activation.[2][4][5][6]
Poor Yield of Halogenated Product 1. Catalyst Inactivity or Decomposition. 2. Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time. 3. Steric Hindrance: Bulky substituents on the benzamide or directing group may hinder the reaction.[5]1. Optimize Catalyst System: Screen different catalysts and ligands. Consider the use of additives like acids (e.g., TFA, TfOH) or silver salts which have been shown to improve yields in certain cases.[2] 2. Systematic Optimization: Methodically vary the temperature, solvent, and reaction time to find the optimal conditions for your specific substrate. 3. Modify Directing Group: If steric hindrance is suspected, consider using a smaller or more flexible directing group.
Ortho-Halogenation is not the Major Product 1. Electronic Effects Dominating: Strong electron-donating or withdrawing groups on the aromatic ring can influence the position of halogenation, competing with the directing group's effect.[7][8][9] 2. Incorrect Catalyst System for Ortho-Direction: The chosen catalyst may not be effectively forming the necessary metallacycle for ortho-C-H activation.1. Re-evaluate Directing Group and Catalyst: Ensure the chosen directing group and catalyst system are known to strongly favor ortho-halogenation for your class of substrate. 2. Consider Alternative Strategies: For electronically challenging substrates, methods like boron-directed halogenation can offer high ortho-selectivity.[10][1]
Di-halogenation or Over-halogenation Occurs 1. Excess Halogenating Agent: Using too much of the halogen source. 2. High Reactivity of the Substrate: Electron-rich benzamides may be prone to multiple halogenations.1. Stoichiometric Control: Carefully control the stoichiometry of the halogenating agent (e.g., N-halosuccinimides). 2. Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize over-halogenation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of ortho and para products in my benzamide halogenation?

A1: The amide group is an ortho, para-directing group in classical electrophilic aromatic substitution (EAS).[7][8] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[11] Without a strategy to specifically block or deactivate the para position or to strongly favor the ortho position, a mixture of isomers is often the result.

Q2: How do directing groups improve ortho-selectivity in benzamide halogenation?

A2: Directing groups, particularly those on the amide nitrogen, work in concert with a transition metal catalyst (e.g., Pd, Ni, Ir).[2][3] The amide's oxygen and a heteroatom in the directing group can chelate to the metal center, positioning it in close proximity to the ortho C-H bond. This facilitates a site-selective C-H activation and subsequent halogenation, leading to the formation of the ortho-halogenated product with high selectivity.[2]

Q3: What is the role of an acid additive like trifluoroacetic acid (TFA) in some protocols?

A3: In certain palladium-catalyzed halogenations of primary benzamides, a Brønsted acid like TFA can play multiple roles. It can facilitate the tautomerization of the amide to the imidic acid, activate the N-halosuccinimide halogenating agent through protonation, and aid in the regeneration of the active palladium catalyst.[2]

Q4: Can I achieve meta-halogenation of a benzamide?

A4: The amide group is a deactivating group for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group, which directs incoming electrophiles to the meta position.[7] However, this effect is often weaker than the ortho, para-directing effect of the nitrogen lone pair. To achieve meta-halogenation, one would typically need to employ a strategy that overrides the inherent directing effect of the amide group, which can be challenging.

Q5: Are there any alternatives to transition metal catalysis for regioselective halogenation?

A5: Yes, alternative strategies are being developed. For instance, methods utilizing a boron "handle" have shown great promise for the ortho-halogenation of N-aryl amides and ureas.[1] This approach involves a carbonyl-directed borylation followed by a halodeboronation, which allows for the precise installation of a halogen at the ortho position.[1][12] Electrochemical methods are also emerging as a powerful tool for C-H functionalization, including halogenation.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data from various regioselective benzamide halogenation protocols.

Catalyst SystemDirecting GroupHalogenating AgentSolventTemp (°C)Time (h)Substrate ScopeTypical Yield (%)RegioselectivityReference
Ni(OAc)₂ / TfOHSecondary/Tertiary AmideNXS (X = Cl, Br, I)---Electron-deficient arenesModerate to Goodortho[2][4]
Pd(OAc)₂ / TfOHPrimary AmideNXS (X = Br, Cl, I)DME--Various benzamides-ortho[2][6]
[Cp*IrCl₂]₂ / AgOTf / AcOHN,N-diisopropylNIS1,2-dichloroethane601Tertiary benzamidesGoodortho[2][13]
Pd(II) / HFIPAmide----BenzanilideEfficientSwitchable (promoter dependent)[2]

NXS = N-halosuccinimide, TfOH = Trifluoromethanesulfonic acid, DME = 1,2-Dimethoxyethane, NIS = N-iodosuccinimide, HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol

Experimental Protocols

Protocol 1: Nickel-Catalyzed Ortho-Halogenation of Benzamides [2][4]

This protocol is a general representation based on Ni(II)-catalyzed C-H halogenation.

  • Materials:

    • Substituted Benzamide (1.0 equiv)

    • Ni(OAc)₂ (catalyst, e.g., 10 mol%)

    • N-halosuccinimide (NXS, X = Cl, Br, or I) (1.2 equiv)

    • Trifluoromethanesulfonic acid (TfOH) (acid additive)

    • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzamide, Ni(OAc)₂, and N-halosuccinimide.

    • Add the anhydrous solvent via syringe.

    • Add the trifluoromethanesulfonic acid dropwise to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium thiosulfate for iodination or bromination).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ortho-halogenated benzamide.

Protocol 2: Palladium-Catalyzed Ortho-Halogenation of Primary Benzamides [2][6]

This protocol is a general representation based on Brønsted acid-promoted palladium-catalyzed C-H halogenation.

  • Materials:

    • Primary Benzamide (1.0 equiv)

    • Pd(OAc)₂ (catalyst, e.g., 5 mol%)

    • Trifluoromethanesulfonic acid (TfOH) (acid additive)

    • N-halosuccinimide (NXS, X = Br, Cl, or I) (1.5 equiv)

    • Anhydrous 1,2-dimethoxyethane (DME)

  • Procedure:

    • In a dry reaction tube, combine the primary benzamide, Pd(OAc)₂, and N-halosuccinimide.

    • Evacuate and backfill the tube with an inert gas (e.g., argon).

    • Add anhydrous DME and trifluoromethanesulfonic acid via syringe.

    • Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

    • After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the ortho-halogenated product.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) q1 Are you using a directing group strategy? start->q1 sol1 Implement a directing group (e.g., secondary/tertiary amide) and a suitable transition metal catalyst. q1->sol1 No q2 Is the catalyst system optimized for your substrate? q1->q2 Yes end Improved Regioselectivity sol1->end sol2 Screen different catalysts, ligands, and additives (e.g., acids). Optimize reaction conditions (temp, solvent, time). q2->sol2 No q3 Are strong electronic effects from other substituents at play? q2->q3 Yes sol2->end sol3 Consider alternative strategies like boron-directed halogenation to overcome electronic bias. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for poor regioselectivity.

G cluster_path Directing Group-Assisted Ortho-Halogenation benzamide Benzamide with Directing Group (DG) chelation Chelation & Formation of Metallacycle benzamide->chelation catalyst Transition Metal Catalyst (e.g., Pd, Ni) catalyst->chelation activation Ortho C-H Bond Activation chelation->activation halogenation Reaction with Halogenating Agent activation->halogenation product Ortho-Halogenated Benzamide halogenation->product

Caption: Mechanism of directing group-assisted ortho-halogenation.

References

protocol refinement for coupling reactions involving 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Iodo-2-(methylamino)benzamide in palladium-catalyzed cross-coupling reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which coupling reactions are most suitable for this compound?

A1: this compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a variety of amine coupling partners.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

Q2: What are the key considerations when choosing a catalyst system for coupling reactions with this substrate?

A2: The choice of catalyst system (palladium precursor and ligand) is critical and depends on the specific coupling reaction. For instance, in the synthesis of Niraparib, a PARP inhibitor, specific phosphine ligands are used to facilitate the desired bond formation. Generally, electron-rich and bulky phosphine ligands are effective for aryl iodides.

Q3: Can the amide and methylamino groups on this compound interfere with the coupling reaction?

A3: Yes, these functional groups can potentially influence the reaction. The methylamino group can act as a ligand for the palladium catalyst, which might affect the catalytic cycle. The amide group is generally stable but can be sensitive to very strong bases or high temperatures. Careful selection of reaction conditions is necessary to avoid side reactions.

Q4: Are there any specific safety precautions for working with this compound and the associated reagents?

A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic, so their respective Safety Data Sheets (SDS) should be consulted before use.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low or no yield of the coupled product.

  • Possible Cause 1: Inactive Catalyst. The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution: Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst. Consider a brief pre-heating of the palladium precursor and ligand in the solvent before adding the other reagents.

  • Possible Cause 2: Poor Boronic Acid Quality. Boronic acids can dehydrate to form unreactive boroxines upon storage.

    • Solution: Use fresh, high-quality boronic acid. If in doubt, the boronic acid can be dissolved in a suitable solvent and briefly stirred with a drying agent before use.

  • Possible Cause 3: Ineffective Base. The choice and amount of base are crucial for the transmetalation step.

    • Solution: Ensure the base is anhydrous and of high purity. Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength of the base can significantly impact the reaction outcome.

Problem 2: Formation of homocoupled byproducts.

  • Possible Cause: Side reactions of the boronic acid.

    • Solution: Lower the reaction temperature and ensure stringent anaerobic conditions. Using a slight excess of the this compound can also favor the cross-coupling over homocoupling.

Buchwald-Hartwig Amination

Problem 1: Incomplete conversion of the starting material.

  • Possible Cause 1: Catalyst Inhibition. The product amine or the substrate's methylamino group may be coordinating to the palladium center and inhibiting the catalytic cycle.

    • Solution: Employ a ligand that is bulky enough to prevent product inhibition, such as Josiphos or other biaryl phosphine ligands. Increasing the catalyst loading slightly might also be beneficial.

  • Possible Cause 2: Weak Base. The base may not be strong enough to deprotonate the amine nucleophile effectively.

    • Solution: Switch to a stronger base like NaOtBu or K₃PO₄. The choice of base should be compatible with other functional groups in the molecule.

Problem 2: Dehalogenation of this compound.

  • Possible Cause: β-hydride elimination from the palladium-amide intermediate.

    • Solution: This is more common with certain ligands. Switching to a different ligand system, such as one with a wider bite angle, can disfavor this side reaction. Lowering the reaction temperature can also help.

Sonogashira Coupling

Problem 1: Low yield and formation of Glaser coupling byproduct (alkyne homocoupling).

  • Possible Cause 1: Inefficient copper co-catalyst. The copper(I) species is crucial for the formation of the copper acetylide intermediate.

    • Solution: Use a fresh source of CuI. Ensure the reaction is performed under an inert atmosphere as oxygen can promote Glaser coupling.

  • Possible Cause 2: Amine base issues. The amine base (e.g., triethylamine or diisopropylamine) acts as both a base and a solvent and must be of high purity.

    • Solution: Use freshly distilled, anhydrous amine.

Problem 2: Decomposition of the starting alkyne.

  • Possible Cause: Harsh reaction conditions. Some terminal alkynes can be sensitive to high temperatures or strong bases.

    • Solution: Attempt the reaction at a lower temperature. If possible, use a milder base. Copper-free Sonogashira protocols can also be explored.

Data Presentation

The following tables summarize typical reaction conditions for coupling reactions involving aryl iodides, which can be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound
Boronic Acid 1.2 - 1.5 equivalents
Palladium Precursor Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand SPhos, XPhos, or PPh₃ (2-10 mol%)
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)
Solvent Dioxane/Water, Toluene, or DMF
Temperature 80 - 110 °C
Typical Yield 70 - 95%

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound
Amine 1.1 - 1.5 equivalents
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand BINAP, Xantphos, or Josiphos-type ligands (1.5-5 mol%)
Base NaOtBu or K₃PO₄ (1.5-2.5 equivalents)
Solvent Toluene or Dioxane
Temperature 90 - 120 °C
Typical Yield 65 - 90%

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Aryl Halide This compound
Terminal Alkyne 1.2 - 2.0 equivalents
Palladium Precursor Pd(PPh₃)₂Cl₂ (1-5 mol%)
Co-catalyst CuI (2-10 mol%)
Base Triethylamine or Diisopropylamine
Solvent THF or DMF
Temperature Room Temperature to 60 °C
Typical Yield 75 - 98%

Experimental Protocols

A detailed experimental protocol for a Suzuki-Miyaura coupling reaction is provided below as a representative example. This can be adapted for Buchwald-Hartwig and Sonogashira couplings by modifying the reagents as indicated in the tables above.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.05 eq) and the ligand (e.g., SPhos, 0.10 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for coupling reactions involving this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound Coupling Partner Base setup Assemble Reaction in Schlenk Flask reagents->setup catalyst Prepare Catalyst System: Palladium Precursor Ligand catalyst->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Isolate Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed coupling reactions.

Troubleshooting_Tree decision decision solution solution start Low or No Product Yield check_catalyst Is the catalyst system active? start->check_catalyst check_reagents Are reagents high quality? check_catalyst->check_reagents Yes solution_catalyst Solution: - Ensure inert atmosphere - Use fresh catalyst/ligand - Consider pre-activation check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Solution: - Use fresh coupling partner - Check purity of base and solvent check_reagents->solution_reagents No solution_conditions Solution: - Screen different bases - Vary temperature - Adjust solvent system check_conditions->solution_conditions No end Consult further literature for specific substrate check_conditions->end Yes

Technical Support Center: Troubleshooting Assays with 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 5-Iodo-2-(methylamino)benzamide in their assays. Based on its structural features as a benzamide derivative, this compound is presumed to function as a Poly(ADP-ribose) polymerase (PARP) inhibitor. The following information is tailored to assist in resolving common issues encountered during PARP inhibitor-based experiments, particularly low signal output.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound belongs to the benzamide class of compounds, which are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP enzymes are crucial for DNA repair. By inhibiting PARP, these compounds can enhance the cytotoxicity of DNA-damaging agents and are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The therapeutic effect of PARP inhibitors often relies on the concept of "synthetic lethality," where the inhibition of PARP in a cell with a pre-existing DNA repair defect leads to cell death.

Q2: What are the common assay formats used to assess PARP inhibitor activity?

A2: Several assay formats are available to measure the activity of PARP inhibitors. These can be broadly categorized as:

  • Biochemical Assays: These assays directly measure the enzymatic activity of purified PARP enzymes. They often involve the quantification of poly(ADP-ribose) (PAR) formation using methods like ELISA, TR-FRET, or radioactivity-based assays.

  • Cell-Based Assays: These assays assess the effect of the inhibitor on PARP activity within a cellular context. This can include measuring PAR levels in cells after DNA damage induction, or assessing downstream effects like cell viability, DNA damage accumulation (e.g., γH2AX foci formation), or synthetic lethality in specific cancer cell lines.

Q3: I am observing a very low signal in my PARP activity assay. What are the potential causes?

A3: Low signal in a PARP activity assay can stem from several factors, ranging from reagent issues to suboptimal experimental conditions. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Troubleshooting Guide: Low Assay Signal

A low or absent signal is a frequent issue in PARP assays. This guide will walk you through the most common causes and provide actionable solutions.

Diagram: Troubleshooting Logic Flow

Troubleshooting_Low_Signal start Low Signal in PARP Assay reagent_issues Reagent & Compound Integrity start->reagent_issues assay_conditions Assay Conditions start->assay_conditions instrumentation Instrumentation & Detection start->instrumentation cell_based_issues Cell-Based Assay Specifics start->cell_based_issues inhibitor_prep inhibitor_prep reagent_issues->inhibitor_prep Inhibitor Preparation enzyme_activity enzyme_activity reagent_issues->enzyme_activity Enzyme Activity substrate_quality substrate_quality reagent_issues->substrate_quality Substrate Quality antibody_performance antibody_performance reagent_issues->antibody_performance Antibody Performance (if applicable) incubation_time incubation_time assay_conditions->incubation_time Incubation Time/Temp buffer_composition buffer_composition assay_conditions->buffer_composition Buffer Composition dna_damage dna_damage assay_conditions->dna_damage Insufficient DNA Damage (Cell-based) concentration concentration assay_conditions->concentration Suboptimal Concentrations reader_settings reader_settings instrumentation->reader_settings Incorrect Reader Settings signal_quenching signal_quenching instrumentation->signal_quenching Signal Quenching/Interference cell_health cell_health cell_based_issues->cell_health Poor Cell Health/Viability parp_expression parp_expression cell_based_issues->parp_expression Low Endogenous PARP Expression drug_efflux drug_efflux cell_based_issues->drug_efflux Drug Efflux Pumps

Caption: Troubleshooting flowchart for low signal in PARP assays.

Quantitative Data Summary: Common Troubleshooting Parameters
ParameterCommon RangePotential Issue if Low SignalTroubleshooting Action
This compound Concentration 1 nM - 10 µMConcentration too high, leading to complete inhibition and no dynamic range.Perform a dose-response curve to determine the optimal concentration range.
PARP Enzyme Concentration (Biochemical) 50 - 200 ng/wellInsufficient enzyme to generate a detectable signal.Titrate the enzyme concentration to find the linear range of the assay.
NAD+ (Substrate) Concentration 10 - 100 µMSubstrate limiting the reaction.Ensure NAD+ concentration is not depleted during the assay; it should be at or above its Km.
Activated DNA Concentration (Biochemical) 1 - 10 µg/mLInsufficient DNA breaks to activate PARP.Use freshly prepared and validated activated DNA.
Incubation Time 15 - 60 minutesReaction has not proceeded long enough to generate a signal.Optimize incubation time to be within the linear phase of the reaction.
Cell Seeding Density (Cell-based) 5,000 - 20,000 cells/wellToo few cells to produce a detectable signal.Optimize cell number per well for your specific cell line and assay readout.
DNA Damaging Agent Concentration (Cell-based) Varies by agentInsufficient DNA damage to robustly activate the PARP pathway.Titrate the DNA damaging agent to induce a strong but not overly toxic response.

Detailed Troubleshooting Steps

Reagent and Compound Integrity
  • Question: Could my this compound be inactive or at the wrong concentration?

    • Answer: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer. Prepare fresh dilutions for each experiment. If possible, verify the compound's identity and purity via analytical methods like LC-MS or NMR.

  • Question: Is the PARP enzyme active?

    • Answer: For biochemical assays, the enzyme's activity is critical. Use a fresh aliquot of the enzyme and handle it according to the manufacturer's instructions. Include a positive control (no inhibitor) to confirm enzyme activity.

  • Question: Are the substrates (NAD+, Activated DNA) of good quality?

    • Answer: NAD+ can degrade over time, especially if not stored correctly. Use fresh, high-quality NAD+. The activated DNA used to stimulate PARP activity in biochemical assays should be properly prepared and validated.

Assay Conditions
  • Question: Are the incubation times and temperatures optimal?

    • Answer: Ensure the assay is incubated for the recommended time and at the correct temperature. For enzymatic assays, running a time course experiment can help determine the linear range of the reaction.

  • Question: Is the assay buffer correctly formulated?

    • Answer: Double-check the composition, pH, and salt concentration of your assay buffer. Components like high concentrations of certain salts or detergents can inhibit enzyme activity.

Cell-Based Assay Specifics
  • Question: Are the cells healthy and expressing sufficient PARP?

    • Answer: Use cells that are in the logarithmic growth phase and have good viability. Confirm that your cell line expresses detectable levels of the PARP enzyme of interest (e.g., PARP1) via Western blot.

  • Question: Is the DNA damaging agent working effectively?

    • Answer: To see the effect of a PARP inhibitor on PARylation in cells, you often need to induce DNA damage first (e.g., with H₂O₂ or MMS). Include a positive control with the DNA damaging agent alone to ensure robust PARP activation.

  • Question: Could the cells be pumping out the inhibitor?

    • Answer: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. This can be investigated using specific inhibitors of these pumps.

Experimental Protocols

Protocol 1: Basic In Vitro PARP1 Enzymatic Assay

This protocol provides a general framework for a biochemical assay to measure PARP1 inhibition.

  • Reagent Preparation:

    • Prepare a 10X PARP assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10 mM DTT).

    • Dilute recombinant human PARP1 enzyme to the desired concentration in 1X assay buffer.

    • Prepare a solution of activated DNA (e.g., sonicated salmon sperm DNA).

    • Prepare a solution of biotinylated NAD+.

    • Prepare serial dilutions of this compound in 1X assay buffer with a final DMSO concentration below 1%.

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.

    • Add 20 µL of the PARP1 enzyme solution.

    • Add 15 µL of the activated DNA solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the biotinylated NAD+ solution.

    • Incubate for 30-60 minutes at 30°C.

    • Stop the reaction by adding a stop buffer (e.g., containing a high concentration of a PARP inhibitor like Olaparib).

  • Detection:

    • The detection method will depend on the assay kit used. A common method involves transferring the reaction mixture to a streptavidin-coated plate, followed by incubation with an anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP).

    • After washing, a substrate for the reporter enzyme is added, and the signal (e.g., colorimetric or chemiluminescent) is read on a plate reader.

Diagram: In Vitro PARP Assay Workflow

PARP_Assay_Workflow start Start add_inhibitor Add Inhibitor/ Vehicle start->add_inhibitor add_enzyme_dna Add PARP1 Enzyme & Activated DNA add_inhibitor->add_enzyme_dna pre_incubate Pre-incubate add_enzyme_dna->pre_incubate start_reaction Initiate with Biotinylated NAD+ pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detection Detection (e.g., ELISA) stop_reaction->detection end End detection->end

Caption: Workflow for a typical in vitro PARP1 enzymatic assay.

Protocol 2: Cellular PARP Activity Assay (Immunofluorescence)

This protocol outlines a method to visualize PARP activity (PAR formation) in cells.

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).

    • Wash the cells with PBS.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against PAR overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope.

    • Quantify the fluorescence intensity of the PAR signal in the nucleus. A decrease in signal in the inhibitor-treated cells compared to the DNA damage-only control indicates PARP inhibition.

Diagram: PARP Signaling Pathway and Inhibition

PARP_Signaling dna_damage DNA Damage (Single-Strand Break) parp1 PARP1 dna_damage->parp1 activates par Poly(ADP-ribose) (PAR) Chains parp1->par synthesizes nad NAD+ nad->parp1 substrate recruitment Recruitment of DNA Repair Proteins par->recruitment repair DNA Repair recruitment->repair inhibitor This compound inhibitor->parp1 inhibits

Caption: Simplified PARP signaling pathway and the point of inhibition.

References

Technical Support Center: Enhancing the Stability of PROTACs Derived from 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) derived from the 5-Iodo-2-(methylamino)benzamide scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the experimental lifecycle of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for PROTACs derived from this compound?

A1: PROTACs derived from this compound, which often serve as Cereblon (CRBN) E3 ligase binders, face several stability challenges. The primary concerns are metabolic instability, particularly in liver microsomes, and chemical instability under various pH conditions. The benzamide group itself can be susceptible to hydrolysis, while the overall molecule's complexity can lead to unforeseen degradation pathways.

Q2: Why is the this compound scaffold used in PROTAC design despite potential stability issues?

A2: The this compound moiety is a key pharmacophore for binding to the CRBN E3 ubiquitin ligase. Benzamide-type ligands have been developed as alternatives to traditional immunomodulatory imide drugs (IMiDs) like thalidomide, offering the potential for enhanced chemical stability and a different neosubstrate degradation profile. The iodine atom can also serve as a handle for further chemical modification and can influence binding affinity.

Q3: What are the common degradation pathways for benzamide-containing molecules?

A3: The amide bond in the benzamide scaffold is susceptible to hydrolysis, which can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, oxidative metabolism, particularly on the aromatic ring and the methylamino group, can occur in biological systems. For PROTACs, the linker connecting the benzamide moiety to the target protein binder is also a common site of metabolic breakdown.

Q4: How can I improve the metabolic stability of my benzamide-derived PROTAC?

A4: Several strategies can be employed to enhance metabolic stability. These include:

  • Linker Modification: Optimizing the linker composition and length can shield metabolically labile sites. Replacing metabolically susceptible groups with more stable alternatives (e.g., replacing alkyl chains with fluoroalkanes or incorporating cyclic structures) can be effective.

  • Structural Modification of the Benzamide: Introducing electron-withdrawing groups on the aromatic ring can sometimes reduce susceptibility to oxidative metabolism.

  • Prodrug Strategies: Masking labile functional groups with a promoiety that is cleaved in vivo to release the active PROTAC can improve metabolic stability.

Q5: What analytical methods are suitable for assessing the stability of my PROTAC?

A5: A combination of analytical techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent PROTAC from its degradation products.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is essential for identifying and quantifying the parent PROTAC and its metabolites or degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of degradation products.

Troubleshooting Guides

Problem 1: Rapid Degradation in Metabolic Stability Assays (e.g., Liver Microsomes)

Possible Causes & Solutions

Possible Cause Troubleshooting/Suggested Action Relevant Experimental Protocol
Metabolic Lability of the Linker Synthesize analogs with modified linkers. Consider incorporating more metabolically stable moieties such as fluoroalkanes, polyethylene glycol (PEG) chains of varying lengths, or rigid cyclic structures.Linker Modification Synthesis
Oxidative Metabolism of the Benzamide Scaffold Introduce electron-withdrawing groups on the benzamide ring to alter its electronic properties and potentially reduce susceptibility to oxidation.Site-directed Mutagenesis of the Benzamide Core
Hydrolysis of the Amide Bond While challenging to prevent completely, formulation at an optimal pH can minimize hydrolysis. See the Chemical Stability section for more details.pH-Rate Profile Analysis

Quantitative Data Summary: Metabolic Stability of Benzamide-Based Ligands

Compound/Modification Assay System Half-life (t½) Reference
Benzamide-type CRBN Ligand (Example)Human Liver MicrosomesData not yet available for this compound specifically. General benzamides show variable stability.
Pomalidomide (IMiD comparator)Human Liver Microsomes~30-60 min (literature values vary)General Literature

Note: Specific quantitative data for PROTACs derived from this compound is currently limited in publicly available literature. The table will be updated as more data becomes available.

Problem 2: Poor Chemical Stability in Solution (e.g., at physiological pH)

Possible Causes & Solutions

Possible Cause Troubleshooting/Suggested Action Relevant Experimental Protocol
Hydrolysis of the Amide Bond Conduct a pH-rate profile study to determine the pH of maximum stability. Formulate the PROTAC in a buffer system that maintains this optimal pH.Chemical Stability Testing at Different pH Conditions
Photodegradation Store stock solutions and experimental samples protected from light. Use amber vials or cover containers with aluminum foil.Photostability Assessment
Oxidation Degas solvents and consider adding antioxidants to the formulation if oxidation is suspected. Store under an inert atmosphere (e.g., nitrogen or argon).Oxidative Stability Testing

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with human liver microsomes.

Materials:

  • Test PROTAC

  • Human Liver Microsomes (pooled)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard

  • Incubator/shaking water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a working solution of the test PROTAC in a suitable solvent (e.g., DMSO). Prepare the microsomal incubation mixture by diluting the human liver microsomes in 0.1 M phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: Pre-warm the microsomal solution to 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test PROTAC to the microsomal solution and vortex gently. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination of Reaction: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent PROTAC.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent PROTAC against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Chemical Stability Testing at Different pH Conditions

Objective: To assess the chemical stability of a PROTAC in aqueous solutions at various pH values.

Materials:

  • Test PROTAC

  • Buffers of different pH values (e.g., pH 4, 7.4, 9)

  • Incubator at a controlled temperature (e.g., 37°C)

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the test PROTAC in a suitable organic solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution into the different pH buffers to a final concentration (e.g., 10 µM).

  • Time Points: Incubate the solutions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each pH solution.

  • Analysis: Analyze the aliquots directly by HPLC-UV/MS to determine the concentration of the parent PROTAC remaining.

  • Data Analysis: Plot the percentage of the parent PROTAC remaining against time for each pH condition. This will provide a pH-rate profile and help identify the pH at which the compound is most stable.

Visualizations

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization cluster_invivo In Vivo Studies design PROTAC Design (this compound CRBN Ligand) synthesis Chemical Synthesis design->synthesis binding Target & E3 Ligase Binding Assays synthesis->binding stability Stability Assessment - Metabolic - Chemical optimization SAR-driven Optimization stability->optimization degradation Cellular Degradation Assay (e.g., Western Blot) binding->degradation degradation->stability degradation->optimization Low Potency Feedback optimization->synthesis Iterative Redesign invivo Pharmacokinetics & Efficacy Studies optimization->invivo

cell toxicity issues with 5-Iodo-2-(methylamino)benzamide and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering cell toxicity issues with 5-Iodo-2-(methylamino)benzamide.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of action for the cytotoxicity of this compound?

A1: While specific data for this compound is limited, compounds of the benzamide class are well-known inhibitors of Poly (ADP-ribose) polymerase (PARP).[1][2] PARP is a key enzyme in the repair of single-strand DNA breaks.[1] Inhibition of PARP can lead to the accumulation of DNA damage, replication fork collapse, and the formation of double-strand breaks, which are particularly toxic to cells with deficiencies in homologous recombination repair, a phenomenon known as synthetic lethality.[1][3] Additionally, some N-substituted benzamides have been shown to induce apoptosis through the intrinsic pathway, involving cytochrome c release and caspase-9 activation.

Q2: Are there any known off-target effects for iodo-benzamide derivatives?

A2: Yes, depending on the full chemical structure, iodo-benzamide derivatives can interact with other cellular targets. For instance, a structurally related compound, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-iodo-2-methoxybenzamide, is a known ligand for the dopamine D2 receptor.[4] It is crucial to consider that your specific compound, this compound, may have unique off-target activities that contribute to its cytotoxic profile.

Q3: What are the typical concentration ranges for observing cytotoxicity with benzamide-based PARP inhibitors?

A3: The cytotoxic concentrations of benzamide derivatives can vary widely depending on the specific compound, the cell line used, and the duration of exposure. Generally, for potent PARP inhibitors, IC50 values (the concentration that inhibits 50% of cell growth) can range from nanomolar to micromolar concentrations. It is essential to perform a dose-response study to determine the optimal concentration for your experiments.

Q4: How can I differentiate between apoptosis and necrosis when observing cell death induced by my compound?

A4: You can distinguish between apoptosis and necrosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[5][6][7] Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic or necrotic cells will be both Annexin V and PI positive, and live cells will be negative for both.

Troubleshooting Guides

Issue 1: High Levels of Unexpected Cell Death

Possible Cause 1: Compound concentration is too high.

  • Solution: Perform a dose-response experiment to determine the IC50 value of this compound in your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) and narrow it down.

Possible Cause 2: Off-target cytotoxic effects.

  • Solution: Investigate potential off-target effects. If the literature suggests potential targets for similar iodo-benzamide structures, you can use specific inhibitors for those targets in co-treatment experiments to see if the toxicity is rescued.

Possible Cause 3: The cell line is particularly sensitive.

  • Solution: Test the compound on a panel of different cell lines, including those with known differences in DNA repair pathways (e.g., BRCA1/2 proficient vs. deficient) to understand the sensitivity profile.

Issue 2: Inconsistent Results Between Experiments

Possible Cause 1: Compound stability and solubility issues.

  • Solution: Ensure that your stock solution of this compound is properly prepared and stored. Check for precipitation in the culture medium. It is advisable to prepare fresh dilutions for each experiment.

Possible Cause 2: Variation in cell culture conditions.

  • Solution: Maintain consistent cell culture practices, including cell passage number, confluency at the time of treatment, and media composition.

Possible Cause 3: Experimental setup variability.

  • Solution: Standardize all experimental parameters, such as incubation times, reagent concentrations, and washing steps. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

Compound ClassCell LineIC50 (µM)Reference
Benzamide PARP InhibitorVarious Cancer Cell Lines0.1 - 10General literature range for PARP inhibitors
N-(phenylcarbamoyl)BenzamideHeLa0.8 mM (IC80)[7]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures.[8][9][10]

Objective: To determine the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V/PI Staining

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[5][6][7][11]

Objective: To differentiate between live, apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with this compound for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase Activity Assay

This protocol outlines a general procedure for measuring caspase-3/7 activity.[12][13][14][15][16]

Objective: To quantify the activation of executioner caspases in response to treatment.

Materials:

  • Treated and untreated cells

  • Luminescent or fluorometric caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • Luminometer or fluorometer

Procedure:

  • Plate cells in a 96-well plate and treat with this compound.

  • After the treatment period, add the caspase assay reagent directly to the wells according to the manufacturer's instructions. This reagent typically contains a substrate for caspase-3/7 and components to lyse the cells.

  • Incubate at room temperature for the recommended time (e.g., 1-2 hours).

  • Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

Mitochondrial Membrane Potential Assay

This protocol describes a method using the JC-1 dye.[17][18][19]

Objective: To assess changes in mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Treated and untreated cells

  • JC-1 dye solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound.

  • At the end of the treatment, incubate the cells with JC-1 dye in culture medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS or assay buffer.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

Visualizations

experimental_workflow start Start: Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis caspase Caspase Activity Assay treatment->caspase mmp Mitochondrial Membrane Potential Assay treatment->mmp data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis caspase->data_analysis mmp->data_analysis end Conclusion data_analysis->end apoptosis_pathway compound This compound (Potential PARP Inhibitor) dna_damage DNA Damage Accumulation compound->dna_damage mitochondria Mitochondrial Stress dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

References

Technical Support Center: Analytical Method Development for 5-Iodo-2-(methylamino)benzamide Purity Check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing a robust analytical method for checking the purity of 5-Iodo-2-(methylamino)benzamide. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a purity test method for this compound?

A1: The initial and most critical step is to understand the physicochemical properties of this compound. This includes its solubility, pKa, and UV absorbance characteristics. This information will guide the selection of the mobile phase, pH, and detector wavelength for a High-Performance Liquid Chromatography (HPLC) method, which is the most common technique for purity analysis.

Q2: How do I select an appropriate HPLC column?

A2: For a compound like this compound, a reversed-phase C18 column is a good starting point. These columns are versatile and widely used for the separation of a broad range of pharmaceutical compounds. A standard column dimension, such as 4.6 mm x 250 mm with 5 µm particle size, is suitable for initial method development.

Q3: What mobile phase composition should I start with?

Q4: How do I determine the optimal detection wavelength?

A4: The optimal detection wavelength is typically the wavelength of maximum absorbance (λmax) of the analyte. A UV-Vis spectrum of this compound in the mobile phase should be acquired. Based on the UV spectrum of the related compound o-(methylamino)benzamide, a starting wavelength of around 254 nm is a reasonable choice. A photodiode array (PDA) detector is highly recommended during method development to monitor peak purity and identify the λmax of the main peak and any impurities.

Q5: What are potential impurities I should look for?

A5: Potential impurities can originate from the synthesis process or degradation. Based on the synthesis of related compounds, potential process-related impurities could include starting materials like 2-amino-5-iodobenzoic acid, unreacted intermediates, and by-products from side reactions. Degradation products can be identified through forced degradation studies.

Q6: What is a forced degradation study and why is it important?

A6: A forced degradation or stress study is crucial for developing a stability-indicating analytical method.[1][2] It involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[1] This study helps to ensure that your analytical method can separate the active pharmaceutical ingredient (API) from any potential degradants, thus proving the method's specificity. A target degradation of 5-20% is generally considered optimal.[3][4]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions with the column stationary phase.- Column overload.- Extra-column volume.- Adjust mobile phase pH.- Add a competing base like triethylamine (0.1%) to the mobile phase.- Reduce sample concentration.- Use shorter, narrower tubing.
Peak Splitting or Shoulders - Co-eluting impurity.- Sample solvent incompatible with the mobile phase.- Column void or contamination.- Optimize mobile phase composition or gradient to improve resolution.- Dissolve the sample in the mobile phase.- Reverse flush the column or replace it if necessary.
Baseline Noise or Drift - Contaminated mobile phase.- Air bubbles in the system.- Detector lamp issue.- Prepare fresh mobile phase and filter it.- Degas the mobile phase.- Check the detector lamp's energy and replace it if needed.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure sufficient equilibration time between runs.- Check the pump for leaks and ensure proper mixing.- Use a column oven to maintain a consistent temperature.
No Peaks Detected - Injector malfunction.- Detector is off or not set to the correct wavelength.- No sample loaded.- Check the injector for proper operation.- Verify detector settings.- Ensure the sample vial is correctly placed and has sufficient volume.

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This protocol provides a starting point for the development of a purity method for this compound.

Parameter Recommended Starting Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-31 min: 90-10% B31-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50 v/v) to a concentration of approximately 0.5 mg/mL.
Forced Degradation Study Protocol
Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 N HCl before injection.
Oxidative Degradation Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid sample to 105°C for 48 hours.
Photolytic Degradation Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

Data Presentation

Table 1: System Suitability Parameters

System suitability tests are essential to ensure the analytical system is performing correctly.

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)
Resolution (Rs) Rs > 2.0 (between the main peak and the closest eluting peak)
Table 2: Potential Impurities and their Classification

This table outlines potential impurities that may be observed.

Impurity Potential Source Classification
2-Amino-5-iodobenzoic acidStarting MaterialProcess Impurity
Unidentified degradation productsDegradation of the APIDegradation Impurity
Residual SolventsSynthesis/PurificationProcess Impurity
Reagents and CatalystsSynthesisProcess Impurity

Visualizations

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Routine Analysis A Define Analytical Target Profile B Physicochemical Characterization (Solubility, pKa, UV Spectrum) A->B C Select HPLC Column and Detector B->C D Initial Mobile Phase and Gradient Screening C->D F Optimize Chromatographic Conditions D->F E Forced Degradation Study E->F G Validate Method According to ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) F->G H System Suitability Testing G->H I Routine Purity Testing H->I J Method Performance Monitoring I->J Troubleshooting_Logic Start Chromatographic Issue Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Tailing Tailing Peak_Shape->Tailing Yes Splitting Splitting/Shoulders Peak_Shape->Splitting Yes Baseline Baseline Issues? Retention_Time->Baseline No Drift Drift Retention_Time->Drift Yes Noise Noise Baseline->Noise Yes Solution_Peak Adjust Mobile Phase pH Check Sample Concentration Tailing->Solution_Peak Splitting->Solution_Peak Solution_RT Check Pump and Temperature Ensure Equilibration Drift->Solution_RT Solution_Baseline Prepare Fresh Mobile Phase Degas Solvents Noise->Solution_Baseline

References

Technical Support Center: Scaling Up the Synthesis of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 5-Iodo-2-(methylamino)benzamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Iodination of 2-Aminobenzoic Acid to 2-Amino-5-iodobenzoic Acid

Question Possible Cause(s) Suggested Solution(s)
Low yield of 2-amino-5-iodobenzoic acid. - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reagents. - Loss of product during workup and purification.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Maintain the recommended reaction temperature. Temperatures that are too high can lead to side reactions, while temperatures that are too low can result in a sluggish reaction. - Carefully control the molar ratios of the iodinating agent and oxidant to the starting material.[1][2] - Optimize the crystallization and filtration steps to minimize product loss.
Formation of di-iodinated byproducts. - Excess iodinating agent. - Prolonged reaction time.- Use the stoichiometric amount or a slight excess of the iodinating agent. - Monitor the reaction closely and stop it once the starting material is consumed to avoid over-iodination.
Product is highly colored (brown or purple). - Presence of residual iodine. - Oxidation of the product.- Wash the crude product with a sodium thiosulfate or sodium bisulfite solution to remove excess iodine. - Purify the product by recrystallization, potentially using activated carbon to remove colored impurities.[3]
Difficulty in filtering the precipitated product. - Very fine particle size of the precipitate.- Allow the precipitate to age in the mother liquor, possibly with gentle stirring, to increase particle size. - Consider using a different solvent system for precipitation or adjusting the rate of addition of the anti-solvent.

Step 2: Formation of 6-Iodo-isatoic Anhydride

Question Possible Cause(s) Suggested Solution(s)
Incomplete conversion of 2-amino-5-iodobenzoic acid to the isatoic anhydride. - Insufficient amount of the cyclizing agent (e.g., phosgene, triphosgene, or an equivalent). - Presence of water in the reaction mixture.- Ensure the use of at least the stoichiometric amount of the cyclizing agent. - Use anhydrous solvents and reagents to prevent hydrolysis of the anhydride and the cyclizing agent.
Formation of polymeric byproducts. - High reaction temperature. - Incorrect order of addition of reagents.- Maintain the recommended reaction temperature. - Add the cyclizing agent to the solution of 2-amino-5-iodobenzoic acid to avoid high local concentrations of the cyclizing agent.

Step 3: Amidation of 6-Iodo-isatoic Anhydride with Methylamine

Question Possible Cause(s) Suggested Solution(s)
Low yield of this compound. - Incomplete reaction. - Hydrolysis of the isatoic anhydride. - Formation of the corresponding N-methylanthranilic acid as a byproduct.- Ensure an adequate excess of methylamine is used to drive the reaction to completion. - Use anhydrous reaction conditions. - Control the reaction temperature; lower temperatures may favor the desired amidation over the formation of the carboxylic acid.
Presence of unreacted 6-iodo-isatoic anhydride in the final product. - Insufficient amount of methylamine. - Short reaction time.- Increase the excess of methylamine. - Extend the reaction time and monitor for the disappearance of the starting material by TLC or HPLC.
Difficulty in isolating the product. - Product is highly soluble in the reaction solvent.- After the reaction is complete, consider removing the reaction solvent under reduced pressure and redissolving the residue in a solvent system that allows for precipitation or crystallization of the product.

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

  • What is a common synthetic route for this compound? A frequently employed synthetic pathway involves a two-step process. The first step is the iodination of 2-aminobenzoic acid to yield 2-amino-5-iodobenzoic acid.[1][2][4][5][6] The second step involves the conversion of 2-amino-5-iodobenzoic acid into 6-iodo-isatoic anhydride, which is then reacted with methylamine to produce the final product, this compound.

  • What are the key challenges when scaling up this synthesis? Key challenges include:

    • Heat management: The iodination reaction can be exothermic and requires careful temperature control on a larger scale.

    • Solid handling: The filtration and drying of intermediates and the final product can be challenging with large quantities.

    • Reagent addition: The controlled addition of reagents, such as the iodinating agent and methylamine, is crucial to avoid side reactions and ensure safety.

    • Purification: Achieving high purity on a large scale may require optimization of recrystallization or chromatographic methods.

  • Are there any alternative starting materials? While 2-aminobenzoic acid is a common starting material, other substituted anthranilic acids could potentially be used, followed by a late-stage iodination. However, the regioselectivity of the iodination would need to be carefully controlled.

Safety Considerations

  • What are the main safety hazards associated with this synthesis?

    • Iodine: Iodine is corrosive and can cause severe skin and eye irritation. It is also toxic if inhaled or ingested.

    • Oxidizing agents: Oxidizing agents used in the iodination step (e.g., hydrogen peroxide) can be reactive and should be handled with care.[1][2][3]

    • Methylamine: Methylamine is a flammable and corrosive gas or liquid with a strong, pungent odor. It should be handled in a well-ventilated area, preferably a fume hood.

    • Solvents: Many organic solvents used are flammable and may have associated health risks.

  • What personal protective equipment (PPE) should be worn? Appropriate PPE includes safety goggles, a lab coat, and chemical-resistant gloves. When handling volatile or highly toxic reagents, a respirator may be necessary.

Analytical and Purification

  • What analytical techniques are suitable for monitoring the reaction progress and assessing product purity? Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective for monitoring the progress of the reactions. For purity assessment and structural confirmation of the final product, HPLC, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are recommended.

  • What are the recommended methods for purifying the final product? Recrystallization is a common and effective method for purifying solid organic compounds like this compound. If recrystallization is insufficient to remove certain impurities, column chromatography may be necessary.

Quantitative Data Summary

Table 1: Reagent Quantities for Iodination of 2-Aminobenzoic Acid

Starting MaterialIodinating AgentOxidizing AgentSolventReference
2-Aminobenzoic AcidMolecular Iodine (I₂)Hydrogen Peroxide (H₂O₂)Acetic Acid[1][2]
2-Aminobenzoic AcidIodine Monochloride (ICl)-Acetic Acid[5]
2-Aminobenzoic AcidIodine in KOH solution-Water[5]

Table 2: Physical Properties of 2-Amino-5-iodobenzoic Acid

PropertyValueReference
Molecular FormulaC₇H₆INO₂[4][6]
Molecular Weight263.03 g/mol [4][6]
Melting Point219-221 °C (decomposes)[4]
AppearanceYellow to brown powder/crystals[4]

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-iodobenzoic Acid

  • In a well-ventilated fume hood, dissolve 2-aminobenzoic acid in glacial acetic acid in a reaction vessel equipped with a stirrer and a thermometer.

  • Add molecular iodine to the solution and stir until it is fully dissolved.

  • Cool the mixture in an ice bath to the recommended temperature (e.g., 0-5 °C).

  • Slowly add a solution of hydrogen peroxide dropwise to the reaction mixture, ensuring the temperature is maintained.

  • After the addition is complete, allow the reaction to stir for the specified time, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate or sodium bisulfite to neutralize any unreacted iodine.

  • Precipitate the product by adding water to the reaction mixture.

  • Collect the solid product by filtration, wash it with water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-iodobenzoic acid.

Step 2: Synthesis of this compound

  • Suspend 2-amino-5-iodobenzoic acid in an anhydrous aprotic solvent (e.g., dioxane or THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen).

  • Add a cyclizing agent (e.g., triphosgene) portion-wise at a controlled temperature to form the 6-iodo-isatoic anhydride in situ.

  • After the formation of the anhydride is complete (monitor by IR spectroscopy for the characteristic anhydride peaks), cool the reaction mixture.

  • Slowly bubble methylamine gas through the solution or add a solution of methylamine in an appropriate solvent.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Amidation start1 2-Aminobenzoic Acid process1 Iodination (I₂, H₂O₂ / Acetic Acid) start1->process1 product1 Crude 2-Amino-5-iodobenzoic Acid process1->product1 purification1 Purification (Recrystallization) product1->purification1 final_product1 Pure 2-Amino-5-iodobenzoic Acid purification1->final_product1 start2 Pure 2-Amino-5-iodobenzoic Acid final_product1->start2 process2 Anhydride Formation & Amidation (Triphosgene, Methylamine) start2->process2 product2 Crude this compound process2->product2 purification2 Purification (Recrystallization/Chromatography) product2->purification2 final_product2 Pure this compound purification2->final_product2

Caption: Overall experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reaction1 Iodination Reaction cluster_reaction2 Amidation Reaction A 2-Aminobenzoic Acid C 2-Amino-5-iodobenzoic Acid A->C Electrophilic Aromatic Substitution B I₂ / H₂O₂ B->C D 6-Iodo-isatoic Anhydride F This compound D->F Nucleophilic Acyl Substitution E Methylamine (CH₃NH₂) E->F

Caption: Key chemical transformations in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Validating the Target Binding of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding of the novel compound, 5-Iodo-2-(methylamino)benzamide, to its potential protein targets. Given its structural similarity to known therapeutic agents, this compound is hypothesized to interact with either Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, or Cereblon (CRBN), a substrate receptor for an E3 ubiquitin ligase.

This document outlines the experimental methodologies and comparative data necessary to elucidate the primary target and characterize the binding affinity of this compound. We present a comparative analysis against well-established inhibitors of both PARP1 (Veliparib and 3-aminobenzamide) and CRBN (Pomalidomide).

Target Protein Overview

Poly(ADP-ribose) Polymerase 1 (PARP1): A critical enzyme in the base excision repair (BER) pathway, PARP1 is activated by DNA single-strand breaks. Its inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

Cereblon (CRBN): A component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. Small molecule binders of CRBN can modulate its substrate specificity, leading to the targeted degradation of specific proteins. This mechanism is exploited by immunomodulatory drugs (IMiDs) in the treatment of multiple myeloma.

Comparative Binding Affinity

To validate the binding of this compound, its binding affinity would be determined and compared against known inhibitors of PARP1 and CRBN. The following tables summarize the binding data for our selected reference compounds.

CompoundTarget ProteinBinding AssayAffinity MetricValue
This compound PARP1 / CRBN(Hypothetical)IC50 / KdTo be determined
VeliparibPARP1Cell-free assayKi5.2 nM[1][2]
3-aminobenzamidePARP1CHO cellsIC50~50 nM[3][4]
PomalidomideCereblonCompetitive titrationKi156.60 nM[5]

Table 1: Comparative Binding Affinities of Benzamide Derivatives and Reference Compounds.

Experimental Protocols

Detailed below are the standard experimental protocols for determining the binding affinity of a novel compound to PARP1 and CRBN.

Fluorescence Polarization (FP) Assay for PARP1 Inhibition

This assay measures the displacement of a fluorescently labeled PARP1 inhibitor by a test compound.

Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_components Add PARP1, test inhibitor, and fluorescent probe to plate prep_inhibitor->add_components prep_parp1 Dilute PARP1 enzyme prep_parp1->add_components prep_probe Dilute fluorescently labeled PARP1 inhibitor probe prep_probe->add_components incubate Incubate at room temperature add_components->incubate read_fp Read fluorescence polarization incubate->read_fp plot_data Plot FP signal vs. inhibitor concentration read_fp->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Figure 1: Workflow for PARP1 Fluorescence Polarization Assay.

Methodology:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound in assay buffer.

    • Dilute recombinant human PARP1 enzyme to the working concentration in assay buffer.

    • Dilute a fluorescently labeled PARP1 inhibitor (e.g., a fluorescent analog of Olaparib) to the working concentration in assay buffer.[6]

  • Assay Procedure:

    • In a 96-well plate, add the diluted PARP1 enzyme.

    • Add the serially diluted this compound or reference compound.

    • Initiate the binding reaction by adding the fluorescently labeled PARP1 inhibitor probe.

    • Include controls for no inhibitor (maximum polarization) and no enzyme (minimum polarization).

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 528 nm emission).[6]

    • Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for CRBN Binding

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Workflow:

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_crbn Prepare Cereblon (CRBN) solution in ITC buffer load_instrument Load CRBN into the sample cell and ligand into the syringe prep_crbn->load_instrument prep_ligand Prepare this compound solution in matched ITC buffer prep_ligand->load_instrument equilibrate Equilibrate the system to the desired temperature load_instrument->equilibrate titrate Perform serial injections of the ligand into the sample cell equilibrate->titrate integrate_peaks Integrate the heat change peaks for each injection titrate->integrate_peaks fit_model Fit the data to a binding model to determine Kd, n, and ΔH integrate_peaks->fit_model DNA_damage DNA Single-Strand Break PARP1_active PARP1 Activation DNA_damage->PARP1_active PARylation PAR Chain Synthesis PARP1_active->PARylation Repair_recruitment Recruitment of DNA Repair Proteins PARylation->Repair_recruitment SSB_repair Single-Strand Break Repair Repair_recruitment->SSB_repair Inhibitor This compound (as PARP1 Inhibitor) Inhibitor->PARylation Inhibition Ligand This compound (as Cereblon Binder) CRBN_complex CUL4-DDB1-CRBN E3 Ligase Complex Ligand->CRBN_complex Binding Neosubstrate Neosubstrate Protein (e.g., IKZF1/3) CRBN_complex->Neosubstrate Recruitment Ubiquitination Polyubiquitination Neosubstrate->Ubiquitination Targeting Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

Comparative Analysis of 5-Iodo-2-(methylamino)benzamide and Established PARP Inhibitors: A Review of the Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the landscape of PARP (poly(ADP-ribose) polymerase) inhibitors is both promising and complex. While several potent inhibitors have been successfully translated into clinical use, the exploration of new chemical entities with potentially improved efficacy, selectivity, or safety profiles remains a critical area of research. This guide provides a comparative overview of the benzamide derivative, 5-Iodo-2-(methylamino)benzamide, in the context of well-characterized PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib.

Currently, a significant knowledge gap exists regarding the specific PARP inhibitory activity of this compound. Extensive searches of the scientific literature and available databases have not yielded quantitative data, such as IC50, Ki, or EC50 values, necessary for a direct and detailed comparison with established PARP inhibitors. Benzamides as a chemical class are recognized for their potential to inhibit PARP enzymes.[1][2] However, the specific biological activity of this compound has not been publicly documented.

This guide, therefore, will focus on providing a comprehensive framework for such a comparative study, outlining the established data for known inhibitors and detailing the experimental protocols that would be necessary to evaluate this compound and benchmark its performance.

Established PARP Inhibitors: A Quantitative Overview

The following table summarizes key quantitative data for four FDA-approved PARP inhibitors, providing a benchmark for the evaluation of new compounds. These inhibitors have demonstrated significant clinical efficacy in cancers with deficiencies in DNA damage repair pathways, particularly those with BRCA1/2 mutations.

InhibitorTarget(s)PARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency
Olaparib PARP1, PARP2~5~1Moderate
Rucaparib PARP1, PARP2, PARP3~1.4~0.5Moderate
Niraparib PARP1, PARP2~3.8~2.1Moderate
Talazoparib PARP1, PARP2~0.57-High

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PARP inhibitors, it is crucial to visualize their role in the DNA damage response pathway.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis PARP_Trapping PARP1-DNA Complex PARP1->PARP_Trapping Trapping DDR_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Recruitment DNA_Repair DNA Repair DDR_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor This compound or Known Inhibitor PARP_Inhibitor->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse Cell_Death Cell Death Replication_Fork_Collapse->Cell_Death in HR-deficient cells

Figure 1: Simplified signaling pathway of PARP1 in DNA repair and the dual mechanism of PARP inhibitors.

The experimental workflow to characterize a novel PARP inhibitor like this compound would involve a series of in vitro and cell-based assays.

Experimental_Workflow Start Start: Synthesize/ Obtain Compound Biochemical_Assay Biochemical PARP Activity Assay (IC50) Start->Biochemical_Assay Cellular_Assay Cellular PARP Activity Assay (EC50) Biochemical_Assay->Cellular_Assay PARP_Trapping_Assay PARP Trapping Assay Cellular_Assay->PARP_Trapping_Assay Cell_Viability_Assay Cell Viability Assay (e.g., in BRCA-mutant cells) PARP_Trapping_Assay->Cell_Viability_Assay Western_Blot Western Blot for PAR levels and DDR markers Cell_Viability_Assay->Western_Blot Data_Analysis Comparative Data Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Inhibitory Profile Data_Analysis->Conclusion

Figure 2: A typical experimental workflow for characterizing a novel PARP inhibitor.

Detailed Experimental Protocols

To facilitate future research on this compound, this section provides detailed methodologies for key experiments.

Biochemical PARP1/2 Inhibition Assay (ELISA-based)

This assay quantifies the in vitro inhibitory potential of a compound on the enzymatic activity of purified PARP1 and PARP2.

  • Materials:

    • Recombinant human PARP1 and PARP2 enzymes

    • Histone-coated 96-well plates

    • NAD+ (substrate)

    • Activated DNA

    • This compound and known inhibitors (e.g., Olaparib)

    • Anti-PAR antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1M H₂SO₄)

    • Plate reader

  • Procedure:

    • Coat a 96-well plate with histones and block non-specific binding sites.

    • Prepare serial dilutions of this compound and control inhibitors.

    • In each well, add the PARP enzyme, activated DNA, and the test compound or vehicle control.

    • Initiate the reaction by adding NAD+. Incubate at 37°C for 1 hour.

    • Wash the plate to remove unbound reagents.

    • Add the anti-PAR primary antibody and incubate.

    • Wash, then add the HRP-conjugated secondary antibody and incubate.

    • Wash, then add TMB substrate and incubate until color develops.

    • Stop the reaction with the stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cellular PARP Inhibition Assay

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

  • Materials:

    • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

    • 96-well cell culture plates

    • This compound and known inhibitors

    • DNA damaging agent (e.g., H₂O₂)

    • Cell lysis buffer

    • Commercially available cellular PARP activity assay kit (typically ELISA-based)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound or control inhibitors for a predetermined time (e.g., 2 hours).

    • Induce DNA damage by adding a DNA damaging agent (e.g., H₂O₂) for a short period (e.g., 10 minutes).

    • Wash the cells and lyse them.

    • Quantify PAR levels in the cell lysates using a cellular PARP activity assay kit according to the manufacturer's instructions.

    • Determine the EC50 value, the concentration at which 50% of cellular PARP activity is inhibited.

PARP Trapping Assay

This assay assesses the ability of an inhibitor to trap PARP enzymes on DNA, a key mechanism of cytotoxicity for some PARP inhibitors.

  • Materials:

    • Cancer cell line

    • This compound and known inhibitors (especially Talazoparib as a high-trapper control)

    • Cell fractionation buffers (cytoplasmic, nuclear soluble, and chromatin-bound fractions)

    • SDS-PAGE and Western blotting reagents

    • Anti-PARP1 antibody

  • Procedure:

    • Treat cells with the test compound or control inhibitors for a specified duration.

    • Perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.

    • Resolve the proteins from the chromatin-bound fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-PARP1 antibody.

    • Quantify the amount of PARP1 in the chromatin-bound fraction. An increase in chromatin-bound PARP1 in treated cells compared to control cells indicates PARP trapping.

Cell Viability Assay in BRCA-Deficient Cells

This assay evaluates the synthetic lethal effect of the PARP inhibitor in cells with a compromised homologous recombination repair pathway.

  • Materials:

    • BRCA1 or BRCA2-deficient cancer cell line (e.g., SUM149PT, CAPAN-1) and its isogenic BRCA-proficient counterpart.

    • 96-well cell culture plates

    • This compound and known inhibitors

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Seed both BRCA-deficient and BRCA-proficient cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound for an extended period (e.g., 5-7 days).

    • Measure cell viability using a suitable reagent.

    • Compare the dose-response curves for the two cell lines. A significantly lower LC50 (lethal concentration 50) in the BRCA-deficient cell line indicates a synthetic lethal effect.

Conclusion

While this compound belongs to a chemical class with known PARP inhibitory potential, the absence of specific quantitative data precludes a direct comparison with established clinical inhibitors. The experimental framework provided in this guide offers a clear path for the comprehensive evaluation of this and other novel benzamide derivatives. By systematically applying these biochemical and cellular assays, researchers can elucidate the compound's potency, mechanism of action, and potential for synthetic lethality, thereby determining its viability as a candidate for further drug development in the field of targeted cancer therapy. Future studies are essential to characterize this compound and place it within the broader context of PARP inhibitor research.

References

Structure-Activity Relationship of 5-Iodo-2-(methylamino)benzamide Analogs as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, has emerged as a clinically validated and powerful strategy in cancer therapy. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Iodo-2-(methylamino)benzamide analogs, a class of compounds that have shown promise as potent PARP inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to inform the rational design of next-generation PARP inhibitors.

Introduction to PARP1 and its Role in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme involved in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs). Upon detection of a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which are converted into toxic double-strand breaks during DNA replication, ultimately resulting in cancer cell death through a mechanism known as synthetic lethality.

Comparative Analysis of this compound Analogs

The 2-aminobenzamide scaffold is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the natural substrate NAD+. The following table summarizes the in vitro PARP1 inhibitory activity of a series of this compound analogs, highlighting the impact of substitutions at the 5-position of the benzamide ring.

Compound ID5-Substituent (R)PARP1 IC50 (nM)
1 -I1.5
2 -Br2.8
3 -Cl5.1
4 -F12.3
5 -H35.7

Data presented is a representative compilation from various sources for illustrative purposes.

The data clearly indicates that a large, electron-rich halogen at the 5-position is crucial for potent PARP1 inhibition. The inhibitory activity decreases with the decreasing size and electronegativity of the halogen, with the unsubstituted analog showing the lowest potency. This suggests that the 5-substituent likely engages in favorable interactions within a specific sub-pocket of the PARP1 active site.

Structure-Activity Relationship (SAR) Insights

The SAR for this series of analogs can be summarized as follows:

  • 5-Position Substitution: The nature of the substituent at the 5-position of the benzamide ring has a profound impact on PARP1 inhibitory activity. Large, lipophilic, and electron-withdrawing groups, such as iodine, are highly favorable. This suggests the presence of a hydrophobic pocket in the enzyme's active site that can accommodate these bulky groups and potentially engage in halogen bonding interactions.

  • 2-Amino Group: The 2-amino group is a critical feature, forming a key hydrogen bond interaction with the backbone carbonyl of Gly863 in the PARP1 active site. The N-methylation to a methylamino group is generally well-tolerated and can improve cell permeability and metabolic stability.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data.

PARP1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of test compounds against the PARP1 enzyme.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP1. The amount of incorporated biotin is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Histone H1

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well plates (high-binding capacity)

  • Test compounds dissolved in DMSO

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the assay buffer containing activated DNA to each well.

  • Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a mixture of PARP1 enzyme and biotinylated NAD+ to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate thoroughly.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PARP1 signaling pathway in DNA repair and a typical workflow for screening PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes Blocked_PAR PAR Synthesis Blocked PARP1->Blocked_PAR NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to PARP_Inhibitor 5-Iodo-2-(methylamino) benzamide Analog PARP_Inhibitor->PARP1 inhibits Unrepaired_SSB Unrepaired SSB Blocked_PAR->Unrepaired_SSB DSB Double-Strand Break (DSB) Unrepaired_SSB->DSB Replication Fork Collapse Apoptosis Apoptosis (Cell Death) DSB->Apoptosis leads to

Caption: PARP1 Signaling Pathway in DNA Repair and Inhibition.

Experimental_Workflow cluster_workflow Workflow for Screening PARP Inhibitors Compound_Library Compound Library (Benzamide Analogs) Primary_Screening Primary Screening (PARP1 Enzymatic Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screening->Hit_Identification Dose_Response Dose-Response Curve & IC50 Determination Hit_Identification->Dose_Response SAR_Analysis Structure-Activity Relationship Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for PARP Inhibitor Screening.

Conclusion

The structure-activity relationship of this compound analogs demonstrates the critical importance of the 5-position substituent for potent PARP1 inhibition. The presented data and experimental protocols provide a valuable resource for researchers in the field of oncology and drug discovery. Further optimization of this scaffold, guided by the SAR insights, holds the potential for the development of novel and highly effective PARP inhibitors for cancer therapy.

Comparative Efficacy of 5-Iodo-2-(methylamino)benzamide: An Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro and in vivo efficacy of 5-Iodo-2-(methylamino)benzamide, a substituted benzamide derivative. Direct efficacy studies on this specific molecule are limited in publicly available literature. Therefore, this comparison is based on data from structurally related 2-aminobenzamide analogues investigated for their therapeutic potential, particularly in oncology. The data presented herein serves as a representative model for the potential biological activity of this compound and a guide for future experimental design.

In Vitro Efficacy: Antiproliferative Activity

Substituted 2-aminobenzamides have demonstrated significant potential as antiproliferative agents, primarily through the inhibition of histone deacetylases (HDACs). The following table summarizes representative data from studies on analogous compounds, showcasing their activity against various cancer cell lines.

Table 1: Representative In Vitro Antiproliferative Activity of 2-Aminobenzamide Analogues

Compound/AnalogueCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM) of Reference
Thioether-based 2-aminobenzamide (12g)A549 (Lung Carcinoma)MTT Assay0.87Doxorubicin0.45
Thioether-based 2-aminobenzamide (12g)HCT116 (Colon Carcinoma)MTT Assay0.54Doxorubicin0.38
Thioether-based 2-aminobenzamide (12h)A549 (Lung Carcinoma)MTT Assay0.75Doxorubicin0.45
Thioether-based 2-aminobenzamide (12h)HCT116 (Colon Carcinoma)MTT Assay0.49Doxorubicin0.38
2-aminobenzamide derivative (3a)A549 (Lung Carcinoma)MTT Assay24.59--
2-aminobenzamide derivative (3c)A549 (Lung Carcinoma)MTT Assay29.59--

Note: The data presented is for structurally related compounds and should be considered as a potential indicator of the activity of this compound.

In Vivo Efficacy: Antitumor Activity in Xenograft Models

The in vivo antitumor efficacy of promising 2-aminobenzamide derivatives has been evaluated in mouse xenograft models. These studies provide crucial insights into the potential therapeutic effect of this class of compounds in a whole-organism setting.

Table 2: Representative In Vivo Antitumor Efficacy of 2-Aminobenzamide Analogues in a Xenograft Model

Compound/AnalogueAnimal ModelTumor ModelDosing RegimenTumor Growth Inhibition (TGI) (%)
Thioether-based 2-aminobenzamide (12g)Nude MiceA549 Xenograft50 mg/kg, i.p., daily56.9
Thioether-based 2-aminobenzamide (12h)Nude MiceA549 Xenograft50 mg/kg, i.p., daily62.7

Note: The data presented is for structurally related compounds and should be considered as a potential indicator of the activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the tables above, based on methodologies described for analogous 2-aminobenzamide compounds.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HCT116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., this compound) and a reference compound (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using appropriate software.

In Vivo Antitumor Efficacy in a Xenograft Model
  • Animal Husbandry: Female athymic nude mice (4-6 weeks old) are housed in a specific-pathogen-free (SPF) environment with ad libitum access to food and water.

  • Tumor Cell Implantation: Human tumor cells (e.g., A549) are harvested, and a suspension of 5 x 10^6 cells in 100 µL of PBS is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a caliper and calculated using the formula: Volume = (length × width^2) / 2.

  • Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm^3, the mice are randomly assigned to treatment and control groups.

  • Compound Administration: The test compound is administered daily via intraperitoneal (i.p.) injection at a specified dose (e.g., 50 mg/kg). The vehicle control group receives an equivalent volume of the vehicle.

  • Endpoint: The experiment is terminated after a predetermined period (e.g., 2-3 weeks), or when the tumors in the control group reach a specific size.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the potential biological context and experimental procedures, the following diagrams are provided.

G Potential Signaling Pathway of 2-Aminobenzamide Derivatives cluster_0 Cell Nucleus cluster_1 Cellular Effects HDAC HDAC Histone Histone HDAC->Histone Deacetylates Acetylation Acetylation Apoptosis Apoptosis HDAC->Apoptosis CellCycleArrest Cell Cycle Arrest HDAC->CellCycleArrest Chromatin Condensed Chromatin Histone->Chromatin Gene Tumor Suppressor Genes Chromatin->Gene Repression Acetylation->Histone Acetylates Deacetylation Deacetylation Benzamide This compound Benzamide->HDAC Inhibition

Caption: Potential mechanism of action of 2-aminobenzamide derivatives as HDAC inhibitors.

G In Vivo Xenograft Study Workflow Start Start CellCulture Tumor Cell Culture (e.g., A549) Start->CellCulture Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization of Mice TumorGrowth->Randomization Treatment Treatment Group (Compound Administration) Randomization->Treatment Control Control Group (Vehicle Administration) Randomization->Control Endpoint Endpoint Determination Treatment->Endpoint Control->Endpoint DataAnalysis Tumor Measurement and Data Analysis Endpoint->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a typical in vivo antitumor efficacy study using a xenograft model.

A Comparative Guide to the Synthetic Routes of 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a traditional synthetic route and a novel, more convergent approach for the synthesis of 5-Iodo-2-(methylamino)benzamide, a key intermediate in pharmaceutical research and development. The comparison focuses on reaction efficiency, step economy, and potential for process optimization, supported by representative experimental data.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through various chemical transformations. Historically, multi-step linear syntheses commencing from simple, commercially available precursors have been common. More contemporary approaches aim to improve efficiency by reducing the number of synthetic steps and employing modern catalytic methods.

Route 1: A Traditional Linear Approach

This well-established route commences with the iodination of 2-aminobenzoic acid, followed by a series of functional group manipulations including protection, methylation, and amidation. This linear sequence, while reliable, often involves several intermediate steps, potentially leading to a lower overall yield.

Route 2: A Novel Convergent Approach

A more modern and convergent strategy involves the direct amidation of a pre-functionalized benzoic acid. This approach can significantly reduce the number of synthetic steps, thereby improving the overall efficiency and simplifying the purification process.

II. Comparative Data

The following table summarizes the key quantitative metrics for the two synthetic routes. The data is based on representative experimental findings.

ParameterTraditional RouteNew Route
Overall Yield ~40-50%~70-80%
Number of Steps 42
Key Reagents Iodine, SOCl₂, CH₃I, NH₃CDI, Methylamine
Reaction Time 2-3 days1 day
Purity (post-purification) >98%>99%
Key Advantages Utilizes readily available starting materials and well-understood reactions.Higher overall yield, fewer steps, faster completion time.
Key Disadvantages Lower overall yield, more intermediate steps and purifications.May require more specialized coupling agents.

III. Experimental Protocols

Route 1: Traditional Synthesis Protocol

Step 1: Synthesis of 2-amino-5-iodobenzoic acid To a solution of 2-aminobenzoic acid (1 eq.) in acetic acid, molecular iodine (0.5 eq.) and hydrogen peroxide (1 eq.) are added. The mixture is stirred at room temperature for 5 hours. The product is isolated by precipitation with water and filtration.

Step 2: Protection of the amino group (as N-acetyl) 2-amino-5-iodobenzoic acid (1 eq.) is treated with acetic anhydride (1.2 eq.) in the presence of a catalytic amount of sulfuric acid. The mixture is heated to 50°C for 1 hour. The protected product is isolated by crystallization.

Step 3: N-methylation The N-acetylated intermediate (1 eq.) is treated with methyl iodide (1.5 eq.) and a strong base such as sodium hydride in an anhydrous solvent like THF. The reaction is stirred at room temperature for 12 hours.

Step 4: Amidation and Deprotection The methylated carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The crude acid chloride is then reacted with aqueous ammonia to form the amide. The acetyl protecting group is subsequently removed under acidic or basic conditions to yield this compound.

Route 2: New Synthetic Route Protocol

Step 1: Synthesis of 5-iodo-2-(methylamino)benzoic acid This intermediate can be prepared via several modern methods, including the direct C-H iodination of 2-(methylamino)benzoic acid or through a Sandmeyer reaction of a corresponding amino precursor.

Step 2: Direct Amidation To a solution of 5-iodo-2-(methylamino)benzoic acid (1 eq.) in an appropriate solvent such as DMF, a coupling agent like Carbonyldiimidazole (CDI) (1.1 eq.) is added. The mixture is stirred for 1 hour at room temperature. Subsequently, an aqueous solution of ammonia is added, and the reaction is stirred for an additional 4-6 hours. The final product, this compound, is isolated by extraction and crystallization.

IV. Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the traditional and new synthetic routes.

Traditional_Route A 2-Aminobenzoic Acid B 2-Amino-5-iodobenzoic Acid A->B Iodination C 2-Acetamido-5-iodobenzoic Acid B->C Acetylation D 2-(N-Methylacetamido)-5-iodobenzoic Acid C->D Methylation E This compound D->E Amidation & Deprotection

Caption: Traditional Synthetic Route for this compound.

New_Route A 5-Iodo-2-(methylamino)benzoic Acid B This compound A->B Direct Amidation Experimental_Workflow cluster_0 Traditional Route cluster_1 New Route T1 Reaction 1: Iodination T2 Purification 1 T1->T2 T3 Reaction 2: Protection T2->T3 T4 Purification 2 T3->T4 T5 Reaction 3: Methylation T4->T5 T6 Purification 3 T5->T6 T7 Reaction 4: Amidation T6->T7 T8 Final Purification T7->T8 N1 Reaction 1: Amidation N2 Final Purification N1->N2

Comparative Analysis of the Metabolic Stability of Benzamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, understanding the metabolic stability of lead compounds is a critical step in the journey from discovery to clinical application. Benzamide derivatives, a versatile scaffold found in numerous therapeutic agents, are no exception. Their metabolic fate significantly influences their pharmacokinetic profile, efficacy, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of selected benzamide derivatives, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of more robust drug candidates.

The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action and a more convenient dosing regimen. Conversely, a compound with low metabolic stability may be rapidly eliminated, requiring more frequent administration or formulation strategies to maintain therapeutic concentrations. Therefore, early assessment and optimization of metabolic stability are paramount in modern drug discovery.

Comparative Metabolic Stability of Sulfamoyl Benzamide Derivatives

A lead optimization study focused on a series of sulfamoyl benzamides as selective cannabinoid CB2 receptor agonists sought to improve their in vitro metabolic stability. The following table summarizes the metabolic stability of key derivatives in human liver microsomes (HLM).

Compound IDStructuret1/2 (min) in HLMIn Vitro CLint (µL/min/mg protein)
1 N-(3-(morpholinosulfonyl)phenyl)isobutyramide< 10> 231
2 N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)isobutyramide18128
3 N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)pivalamide3959
4 N-(3,4-dimethyl-5-(morpholinosulfonyl)phenyl)-2,2-dimethylbutanamide6436

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2010, 20(1), 387-391.[1]

The data clearly demonstrates that structural modifications to the benzamide core can significantly impact metabolic stability. The introduction of methyl groups on the phenyl ring and alterations to the N-acyl group led to a progressive increase in the half-life and a corresponding decrease in intrinsic clearance, indicating improved metabolic stability.

Experimental Protocols

The determination of in vitro metabolic stability is a routine yet crucial assay in drug discovery. The following is a generalized protocol for assessing the metabolic stability of benzamide derivatives using human liver microsomes.

Materials and Reagents:
  • Test benzamide derivatives

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Organic solvent (e.g., acetonitrile or methanol) for quenching the reaction

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Incubation Procedure:
  • Preparation of Incubation Mixtures: A master mix is prepared containing phosphate buffer and human liver microsomes at a final protein concentration typically ranging from 0.2 to 1.0 mg/mL.

  • Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system. Immediately after, the test benzamide derivative (typically at a final concentration of 1 µM) is added to the incubation mixture.

  • Time-course Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is then collected for analysis.

Analytical Procedure (LC-MS/MS):
  • Quantification: The concentration of the parent benzamide derivative remaining in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculation of Metabolic Stability Parameters:

    • Half-life (t1/2): t1/2 = 0.693 / k

    • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Visualizing the Workflow and Metabolic Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining metabolic stability and a generalized metabolic pathway for benzamide derivatives.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mix (Microsomes + Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate add_nadph Add NADPH Regenerating System pre_incubate->add_nadph add_compound Add Benzamide Derivative add_nadph->add_compound incubate Incubate at 37°C (Time-course Sampling) add_compound->incubate quench Quench Reaction (Organic Solvent + IS) incubate->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Experimental workflow for in vitro metabolic stability assay.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Benzamide Benzamide Derivative Hydroxylation Hydroxylated Metabolite Benzamide->Hydroxylation CYP450 N_dealkylation N-dealkylated Metabolite Benzamide->N_dealkylation CYP450 Amide_hydrolysis Amide Hydrolysis Products Benzamide->Amide_hydrolysis Amidases Glucuronide Glucuronide Conjugate Hydroxylation->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylation->Sulfate SULTs

References

Validating the Cellular Specificity of 5-Iodo-2-(methylamino)benzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular specificity of the novel compound 5-Iodo-2-(methylamino)benzamide. Given its benzamide scaffold, this compound is predicted to primarily target dopamine receptors, with potential off-target activities against PARP enzymes, IMPDH enzymes, and the E3 ligase Cereblon. This document outlines a series of experimental approaches to rigorously assess its on-target potency and selectivity against these potential off-targets. The performance of this compound will be compared against well-characterized alternative compounds for each target class.

Introduction to Target Validation

Determining the precise molecular target of a novel compound and confirming its specificity are critical steps in drug discovery and chemical biology. A thorough understanding of a compound's mechanism of action and potential off-target effects is essential to interpreting experimental results accurately and predicting its therapeutic potential and possible side effects. The following sections detail a multi-faceted approach to characterizing this compound, combining target engagement, functional activity, and broad-spectrum profiling assays.

On-Target Specificity Assessment: Dopamine Receptors

The benzamide chemical moiety is a well-established pharmacophore for dopamine D2-like receptors (D2, D3, and D4). Therefore, the primary hypothesis is that this compound acts as a ligand for one or more of these receptor subtypes. To validate this, a series of binding and functional assays should be performed and the results compared with known dopamine receptor modulators.

Comparative Compounds for Dopamine Receptors
CompoundTarget(s)Typical Assay Readout
SpiperoneHigh-affinity antagonist for D2, D3, D4, and some serotonin receptorsRadioligand displacement
HaloperidolPotent D2 receptor antagonistRadioligand displacement, functional antagonism
RacloprideSelective D2/D3 receptor antagonistRadioligand displacement
OlanzapineAntagonist with high affinity for D2 and serotonin receptorsRadioligand displacement, functional antagonism
Experimental Protocols for On-Target Validation

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of this compound for dopamine D2, D3, and D4 receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing human dopamine D2, D3, or D4 receptors.

    • Incubate the membrane preparations with a known radioligand (e.g., [³H]-Spiperone) at a concentration near its Kd.

    • Add increasing concentrations of this compound or a known competitor (e.g., Haloperidol).

    • After incubation to reach equilibrium, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value for the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

2. Functional cAMP Assay:

  • Objective: To determine the functional activity (EC50 for agonists or IC50 for antagonists) of this compound at D2-like receptors.

  • Methodology:

    • Use a cell line expressing the dopamine receptor of interest and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a direct cAMP measurement kit (e.g., HTRF or ELISA).

    • To test for agonist activity, treat the cells with increasing concentrations of this compound and measure the inhibition of forskolin-stimulated cAMP production.

    • To test for antagonist activity, pre-incubate the cells with increasing concentrations of this compound before stimulating with a known agonist (e.g., quinpirole) at its EC80 concentration.

    • Measure the resulting signal and calculate the EC50 or IC50 value.

cluster_d2_pathway Dopamine D2-like Receptor Signaling Dopamine Dopamine D2R D2-like Receptor Dopamine->D2R Agonist Compound 5-Iodo-2- (methylamino)benzamide Compound->D2R Test Ligand Gi Gi Protein D2R->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CellularResponse Cellular Response PKA->CellularResponse Phosphorylation Cascade

Figure 1. Simplified signaling pathway of D2-like dopamine receptors.

Off-Target Specificity Profiling

To ensure that the observed cellular effects of this compound are due to its interaction with the intended target, it is crucial to assess its activity against other potential targets.

Comparative Compounds for Potential Off-Targets
CompoundTargetTypical Assay Readout
OlaparibPARP1/2 inhibitorEnzyme activity (PARylation)
Mycophenolic AcidIMPDH inhibitorEnzyme activity (NADH formation)
ThalidomideCereblon (CRBN) binderCompetitive binding
Experimental Protocols for Off-Target Validation

1. PARP1/2 Enzymatic Assay:

  • Objective: To determine if this compound inhibits PARP enzyme activity.

  • Methodology:

    • Use a commercially available PARP activity assay kit (e.g., colorimetric or chemiluminescent).

    • Incubate recombinant PARP1 or PARP2 enzyme with a histone-coated plate and NAD+.

    • Add increasing concentrations of this compound or a known PARP inhibitor (e.g., Olaparib).

    • The assay measures the incorporation of ADP-ribose onto histone proteins.

    • Quantify the signal and determine the IC50 value.

2. IMPDH Enzymatic Assay:

  • Objective: To assess the inhibitory potential of this compound on IMPDH activity.

  • Methodology:

    • Utilize an IMPDH activity assay that measures the conversion of IMP to XMP, which is coupled to the reduction of NAD+ to NADH.

    • Incubate recombinant IMPDH with its substrates (IMP and NAD+).

    • Add increasing concentrations of this compound or a known IMPDH inhibitor (e.g., Mycophenolic Acid).

    • Monitor the increase in absorbance at 340 nm due to NADH formation.

    • Calculate the IC50 value from the dose-response curve.

3. Cereblon (CRBN) Binding Assay:

  • Objective: To determine if this compound binds to the E3 ligase Cereblon.

  • Methodology:

    • Employ a competitive binding assay format, such as TR-FRET or Fluorescence Polarization (FP).

    • Use recombinant Cereblon protein and a fluorescently labeled ligand (e.g., a thalidomide derivative).

    • Add increasing concentrations of this compound or a known CRBN binder (e.g., Thalidomide).

    • Measure the change in the fluorescence signal, which corresponds to the displacement of the fluorescent probe.

    • Determine the IC50 for binding.

Cellular Target Engagement and Broad-Spectrum Profiling

Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical validation step.

Experimental Protocols for Cellular Target Engagement

1. Cellular Thermal Shift Assay (CETSA):

  • Objective: To provide evidence of direct binding of this compound to its target protein in intact cells.

  • Methodology:

    • Treat intact cells with either vehicle (DMSO) or this compound.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot or other quantitative protein detection methods.

    • Ligand binding is expected to increase the thermal stability of the target protein, resulting in a shift of the melting curve to higher temperatures.

cluster_cetsa_workflow Cellular Thermal Shift Assay (CETSA) Workflow Start Intact Cells Treat Treat with Compound or Vehicle Start->Treat Heat Heat to a Range of Temperatures Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to Separate Soluble Fraction Lyse->Centrifuge Analyze Analyze Soluble Protein (e.g., Western Blot) Centrifuge->Analyze Result Thermal Shift Indicates Target Engagement Analyze->Result

Figure 2. General workflow for a Cellular Thermal Shift Assay (CETSA).

2. Kinome Scanning:

  • Objective: To broadly profile the selectivity of this compound against a large panel of human kinases.

  • Methodology:

    • Submit the compound to a commercial kinome scanning service (e.g., Eurofins DiscoverX KINOMEscan™).

    • The assay typically involves a competition binding assay between the test compound and an immobilized, active site-directed ligand for a large number of kinases.

    • The results are reported as the percentage of kinase activity remaining at a given compound concentration or as Kd values, providing a comprehensive selectivity profile.

Summary of Quantitative Data for Comparison

The following table should be populated with experimental data obtained for this compound and the respective comparators. Note: As of the generation of this guide, specific quantitative data for this compound is not publicly available. The values for the comparators are representative and may vary depending on the specific assay conditions.

CompoundTargetAssay TypeKi (nM)IC50 (nM)EC50 (nM)
This compound Dopamine D2 Receptor Binding TBD
This compound Dopamine D2 Receptor Functional TBD TBD
HaloperidolDopamine D2 ReceptorBinding~1-5
SpiperoneDopamine D2 ReceptorBinding~0.1-1
This compound PARP1 Enzymatic TBD
OlaparibPARP1Enzymatic~1-5
This compound IMPDH Enzymatic TBD
Mycophenolic AcidIMPDHEnzymatic~10-50
This compound Cereblon Binding TBD
ThalidomideCereblonBinding~1000-2000

TBD: To Be Determined through the experimental protocols outlined in this guide.

Conclusion

A rigorous and multi-pronged approach is essential for the confident validation of the cellular specificity of this compound. By systematically evaluating its on-target and off-target activities and directly comparing its performance to well-characterized compounds, researchers can build a comprehensive profile of this novel molecule. The experimental framework provided in this guide will enable a thorough assessment of its potential as a selective pharmacological tool or therapeutic agent.

A Head-to-Head Comparison of Iodo- vs. Fluoro-Substituted Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens into a drug candidate's structure is a cornerstone of modern medicinal chemistry. Among the halogens, fluorine and iodine offer unique and often contrasting properties that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed head-to-head comparison of iodo- and fluoro-substituted benzamides, supported by experimental data, to inform rational drug design and development.

The substitution of hydrogen with fluorine or iodine on a benzamide scaffold can dramatically alter key drug-like properties, including binding affinity, metabolic stability, and membrane permeability. While fluorine is often employed to enhance metabolic stability and binding affinity through favorable electronic interactions, the larger iodine atom can provide unique steric and hydrophobic interactions, and also serves as a useful label in radioligand studies.[1][2]

Comparative Analysis of Receptor Binding Affinity

The choice between an iodo or a fluoro substituent can significantly impact the binding affinity of a benzamide derivative to its target protein. The nature of this impact is highly dependent on the specific topology and chemical environment of the binding pocket.

In the development of ligands for the peripheral benzodiazepine receptor (PBR), a series of isoquinoline carboxamide analogues were synthesized and evaluated. Notably, the 1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide demonstrated exceptionally high potency with a Ki value of 0.26 nM, highlighting the favorable contribution of the iodine substitution in this particular scaffold for PBR binding.[3]

Conversely, in the context of Cereblon (CRBN) binders, which are crucial for the design of Proteolysis Targeting Chimeras (PROTACs), fluoro-substituted benzamides have shown particular promise. Studies have revealed that the introduction of fluorine atoms can increase binding affinity compared to their non-fluorinated counterparts.[1] For instance, in one study, three out of four fluorinated derivatives displayed lower IC50 values than their non-halogenated analogs, suggesting that the electronic effects of fluorine are beneficial for CRBN engagement.[1]

Compound ClassTargetIodo-Substituted AffinityFluoro-Substituted AffinityReference
Isoquinoline CarboxamidesPeripheral Benzodiazepine Receptor (PBR)Ki = 0.26 nM (for 1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide)Not directly compared in the same study[3]
Benzamido GlutarimidesCereblon (CRBN)Not reported in the studyIC50 = 63 ± 16 μM (for a fluorine-containing derivative)[1]

Impact on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine or iodine distinctly modifies a molecule's physicochemical properties, which in turn governs its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

Fluorine substitution is a well-established strategy to enhance metabolic stability and membrane permeability.[4] The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high lipophilicity of fluorine can improve a compound's ability to cross cellular membranes. For example, the introduction of fluorine into benzamide derivatives targeting CRBN was found to increase lipophilicity (log D) and result in higher chromatographic hydrophobicity index (CHI) values, indicating potentially better permeability.[1]

Iodinated compounds, on the other hand, are often utilized in the development of imaging agents for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[5] The availability of radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) allows for the synthesis of radiolabeled benzamides to study their in vivo distribution and target engagement non-invasively.[6] While beneficial for imaging, the potential for deiodination in vivo can be a metabolic liability for therapeutic applications.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies provide a framework for understanding how specific structural modifications influence the biological activity of a compound. For halogenated benzamides, SAR analyses often focus on the position and nature of the halogen substituent on the benzamide ring.

For instance, in the development of glycine antagonists based on a kynurenic acid scaffold, the introduction of a chlorine atom at the 7-position resulted in a 70-fold increase in potency, while the further addition of an iodine atom at the 5-position led to a compound that was 1000-fold more potent than the parent molecule.[2] This highlights the profound and often additive effects of halogen substitution on receptor affinity, likely due to a combination of favorable electronic and steric interactions within the binding site.[2]

Similarly, for inhibitors of EGF-R kinase, SAR studies revealed that potent compounds are obtained by substituting the anilino group at the meta position with halogen atoms, which was later confirmed to create favorable steric interactions within a hydrophobic region of the ATP binding domain.[2]

Experimental Protocols

Competitive Binding Assay for PBR Affinity Determination

A common method to determine the binding affinity of test compounds is through a competitive radioligand binding assay. The following is a generalized protocol based on the methodology described for PBR ligands.[3]

  • Membrane Preparation: Mitochondrial membranes are prepared from rat kidneys.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

  • Incubation: A mixture containing the mitochondrial membranes, a radioligand with known high affinity for the target (e.g., [³H]PK11195 for PBR), and varying concentrations of the unlabeled test compound (iodo- or fluoro-substituted benzamide) is incubated.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Binding Assay for CRBN Affinity

The binding affinity to the human Cereblon thalidomide binding domain (hTBD) can be measured using techniques like the MicroScale Thermophoresis (MST) assay, as previously established.[1]

  • Protein Labeling: The hTBD protein is fluorescently labeled.

  • Serial Dilution: The test compounds (iodo- or fluoro-substituted benzamides) are serially diluted to create a range of concentrations.

  • Incubation: The labeled hTBD is mixed with the different concentrations of the test compound and incubated.

  • MST Measurement: The movement of the fluorescently labeled protein along a microscopic temperature gradient is measured. A change in the thermophoretic movement upon ligand binding is detected.

  • Data Analysis: The binding affinity (Kd) or IC50 value is determined by plotting the change in thermophoresis against the ligand concentration.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams provide a visual representation of a generic signaling pathway, a typical experimental workflow for compound evaluation, and the logical relationship in structure-activity relationship studies.

G Generic Signaling Pathway cluster_membrane Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein Activation Ligand Benzamide Ligand (Iodo- or Fluoro-substituted) Ligand->Receptor Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A generic G-protein coupled receptor signaling pathway.

G Experimental Workflow for Compound Evaluation cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design (Iodo vs. Fluoro) Synthesis Chemical Synthesis Design->Synthesis Binding_Assay Binding Affinity Assay (Ki or IC50) Synthesis->Binding_Assay Cell_Assay Cell-based Functional Assay Binding_Assay->Cell_Assay Metabolic_Stability Metabolic Stability Assay Cell_Assay->Metabolic_Stability PK_Study Pharmacokinetic Study (Animal Model) Metabolic_Stability->PK_Study PD_Study Pharmacodynamic Study (Efficacy Model) PK_Study->PD_Study Lead_Optimization Lead Optimization PD_Study->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Caption: A typical workflow for evaluating drug candidates.

G Structure-Activity Relationship Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core_Scaffold Benzamide Core Electronic_Effects Electronic Effects (Inductive, Mesomeric) Core_Scaffold->Electronic_Effects Substituent Halogen Substituent (Iodo vs. Fluoro) Substituent->Electronic_Effects Steric_Effects Steric Hindrance Substituent->Steric_Effects Lipophilicity Lipophilicity (logP/logD) Substituent->Lipophilicity Binding_Affinity Binding Affinity (Ki, IC50) Electronic_Effects->Binding_Affinity Steric_Effects->Binding_Affinity Pharmacokinetics ADME Properties Lipophilicity->Pharmacokinetics Binding_Affinity->Pharmacokinetics

Caption: The relationship between structure and activity.

References

Supporting Experimental Findings for 5-Iodo-2-(methylamino)benzamide with a Secondary Confirmatory Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the initial experimental findings of a novel compound, 5-Iodo-2-(methylamino)benzamide, a putative PARP1 inhibitor. We will compare the results from a primary in vitro biochemical assay with those from a secondary cell-based assay to validate target engagement and downstream signaling effects. The data presented herein is illustrative, designed to guide researchers in structuring their own validation studies.

Comparative Analysis of Primary and Secondary Assay Data

To confirm the PARP1 inhibitory activity of this compound, we compare its performance against a well-characterized PARP inhibitor, Olaparib. The primary assay is a direct in vitro measurement of PARP1 enzymatic activity. The secondary assays, a Cellular Thermal Shift Assay (CETSA) and a Western Blot for poly(ADP-ribose) (PAR) levels, provide evidence of target engagement and downstream pathway modulation within a cellular context.

Assay Type Compound Metric Result Interpretation
Primary: In Vitro PARP1 Inhibition Assay This compoundIC5015 nMPotent inhibition of PARP1 enzymatic activity.
Olaparib (Control)IC505 nMExpected potent inhibition, validating the assay.
Secondary: Cellular Thermal Shift Assay (CETSA) This compoundΔTm+2.5 °CDemonstrates direct binding to and stabilization of PARP1 in cells.
Olaparib (Control)ΔTm+3.0 °CConfirms target engagement in a cellular environment.
Secondary: Western Blot (PAR levels) This compound% Reduction85%Significant reduction of downstream PAR signaling, indicating functional inhibition of PARP1.
Olaparib (Control)% Reduction95%Strong inhibition of PARP1 activity in cells.

Experimental Protocols

Detailed methodologies for the primary and secondary assays are provided below to ensure reproducibility and aid in the design of confirmatory experiments.

Primary Assay: Homogeneous Fluorescent PARP1 Inhibition Assay

This assay quantifies the in vitro enzymatic activity of PARP1 by measuring the depletion of its substrate, NAD+.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human PARP1 enzyme, activated DNA, and the test compound (this compound or Olaparib) at various concentrations in a 384-well plate.

  • Initiation: Start the reaction by adding NAD+. Incubate at room temperature for 60 minutes.

  • Detection: Add a cycling enzyme mixture (e.g., containing alcohol dehydrogenase and diaphorase) and a resazurin substrate. This mixture couples the remaining NAD+ to the generation of a fluorescent product, resorufin.[1]

  • Measurement: After a 30-minute incubation, measure the fluorescence intensity (Excitation: 540 nm, Emission: 590 nm).

  • Data Analysis: A decrease in fluorescence signal corresponds to NAD+ consumption by PARP1. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Secondary Assay 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[2][3][4]

Protocol:

  • Cell Treatment: Treat intact cells (e.g., MDA-MB-436) with the test compound (10 µM this compound or 10 µM Olaparib) or vehicle (DMSO) for 1 hour at 37°C.[5]

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[2]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[4]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of soluble PARP1 by Western blotting or an immunoassay like AlphaScreen.[5]

  • Data Analysis: Plot the amount of soluble PARP1 as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target stabilization.

Secondary Assay 2: Western Blot for Poly(ADP-ribose) (PAR) Levels

This assay measures the downstream effect of PARP1 inhibition by quantifying the levels of poly(ADP-ribose) (PAR), the product of PARP1 activity.

Protocol:

  • Cell Treatment and DNA Damage: Treat cells with the test compound for 1 hour, followed by induction of DNA damage (e.g., with 10 mM H2O2 for 10 minutes) to activate PARP1.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[6][7]

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for PAR. Subsequently, incubate with an HRP-conjugated secondary antibody.[6][7] A loading control, such as GAPDH or β-actin, should also be probed.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the PAR signal to the loading control and express the results as a percentage of the PAR level in the vehicle-treated, DNA-damaged control.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PARP1 signaling pathway and the workflows of the confirmatory assays.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor This compound Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA damage.

CETSA_Workflow Start Treat cells with compound Heat Apply heat gradient Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to pellet aggregates Lyse->Centrifuge Supernatant Collect supernatant (soluble proteins) Centrifuge->Supernatant Detect Quantify soluble PARP1 (e.g., Western Blot) Supernatant->Detect Analyze Generate melting curve and determine ΔTm Detect->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Western_Blot_Workflow Start Treat cells with compound and induce DNA damage Lyse Lyse cells and quantify protein Start->Lyse SDS_PAGE Separate proteins by SDS-PAGE Lyse->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe Probe with anti-PAR and loading control antibodies Block->Probe Detect Detect with secondary antibody and ECL Probe->Detect Analyze Quantify band intensity Detect->Analyze

Caption: Experimental workflow for Western Blot analysis of PAR levels.

References

A Comparative Guide to the Quantitative Analysis of 5-Iodo-2-(methylamino)benzamide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantitative determination of drug candidates and their metabolites in biological matrices is a cornerstone of drug discovery and development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide offers a comparative overview of analytical methodologies suitable for the quantitative analysis of 5-Iodo-2-(methylamino)benzamide, a novel small molecule, in biological samples such as plasma, serum, and urine.

While specific validated methods for this compound are not yet established in published literature, this document outlines the most appropriate and widely adopted techniques for analogous benzamide derivatives and other small molecules. The comparison focuses on performance, provides detailed experimental protocols, and is supported by experimental data principles from established bioanalytical practices.

Primary Recommended Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis of small molecules due to its superior sensitivity, selectivity, and speed.[1][2][3][4] This technique combines the powerful separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides a targeted approach that minimizes interference from complex biological matrix components, ensuring accurate and reliable quantification even at very low concentrations.[1][3][5]

The process begins with sample collection and proceeds through several stages of preparation and analysis to yield the final concentration data. This workflow is crucial for ensuring data integrity and reproducibility.

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Biological Sample Collection (e.g., Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (SPE, LLE, or PPT) SampleStorage->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing Reporting Reporting & Interpretation DataProcessing->Reporting

Fig. 1: General workflow for quantitative bioanalysis.

Experimental Protocols

A robust bioanalytical method hinges on a well-developed protocol. Below is a detailed, representative protocol for an LC-MS/MS method suitable for this compound.

The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances like proteins and phospholipids.[6][7] The choice of technique impacts cleanliness, recovery, and throughput.

  • Protein Precipitation (PPT):

    • Protocol: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a deuterated version of the analyte). Vortex for 1 minute. Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition.

    • Pros: Fast, simple, and inexpensive.[6]

    • Cons: Results in lower sample cleanliness, which can lead to significant matrix effects and reduced column lifetime.[8]

  • Liquid-Liquid Extraction (LLE):

    • Protocol: To 100 µL of plasma, add 50 µL of a basifying agent (e.g., 1M ammonium hydroxide) and the internal standard. Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether). Vortex for 5 minutes. Centrifuge at 4,000 rpm for 5 minutes. Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer. Evaporate the organic solvent and reconstitute as in PPT.

    • Pros: Provides a cleaner sample than PPT.

    • Cons: More labor-intensive and requires larger volumes of organic solvents.[6]

  • Solid-Phase Extraction (SPE):

    • Protocol: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water. Load 100 µL of plasma (pre-treated with 200 µL of 4% phosphoric acid and the internal standard). Wash the cartridge with 1 mL of 0.1M acetic acid followed by 1 mL of methanol. Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. Evaporate the eluate and reconstitute.

    • Pros: Delivers the cleanest extracts, reduces matrix effects, and allows for analyte pre-concentration, leading to higher sensitivity.[6][8]

    • Cons: Higher cost per sample and more complex method development.

The following are typical starting conditions that would be optimized during method development.

ParameterRecommended Setting
LC System UPLC/HPLC System
Column Reversed-Phase C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI) in Positive Mode[2][9]
Key Parameters Capillary Voltage: 3.5 kV; Source Temp: 150 °C; Desolvation Temp: 400 °C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a standard solution of this compound and its internal standard.

Comparison of Analytical Methodologies

While LC-MS/MS is the preferred method, other techniques could be considered under specific circumstances.

Table 1: Comparison of Primary Analytical Methodologies

ParameterLC-MS/MSHPLC-UVGC-MS
Selectivity Very HighModerate to LowHigh
Sensitivity (Typical LLOQ) pg/mL to low ng/mL[1]High ng/mL to µg/mLng/mL
Throughput High (2-5 min/sample)Moderate (5-15 min/sample)Low to Moderate
Matrix Effect Potential issue, managed with good sample prep and internal standardsHigh susceptibility to interferencesLess susceptible to non-volatile interferences
Derivatization Required NoNoYes, for non-volatile analytes like benzamides[2]
Primary Application Regulated bioanalysis, PK/TK studiesHigh concentration studies, purity analysisVolatile compounds, specialized applications

Table 2: Comparison of Sample Preparation Techniques for LC-MS/MS

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Matrix Effect Reduction PoorGoodExcellent
Recovery Variable, can be lowGood to ExcellentExcellent & Reproducible
Speed / Throughput Very HighModerateHigh (with automation)
Cost per Sample LowModerateHigh
Automation Potential HighModerateVery High

Method Validation

Once a method is developed, it must be rigorously validated to ensure it is reliable and reproducible for its intended purpose, following guidelines from regulatory agencies like the FDA and EMA.[10][11]

Method_Validation_Flow cluster_dev Method Development cluster_val Full Validation Optimize_SamplePrep Optimize Sample Preparation Optimize_LC Optimize LC Parameters Optimize_SamplePrep->Optimize_LC Optimize_MS Optimize MS Parameters Optimize_LC->Optimize_MS Selectivity Selectivity & Specificity Optimize_MS->Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ Accuracy Accuracy & Precision LLOQ->Accuracy Stability Stability (Freeze-Thaw, Bench-Top, etc.) Accuracy->Stability Matrix Matrix Effect Stability->Matrix Recovery Recovery Matrix->Recovery

Fig. 2: Logical flow from method development to validation.

Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Closeness of measured values to the true value and the degree of scatter between measurements.

  • Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

Conclusion

For the quantitative analysis of this compound in biological samples, an LC-MS/MS method is unequivocally the most suitable choice. Its high sensitivity, selectivity, and applicability to a wide range of small molecules make it the industry standard for supporting drug development studies. While simpler techniques exist, they lack the performance required for regulated bioanalysis where accuracy and reliability are paramount. The recommended approach involves developing a robust LC-MS/MS method using a stable, isotopically labeled internal standard and employing Solid-Phase Extraction (SPE) for sample preparation to ensure the cleanest extracts and minimize matrix effects. This strategy, followed by a comprehensive method validation, will yield reliable, high-quality data to accurately define the pharmacokinetic and toxicokinetic profile of this compound.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-2-(methylamino)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 5-Iodo-2-(methylamino)benzamide as hazardous waste. It is harmful if swallowed and is suspected of causing genetic defects. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are designed for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Data

Proper handling and disposal are dictated by the inherent hazards of the substance. Key safety information for this compound is summarized below.

Hazard CategoryGHS Hazard StatementPrecautionary Measures
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Germ Cell Mutagenicity H341: Suspected of causing genetic defectsP201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308+P313: IF exposed or concerned: Get medical advice/attention.
Storage -P405: Store locked up.
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[1]
Experimental Protocol: Step-by-Step Disposal Procedure

This protocol details the necessary steps for the safe segregation, containment, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure substance, contaminated labware (e.g., vials, gloves, weigh boats), and solutions.

  • This waste is classified as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless they are of the same hazard class and compatibility has been confirmed.[2] Specifically, do not mix with incompatible materials such as strong oxidizing agents or strong bases.

2. Containerization:

  • Solid Waste: Collect pure this compound and contaminated solids in a designated, leak-proof, and sturdy container. The container must be compatible with the chemical. Ideally, use the original container if it is in good condition.[3]

  • Liquid Waste: If this compound is in a solution, collect it in a sealable, leak-proof container intended for liquid chemical waste. Ensure the container material is compatible with the solvent used.

  • All waste containers must have a secure screw-top cap and be kept closed except when adding waste.[3][4]

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.[2]

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[3][5] The SAA must be a secondary containment system, such as a tray, to contain any potential leaks.[4][6]

3. Labeling:

  • As soon as the first particle of waste is added, affix a "Hazardous Waste" label to the container.[4][7]

  • The label must include the following information:

    • The words "Hazardous Waste".[7]

    • Full chemical name: "this compound" (no abbreviations or formulas).[4][8]

    • All components in the container, including solvents, with their approximate percentages, totaling 100%.[1][7][9]

    • The primary hazard(s): "Toxic," "Mutagenic".[1]

    • Generator's name, department, and contact information.[1][8]

    • The date when waste was first added to the container.[7]

4. Storage and Collection:

  • Store the labeled hazardous waste container in the SAA until it is ready for collection.

  • Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[5][6]

  • Schedule a waste pickup with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[4] Follow your institution's specific procedures for requesting a pickup.

  • Ensure that the waste is handled by trained professionals for transportation and final disposal at a licensed waste disposal facility.[2][10]

5. Empty Container Disposal:

  • A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than one inch of residue remains.[6]

  • To dispose of an "empty" container as non-hazardous waste, it must be triple-rinsed with a suitable solvent capable of removing the chemical.[4]

  • The rinsate from this cleaning process must be collected and treated as hazardous waste.[4][6] After rinsing, the original labels should be defaced, and the container can then be disposed of in the regular trash or recycled, according to institutional policy.[6]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and procedural flow.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generation of Waste (this compound) B Is it Hazardous Waste? A->B C Segregate as Hazardous Chemical Waste B->C Yes D Select Compatible Waste Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Schedule Pickup with EHS or Certified Vendor F->G H Transport by Licensed Hazardous Waste Hauler G->H I Final Disposal at Approved Waste Treatment Facility H->I

Caption: Workflow for the disposal of this compound.

DecisionTree cluster_hazardous Hazardous Waste Path cluster_nonhazardous Empty Container Path start Waste Material Containing This compound is_empty Is the container empty (per RCRA definition)? start->is_empty collect_hw Collect in a Labeled Hazardous Waste Container is_empty->collect_hw No triple_rinse Triple-rinse container with appropriate solvent is_empty->triple_rinse Yes store_hw Store in SAA collect_hw->store_hw pickup_hw Arrange for EHS/Vendor Pickup store_hw->pickup_hw collect_rinsate Collect rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->store_hw dispose_trash Dispose of container in regular trash/recycling deface_label->dispose_trash

Caption: Decision tree for handling waste and empty containers.

References

Personal protective equipment for handling 5-Iodo-2-(methylamino)benzamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Iodo-2-(methylamino)benzamide

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Disclaimer: To the best of our knowledge, the toxicological properties of this compound have not been thoroughly investigated.[1] These recommendations are based on data for structurally similar compounds. A thorough risk assessment should be conducted before beginning any work.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the analysis of related iodo- and benzamide-containing compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: Similar compounds are harmful if ingested.

  • Potential for Genetic Defects: Some related benzamide compounds are suspected of causing genetic defects.

Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.

Protection Type Specific Recommendations Rationale
Hand Protection Wear compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).[1][3]To prevent skin contact and absorption.
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4][5] A face shield may be required for splash hazards.To protect eyes from accidental splashes and dust exposure.
Skin and Body Protection Wear a chemical-resistant lab coat, and ensure it is kept closed.[3] Wear appropriate protective clothing to prevent skin exposure.[1]To protect against skin contact and contamination of personal clothing.
Respiratory Protection All handling of solid material or solutions should be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate filters should be used.[1][3]To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation and Pre-Handling:

  • Before starting work, ensure that a Safety Data Sheet (SDS) for a similar compound is reviewed and understood.[6]

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard information.

2. Handling the Compound:

  • Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Use spatulas and other tools carefully to avoid generating dust.

  • When transferring the substance, use techniques like carefully pouring or using a scoop to prevent spills.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[4]

3. Post-Handling and Clean-up:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.

  • Wash contaminated clothing before reuse.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE, weigh paper, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[1]

  • Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[4]

Emergency Procedures
Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up solid material, trying not to create dust, and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. Ventilate the area and wash the spill site after material pickup is complete.[3]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep1 Review SDS of Similar Compound prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 Experiment Complete clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff & Dispose of Contaminated PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A flowchart illustrating the key stages of preparation, handling, and disposal for this compound.

References

×

Retrosynthesis Analysis

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5-Iodo-2-(methylamino)benzamide
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.